molecular formula C20H36O2 B1681606 Sclareol CAS No. 515-03-7

Sclareol

カタログ番号: B1681606
CAS番号: 515-03-7
分子量: 308.5 g/mol
InChIキー: XVULBTBTFGYVRC-HHUCQEJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sclareol is a labdane diterpenoid that is labd-14-ene substituted by hydroxy groups at positions 8 and 13. It has been isolated from Salvia sclarea. It has a role as an antimicrobial agent, an apoptosis inducer, a fragrance, an antifungal agent and a plant metabolite.
This compound has been reported in Aster oharai, Ptychanthus striatus, and other organisms with data available.
structure given in first source

特性

IUPAC Name

(1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVULBTBTFGYVRC-HHUCQEJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047111
Record name Sclareol
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Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Solid; Bitter herbaceous hay-like aroma
Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-
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Record name (-)-Sclareol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2007/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name (-)-Sclareol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2007/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

515-03-7
Record name Sclareol
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Record name Sclareol
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Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-
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Record name Sclareol
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Record name [1R-[1α(R*),2β,4aβ,8aα]]-2-hydroxy-α,2,5,5,8a-pentamethyl-α-vinyldecahydronaphthalene-1-propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCLAREOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sclareol: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a bicyclic diterpene alcohol, is a valuable natural product with significant applications in the fragrance and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and quantitative data on its abundance. Detailed experimental protocols for its extraction, purification, and analysis are presented. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its interaction with key signaling pathways, offering insights for researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound was first identified in Clary sage (Salvia sclarea), from which it derives its name. It is a fragrant chemical compound that serves as a key precursor in the semi-synthesis of Ambroxan, a valuable substitute for ambergris in the perfume industry.

Natural Sources

The primary commercial source of this compound is Salvia sclarea. However, it is also found in other plant species across different families. The distribution of this compound in the plant kingdom underscores its role in plant defense and signaling.

  • Salvia sclarea (Clary Sage): The inflorescences, particularly the flower calyces, are rich in this compound, where it is produced in the glandular trichomes.

  • Cistus creticus (Pink Rock-Rose): This Mediterranean shrub is another notable source of this compound.

  • Nicotiana glutinosa (Wild Tobacco): This species of tobacco contains significant amounts of this compound.

  • Cleome spinosa (Spiny Spiderflower): The flowers and fruits of this plant also contain this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant source, the specific part of the plant, and the extraction method employed. The following table summarizes the quantitative data available in the literature.

Plant SpeciesPlant PartExtraction/Analysis MethodThis compound Content (%)Reference
Salvia sclareaInflorescenceOrganic Solvent Extraction1.0 - 2.5[1]
Salvia sclareaEssential Oil (Wild)Hydrodistillation8.7[1]
Salvia sclareaEssential Oil (Cultivated)Hydrodistillation9.3[1]
Salvia sclareaEssential OilHydrodistillation (4h)41.8[2]
Salvia sclareaEssential OilHydrodistillation11.5[3]
Salvia sclareaEssential OilUPLC-MS/MS0.239[4]
Nicotiana glutinosaLeaves (Essential Oil)Hydrodistillation3.6[5]
Nicotiana glutinosaLeaves (Concrete)Solvent Extraction14.2[5]
Nicotiana glutinosaLeaves (Resinoid)Solvent Extraction6.9[5][6]
Cleome spinosaFlowers (Essential Oil)Hydrodistillation8.7
Cleome spinosaFruits (Essential Oil)Hydrodistillation4.5
Cistus creticusResin (Ladano)Chromatographic FractionationIdentified as a major diterpene[1]

Biosynthesis of this compound

This compound is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a two-step process catalyzed by two distinct diterpene synthases (diTPSs) in Salvia sclarea.[7][8]

  • Step 1: A class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP) as the major product.

  • Step 2: A class I diTPS, this compound synthase (SsSS), then converts LPP into this compound.[7]

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) This compound This compound LPP->this compound SsSS (Class I diTPS)

Biosynthesis of this compound from GGPP.

Experimental Protocols

Extraction and Purification of this compound from Salvia sclarea

This protocol describes a common method for the extraction and purification of this compound from Clary sage.

1. Pre-treatment and Extraction:

  • Chop the inflorescences of Salvia sclarea into segments smaller than 10 cm.
  • Place the plant material in an extraction kettle.
  • Add petroleum ether (boiling range 90-120°C) to immerse the plant material.
  • Heat the mixture to 70°C and extract for 2 hours.[9]
  • Concentrate the extract to recover the petroleum ether and obtain the crude Salvia sclarea extract.[9]

2. Purification by Molecular Distillation:

  • Heat the crude extract until it melts.
  • Introduce the molten extract into a molecular distiller.
  • Perform distillation under the following conditions:
  • Pressure: 0.1-100 Pa
  • Distillation Temperature: 100-150°C
  • Cooling Temperature: -13 to -17°C[9]
  • The distillate will condense and crystallize.

3. Final Purification:

  • Separate the crystals by centrifugation.
  • Dry the crystals to obtain the final this compound product with a purity of over 90%.[9]

An alternative purification method involves dissolving the crude extract in ethanol (B145695) (at least 50% concentration), freezing the solution at -17°C to -20°C, and filtering to precipitate this compound.[10] Further purification can be achieved by recrystallization from hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard method for the identification and quantification of this compound.

1. Sample Preparation:

  • Prepare a solution of the this compound-containing extract in a suitable solvent, such as ethyl acetate.

2. GC-MS Parameters:

  • Column: HP-5MS capillary column.[5]
  • Carrier Gas: Helium.
  • Injection Mode: Split.
  • Temperature Program:
  • Initial temperature: 60°C for 1 minute.
  • Ramp: 10°C/minute to 280°C.
  • Hold at 280°C for 1 minute.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM).
  • MRM Transitions for this compound: m/z 177 → 121.[5]
  • Monitor Ions in Full Scan: m/z 81, 109, and 290.[10]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory and smooth muscle relaxant effects. One of its mechanisms of action involves the inhibition of the Ca2+/Myosin Light Chain Kinase (MLCK)/Myosin Light Chain 20 (MLC20) signaling pathway, which is crucial for smooth muscle contraction.

An increase in intracellular Ca2+ activates Calmodulin (CaM). The Ca2+-CaM complex then activates MLCK, which in turn phosphorylates MLC20. The phosphorylation of MLC20 is a key step leading to smooth muscle contraction. This compound is thought to interfere with this pathway, leading to a reduction in smooth muscle contractility.

Sclareol_Signaling cluster_0 Cell Membrane Ca_in Ca²⁺ Influx Ca_cyto ↑ Cytosolic Ca²⁺ Ca_in->Ca_cyto CaM Calmodulin (CaM) Ca_cyto->CaM CaM_active Ca²⁺-CaM Complex CaM->CaM_active Binds MLCK Myosin Light Chain Kinase (MLCK) CaM_active->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active MLC20 Myosin Light Chain 20 (MLC20) MLCK_active->MLC20 Phosphorylates pMLC20 Phosphorylated MLC20 (pMLC20) MLC20->pMLC20 Contraction Smooth Muscle Contraction pMLC20->Contraction This compound This compound This compound->Ca_in Inhibits

Inhibition of the Ca²⁺/MLCK/MLC20 Pathway by this compound.

This compound has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation.[4][11] This suggests that this compound may have therapeutic potential in a variety of diseases.

Conclusion

This compound is a multifaceted natural product with significant commercial and therapeutic potential. This guide has provided a detailed overview of its discovery, natural sources, and biosynthesis. The experimental protocols outlined herein offer a practical resource for researchers working on the extraction and analysis of this compound. Furthermore, the elucidation of its interaction with key signaling pathways provides a foundation for future research into its pharmacological applications. A deeper understanding of this compound's biological activities will continue to drive its importance in both industrial and medicinal fields.

References

The Sclareol Biosynthetic Pathway in Salvia sclarea: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sclareol, a labdane-type diterpene produced by the clary sage plant (Salvia sclarea), is a molecule of significant interest to the fragrance, flavor, and pharmaceutical industries. It serves as the primary precursor for the semi-synthesis of Ambrox®, a highly valued substitute for ambergris. Beyond its aromatic applications, this compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a promising lead compound for drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Salvia sclarea, detailing the key enzymatic steps, subcellular localization, and precursor sourcing. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and metabolic engineering efforts.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Salvia sclarea is a two-step enzymatic process that takes place within the plastids of glandular trichomes, which are specialized secretory structures predominantly found on the flower calyces.[1][2] The pathway begins with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[2]

The conversion of GGPP to this compound is catalyzed by two distinct monofunctional diterpene synthases (diTPSs):

  • Class II diTPS: Labda-13-en-8-ol Diphosphate Synthase (SsLPPS) : This enzyme initiates the process by catalyzing the protonation-dependent cyclization of the linear GGPP substrate. This reaction forms a bicyclic labda-13-en-8-ol diphosphate (LPP) intermediate.[1][3] SsLPPS is also capable of producing minor amounts of (9S, 10S)-copalyl diphosphate (CPP).[1][3]

  • Class I diTPS: this compound Synthase (SsSS) : The LPP intermediate is then utilized by SsSS, a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group from LPP, followed by a water-mediated deprotonation to yield the final product, this compound.[1][3] SsSS can also convert the minor product from the first step, CPP, into manool.[1][3]

This two-step conversion is noteworthy as the oxygenation of the diterpene backbone is carried out directly by the terpene synthases, without the need for subsequent modification by enzymes such as cytochrome P450 monooxygenases.[1]

Sclareol_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_this compound This compound Biosynthesis MEP Glyceraldehyde-3-phosphate + Pyruvate IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GGPP (E,E,E)-Geranylgeranyl Diphosphate (GGPP) SsLPPS SsLPPS (Class II diTPS) LPP Labda-13-en-8-ol Diphosphate (LPP) SsSS SsSS (Class I diTPS) This compound This compound

Quantitative Data

Plant OrganThis compound Content (µg/g Fresh Weight)Reference
Calyces15,000 ± 1,500[2]
Bracts2,000 ± 500[2]
Corollas500 ± 200[2]
Leaves< 100[2]

Table 1: this compound content in different organs of mature Salvia sclarea inflorescences.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Cloning of S. sclarea Diterpene Synthase Genes

This protocol describes the amplification of the full-length coding sequences of SsLPPS and SsSS from S. sclarea cDNA.

Cloning_Workflow cluster_RNA RNA Extraction & cDNA Synthesis cluster_PCR PCR Amplification cluster_Cloning Cloning and Verification RNA_Extraction Total RNA Extraction (S. sclarea calyces) cDNA_Synthesis First-Strand cDNA Synthesis (Reverse Transcriptase) RNA_Extraction->cDNA_Synthesis PCR PCR with Gene-Specific Primers (High-Fidelity DNA Polymerase) cDNA_Synthesis->PCR Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis (Verify PCR Product Size) PCR->Gel_Electrophoresis Purification Gel Purification of PCR Product Gel_Electrophoresis->Purification Ligation Ligation into Expression Vector (e.g., pET-28a(+)) Purification->Ligation Transformation Transformation into E. coli (e.g., DH5α) Ligation->Transformation Sequencing Plasmid Isolation and Sanger Sequencing Transformation->Sequencing

Materials:

  • Salvia sclarea flower calyces

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcriptase (e.g., SuperScript III, Invitrogen)

  • Oligo(dT) primers

  • dNTPs

  • High-fidelity DNA polymerase (e.g., Phusion, NEB)

  • Gene-specific primers for SsLPPS and SsSS

  • PCR purification kit

  • Expression vector (e.g., pET-28a(+))

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • RNA Extraction: Flash-freeze S. sclarea calyces in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit following the manufacturer's instructions. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Amplify the full-length coding sequences of SsLPPS and SsSS using gene-specific primers and high-fidelity DNA polymerase. Use an annealing temperature gradient PCR to optimize the reaction.

  • Gel Purification: Run the PCR products on a 1% agarose gel and excise the bands corresponding to the expected sizes of SsLPPS and SsSS. Purify the DNA using a gel extraction kit.

  • Ligation and Transformation: Ligate the purified PCR products into the desired expression vector. Transform the ligation mixture into competent E. coli DH5α cells and select for positive colonies on LB agar plates containing the appropriate antibiotic.

  • Verification: Isolate plasmid DNA from overnight cultures of several colonies and verify the insert by Sanger sequencing.

Heterologous Expression and Purification of Recombinant diTPSs in E. coli

This protocol outlines the expression of N-terminally His-tagged SsLPPS and SsSS in E. coli and their subsequent purification.

Materials:

  • E. coli BL21(DE3) cells harboring the expression vector with the diTPS gene

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

  • Desalting column (e.g., PD-10)

  • Storage buffer (50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Expression: Inoculate a starter culture of E. coli BL21(DE3) containing the expression plasmid and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice and then sonicate to complete cell lysis.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to the storage buffer using a desalting column.

  • Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford assay.

In Vitro Diterpene Synthase Activity Assay

This protocol is for determining the activity and products of the recombinant SsLPPS and SsSS enzymes.

Enzyme_Assay_Workflow Start Prepare Assay Mix (Buffer, MgCl2, DTT) Add_Enzyme Add Purified Enzyme (SsLPPS or SsSS) Start->Add_Enzyme Add_Substrate Add Substrate (GGPP for SsLPPS, LPP for SsSS) Add_Enzyme->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA or extract with organic solvent) Incubate->Stop_Reaction Product_Analysis Analyze Products (GC-MS) Stop_Reaction->Product_Analysis

Materials:

  • Purified recombinant SsLPPS or SsSS

  • Assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT)

  • (E,E,E)-geranylgeranyl diphosphate (GGPP) substrate

  • Labda-13-en-8-ol diphosphate (LPP) substrate (for SsSS assay if available, otherwise use a coupled assay)

  • Alkaline phosphatase (for dephosphorylation of products)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard for GC-MS (e.g., 1-eicosene)

Procedure:

  • Assay Setup: In a glass vial, prepare the assay mixture containing the assay buffer.

  • Enzyme Addition: Add the purified enzyme to the assay mixture.

  • Reaction Initiation: Start the reaction by adding the substrate (GGPP for SsLPPS, or LPP for SsSS). For a coupled assay to produce this compound, add both SsLPPS and SsSS with GGPP as the initial substrate.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Product Dephosphorylation: For analysis of the diphosphate products, treat the reaction mixture with alkaline phosphatase to remove the phosphate groups, yielding the corresponding alcohols.

  • Extraction: Stop the reaction and extract the diterpene products with an equal volume of an organic solvent.

  • GC-MS Analysis: Analyze the organic phase by GC-MS to identify and quantify the reaction products.

GC-MS Analysis of this compound

This protocol provides a general method for the quantification of this compound from plant extracts or enzyme assays.

Materials:

  • Sample extract in an organic solvent

  • GC-MS system equipped with a suitable column (e.g., HP-5MS)

  • Helium carrier gas

  • This compound standard for calibration curve

Procedure:

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • GC Separation: Use a temperature program to separate the compounds. A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period.

  • MS Detection: Use electron impact (EI) ionization and scan a mass range of m/z 40-500.

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard or a library.

  • Quantification: Quantify the amount of this compound by comparing the peak area to a calibration curve generated with known concentrations of a this compound standard.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a regulated process, with the expression of the biosynthetic genes and the accumulation of the final product being influenced by developmental and environmental factors. This compound accumulation begins at the early bud stage and increases as the flower develops.[4] The expression of the genes involved in the MEP pathway and the this compound-specific synthases are tightly controlled. While the precise regulatory mechanisms are still under investigation, phytohormones such as methyljasmonate are thought to play a role in modulating the pathway.[2]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Salvia sclarea has opened up new avenues for the sustainable production of this valuable diterpene. Metabolic engineering efforts in microorganisms like Saccharomyces cerevisiae have successfully reconstructed the pathway, offering a promising alternative to agricultural production.[1] Future research will likely focus on optimizing these heterologous production systems, further characterizing the regulatory networks governing the pathway in the plant, and exploring the full pharmacological potential of this compound and its derivatives. This technical guide provides a solid foundation for researchers to build upon in these exciting areas of study.

References

An In-depth Technical Guide on the Core Chemical Properties of Sclareol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental chemical properties of sclareol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables, detailed experimental methodologies, and visualizations of relevant biological pathways.

Chemical Identity and Structure

This compound is a bicyclic diterpene alcohol, a natural compound prominently found in Salvia sclarea (clary sage).[1] Its structure consists of a labdane (B1241275) diterpenoid skeleton substituted by hydroxyl groups at positions 8 and 13.[2]

IdentifierValue
IUPAC Name (1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol[2]
CAS Number 515-03-7[2][3][4][5]
Chemical Formula C₂₀H₃₆O₂[1][2][4][5]
Molecular Weight 308.50 g/mol [2][5][6]
Synonyms (-)-Sclareol, Labd-14-ene-8,13-diol[4][6]
InChI Key XVULBTBTFGYVRC-HHUCQEJWSA-N[4]

Physicochemical Properties

This compound is an amber-colored or white crystalline solid with a sweet, balsamic, and herbaceous aroma.[1][5][7] The key physicochemical properties are summarized in the table below.

PropertyValue
Melting Point 95-107 °C[1][3][5][7]
Boiling Point 218-220 °C at 19 mmHg[3][7]
Solubility Practically insoluble in water.[2] Soluble in ethanol, chloroform, ethyl acetate, and other organic solvents.[3][4][5]
Optical Rotation [α]²⁰/D = -5 to -3 ° (c = 1 in CHCl₃)[8]
Appearance White to off-white crystalline powder[5][8]

Spectral Data

The following table summarizes key spectral data for this compound, which is crucial for its identification and characterization.

Spectral Data TypeKey Features
¹H NMR (CDCl₃) Characteristic signals for vinyl protons, methyl groups, and protons adjacent to hydroxyl groups.
¹³C NMR (CDCl₃) Resonances corresponding to the 20 carbon atoms of the labdane skeleton, including signals for carbons bearing hydroxyl groups and vinyl carbons.
FT-IR Broad absorption band in the region of 3600-3150 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups. Bands for C-H stretching and bending are also prominent.
Mass Spectrometry (GC-MS) The molecular ion peak [M]⁺ may be observed. Common fragment ions include m/z 290 ([M-H₂O]⁺), 109, and 81.

Experimental Protocols

This section outlines generalized methodologies for determining the key physicochemical properties of this compound.

This method is a standard technique for determining the melting point of a crystalline solid.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

  • Procedure :

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20°C below the expected melting point of this compound.

    • Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

    • For accuracy, perform the determination in triplicate.

Given this compound's high boiling point, determination under reduced pressure is recommended to prevent decomposition.

  • Apparatus : Thiele tube or a micro-boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, vacuum source.

  • Procedure :

    • Place a small amount of this compound (a few drops) into the small test tube.

    • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 19 mmHg).

    • Heat the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature and the corresponding pressure.

This method determines the thermodynamic solubility of a compound in a given solvent.

  • Apparatus : Vials with screw caps, orbital shaker, centrifuge, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., GC-MS or HPLC).

  • Procedure :

    • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.

    • Carefully withdraw a clear aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtered solution using a suitable analytical method (e.g., GC-MS with a calibration curve).

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

This is a standard technique for the separation and identification of volatile and semi-volatile compounds like this compound.

  • Apparatus : Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation : Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). Derivatization (e.g., silylation) may be employed to increase volatility and improve peak shape.

  • GC Conditions (Example) :

    • Column : HP-5MS or equivalent non-polar capillary column.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

    • Carrier Gas : Helium.

  • MS Conditions (Example) :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : m/z 40-500.

  • Analysis : The retention time of the this compound peak is used for identification (by comparison with a standard), and the mass spectrum provides structural information through its fragmentation pattern.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Its mechanism of action often involves the modulation of key cellular signaling pathways.

This compound has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. This compound's inhibitory action can lead to reduced cancer cell growth.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->ERK

This compound inhibits the MAPK/ERK signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (active) NF-κB (active) NF-κB (p65/p50)->NF-κB (active) Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription translocates to nucleus Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->IKK Complex

This compound inhibits the NF-κB signaling pathway.

In smooth muscle cells, the contraction is regulated by the calcium-calmodulin-dependent myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC₂₀). This compound has been shown to interfere with this pathway, potentially leading to smooth muscle relaxation.

Calcium_Signaling_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ Receptor->↑ Intracellular Ca²⁺ Calmodulin Calmodulin ↑ Intracellular Ca²⁺->Calmodulin binds Ca²⁺-Calmodulin Complex Ca²⁺-Calmodulin Complex Calmodulin->Ca²⁺-Calmodulin Complex MLCK MLCK Ca²⁺-Calmodulin Complex->MLCK activates MLC₂₀ MLC₂₀ MLCK->MLC₂₀ phosphorylates p-MLC₂₀ p-MLC₂₀ MLC₂₀->p-MLC₂₀ Smooth Muscle Contraction Smooth Muscle Contraction p-MLC₂₀->Smooth Muscle Contraction This compound This compound This compound->↑ Intracellular Ca²⁺

This compound's involvement in the Ca²⁺–MLCK–MLC₂₀ signaling cascade.

References

Sclareol: A Preliminary Investigation of its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a natural diterpene alcohol primarily sourced from Salvia sclarea (clary sage), has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the preliminary investigations into the bioactivities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies for key assays are provided, and quantitative data from various studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this compound's therapeutic potential.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)AssayReference
H1688Small Cell Lung Cancer42.1424-
H146Small Cell Lung Cancer69.9624-
MCF-7Breast Cancer11.056--
MG63Osteosarcoma65.212MTT[1]
HCT116Colon Cancer---
A549Lung Adenocarcinoma8 (hypoxia)48MTT[2]
K562Leukemia< 50--[3]
Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis

This compound has been shown to induce programmed cell death in various cancer cells. This is evidenced by the activation of key apoptotic markers. For instance, in HCT116 colon cancer cells, this compound treatment leads to the activation of caspases-8 and -9, as well as the degradation of poly (ADP-ribose) polymerase (PARP). In lung adenocarcinoma cells (A549), this compound induces both extrinsic and intrinsic apoptotic pathways, characterized by increased expression and cleavage of PARP1 and procaspases 3 and 9, along with a reduction in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] Furthermore, in MG63 osteosarcoma cells, this compound induces apoptosis and a decrease in mitochondrial membrane potential.[5][6]

1.2.2. Cell Cycle Arrest

A significant mechanism of this compound's antiproliferative effect is its ability to halt the cell cycle, preventing cancer cells from progressing through division. In small cell lung cancer H1688 cells, this compound induces G1 phase arrest by decreasing the levels of CDK4, Cyclin D, Cyclin E, and pRb, while increasing the level of E2F1. Similarly, in HCT116 colon cancer cells and MN1 and MDD2 breast cancer cells, this compound causes G0/G1 phase arrest. In lung adenocarcinoma cells, this compound treatment leads to the downregulation of cyclin D1 and survivin and the upregulation of p21 and p16, resulting in an increased percentage of cells in the SubG0 phase.[4]

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

Sclareol_Anticancer_Signaling This compound This compound MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Apoptosis_Pathway Apoptosis Pathway This compound->Apoptosis_Pathway Cell_Cycle_Pathway Cell Cycle Regulation This compound->Cell_Cycle_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation inhibition NFkB_Pathway->Proliferation inhibition Caspases Caspase-3, -8, -9 Activation Apoptosis_Pathway->Caspases Cyclins_CDKs ↓ Cyclins (D, E) ↓ CDKs (4) Cell_Cycle_Pathway->Cyclins_CDKs Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G1) PARP PARP Cleavage Caspases->PARP PARP->Apoptosis Cyclins_CDKs->Cell_Cycle_Arrest

This compound's multifaceted anticancer mechanism.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating inflammatory signaling cascades.

Quantitative Data: Inhibition of Inflammatory Markers
ModelMarkerInhibitionThis compound Concentration/DoseReference
LPS-stimulated RAW264.7 macrophagesNO productionSignificant-[7]
Carrageenan-induced paw edemaPaw edemaSignificant10 mg/kg[3]
IL-1β-induced rabbit chondrocytesMMP-1, -3, -13, COX-2, iNOS expressionSignificant Inhibition-[8]
IL-1β-stimulated SW982 cellsTNF-α, IL-6 secretionSignificant Reduction-[9]
Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to suppress the expression of pro-inflammatory enzymes and cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] In a carrageenan-induced paw edema model in mice, this compound reduced the levels of NO, tumor necrosis factor-alpha (TNF-α), and malondialdehyde (MDA), and decreased the expression of iNOS and COX-2.[7]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways.[3] this compound has been shown to suppress LPS-induced lung injury in mice by impeding these pathways.[3] In IL-1β-stimulated SW982 human synovial cells, this compound weakens the expression of MMP-1, TNF-α, and IL-6 by attenuating the translocation of NF-κB and downregulating the p38 MAPK/ERK/JNK pathways.[9]

Sclareol_Anti_Inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli (LPS, IL-1β) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway This compound This compound This compound->MAPK_Pathway inhibition This compound->NFkB_Pathway inhibition Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) MAPK_Pathway->Inflammatory_Mediators Proinflammatory_Enzymes Pro-inflammatory Enzymes (iNOS, COX-2) MAPK_Pathway->Proinflammatory_Enzymes NFkB_Pathway->Inflammatory_Mediators NFkB_Pathway->Proinflammatory_Enzymes

This compound's anti-inflammatory signaling pathway.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Efficacy of this compound
MicroorganismActivityMeasurementThis compound ConcentrationReference
Staphylococcus aureusGood antibacterial activityDilution method-[10]
Pseudomonas aeruginosaGood antibacterial activityDilution method-[10]
Escherichia coliGood antibacterial activityDilution method-[10]
Enterococcus faecalisGood antibacterial activityDilution method-[10]
Candida speciesAntifungal effect equivalent to Fluconazole--[3]
Synergistic Effects

This compound has also been shown to exhibit synergistic effects when combined with other antimicrobial agents. It has a synergistic effect with clindamycin (B1669177) against Methicillin-resistant Staphylococcus aureus (MRSA) and with curcumin (B1669340) against various fungi, including Candida albicans and Aspergillus fumigatus.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 12, 24, or 48 hours).

  • MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate (12, 24, or 48h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1.5h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Incubate_DMSO Incubate for 15 min with shaking Add_DMSO->Incubate_DMSO Read_Absorbance Read Absorbance at 492 nm Incubate_DMSO->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Sclareol: Expanding the Botanical Horizon Beyond Salvia sclarea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol, a bicyclic diterpene alcohol, is a valuable natural product with significant applications in the fragrance industry as a precursor to the synthetic ambergris substitute, Ambrox®. Beyond its aromatic properties, this compound has garnered considerable attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While clary sage (Salvia sclarea) has traditionally been the primary commercial source of this compound, the exploration of alternative botanical sources is crucial for ensuring a stable and diverse supply chain, and for discovering novel biological activities of co-occurring phytochemicals. This technical guide provides a comprehensive overview of alternative plant sources of this compound, detailing quantitative data, experimental protocols for extraction and analysis, and insights into the biosynthetic pathways.

Alternative Plant Sources of this compound

Research has identified several plant species, beyond Salvia sclarea, that produce this compound. These alternative sources belong to different plant families, suggesting a wider distribution of this compound biosynthesis in the plant kingdom than previously understood. The most notable alternative sources identified are:

  • Cistus creticus (Cistaceae)

  • Nicotiana glutinosa (Solanaceae)

  • Cleome spinosa (Brassicaceae)[1]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in the identified alternative plant sources.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference
Nicotiana glutinosa Aromatic Extraction Products6.9%Not Specified[1]
Cleome spinosa Flower Essential Oil8.7%GC-FID and GC-MS
Cleome spinosa Fruit Essential Oil4.5%GC-FID and GC-MS
Cistus creticus Resin ("Ladano")Major component responsible for antistaphylococcal activityNot Specified[2]

It is important to note that quantitative data for this compound in Cistus creticus is not explicitly defined in percentage terms in the reviewed literature, but it is identified as a major bioactive component of the resin.

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical steps for research and commercial production. The following sections outline generalized experimental protocols that can be adapted for the alternative plant sources.

Extraction of this compound

This compound can be extracted from plant material using various methods, with the choice of method depending on the starting material and the desired purity of the final product.

a) Solvent Extraction:

This is a common method for obtaining a crude extract containing this compound.

  • Protocol:

    • Preparation of Plant Material: The dried and ground plant material (leaves, flowers, or resin) is packed into an extraction vessel.

    • Extraction: A suitable organic solvent, such as hexane (B92381) or ethanol, is passed through the plant material. The extraction can be performed at room temperature or with gentle heating to enhance efficiency.

    • Concentration: The solvent is evaporated under reduced pressure to yield a concentrated extract or oleoresin.

    • Purification (Optional): The crude extract can be further purified by techniques such as crystallization or chromatography to isolate this compound.

b) Supercritical Fluid Extraction (SFE):

SFE using carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction.

  • Protocol:

    • Preparation of Plant Material: The dried and ground plant material is placed in the extraction vessel of the SFE system.

    • Extraction: Supercritical CO₂ is passed through the plant material at a specific temperature and pressure (e.g., 100 bar and 40°C).

    • Fractionation: The pressure and temperature can be manipulated to selectively extract different compounds. This compound is typically extracted at higher pressures.

    • Collection: The extracted compounds are collected by depressurizing the CO₂, which causes the compounds to precipitate.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful analytical techniques for the identification and quantification of this compound.

a) Gas Chromatography-Mass Spectrometry (GC-MS):

  • Protocol:

    • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., ethyl acetate) and may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.

    • Injection: A small volume of the prepared sample is injected into the GC system.

    • Separation: The components of the sample are separated on a capillary column (e.g., HP-5MS).

    • Detection and Quantification: The separated components are detected by a mass spectrometer. This compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of a known concentration of a standard.

b) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

  • Protocol:

    • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered.

    • Injection: A small volume of the sample is injected into the UPLC system.

    • Separation: The components are separated on a reverse-phase column (e.g., C18).

    • Detection and Quantification: The separated components are detected by a tandem mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring - MRM) for high selectivity and sensitivity. Quantification is performed using a calibration curve generated from this compound standards.

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound, a labdane-type diterpene, originates from the methylerythritol-phosphate (MEP) pathway in plastids.[3][4] The key precursor is geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).[1][5]

  • Step 1: Class II diTPS: A class II diTPS, such as a labda-13-en-8-ol diphosphate synthase (LPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-ol diphosphate.

  • Step 2: Class I diTPS: A class I diTPS, a this compound synthase (SS), then converts the labda-13-en-8-ol diphosphate intermediate into this compound.

Recent studies have focused on engineering this pathway in heterologous systems, such as tobacco (Nicotiana tabacum), by co-expressing the genes for these two enzymes from Salvia sclarea.[6] This suggests that the fundamental biosynthetic machinery can be transferred between plant species.

sclareol_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate GGPP->LPP Class II diTPS (e.g., LPPS) This compound This compound LPP->this compound Class I diTPS (e.g., SS)

Caption: Proposed two-step biosynthetic pathway of this compound from GGPP.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

experimental_workflow PlantMaterial Plant Material (C. creticus, N. glutinosa, C. spinosa) Extraction Extraction (Solvent or SFE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Optional) (Crystallization, Chromatography) CrudeExtract->Purification Analysis Quantitative Analysis (GC-MS or UPLC-MS/MS) CrudeExtract->Analysis Purethis compound Purified this compound Purification->Purethis compound Purethis compound->Analysis Data This compound Concentration Data Analysis->Data

Caption: General workflow for this compound extraction and quantification.

Conclusion and Future Directions

The identification of Cistus creticus, Nicotiana glutinosa, and Cleome spinosa as alternative sources of this compound opens up new avenues for the sustainable production of this valuable diterpene. While quantitative data is still emerging, particularly for Cistus creticus, the available information suggests that these plants represent promising candidates for further investigation.

Future research should focus on:

  • Comprehensive Quantification: Systematic studies to quantify this compound content in different populations and plant parts of the alternative source species under various environmental conditions.

  • Optimization of Extraction Protocols: Development of tailored extraction and purification protocols for each species to maximize this compound yield and purity.

  • Elucidation of Biosynthetic Pathways: Characterization of the specific diterpene synthase genes and enzymes responsible for this compound biosynthesis in these alternative hosts.

  • Exploration of Co-occurring Compounds: Investigation of the other phytochemicals present in these plants for potential synergistic or novel biological activities.

By expanding the botanical repertoire for this compound production, the scientific and industrial communities can ensure a more resilient supply chain and unlock the full potential of this versatile natural product.

References

role of sclareol in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Sclareol in Plant Defense Mechanisms

Executive Summary

This compound, a bicyclic diterpene alcohol primarily found in Salvia sclarea (clary sage), plays a multifaceted role in plant defense.[1] It is not merely a passive secondary metabolite but an active agent involved in both direct and indirect defense strategies. This technical guide synthesizes current research to provide an in-depth understanding of this compound's function against pathogens and pests. It details its antimicrobial and insecticidal properties, elucidates its mechanisms of action, explores its role as an elicitor of systemic plant immune responses, and outlines its biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in leveraging natural compounds for crop protection and novel therapeutic applications.

Biosynthesis and Regulation of this compound

This compound is a labdane-type diterpene synthesized in plants, particularly within specialized structures called glandular trichomes located on flower calyces.[2][3] Its production is a key component of the plant's chemical defense arsenal.

2.1 Biosynthetic Pathway

The biosynthesis of this compound originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] The process begins with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). Two key enzymes, both diterpene synthases (diTPSs), are sequentially involved:

  • Class II diTPS: This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a labda-13-en-8-ol diphosphate (LPP) intermediate.[2]

  • Class I diTPS (this compound Synthase): This enzyme then converts the LPP intermediate into this compound.[2]

Abiotic stressors, such as light stress and drought, have been shown to upregulate the expression of genes involved in this pathway, leading to enhanced this compound accumulation.[2][5]

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP Class II diTPS This compound This compound LPP->this compound Class I diTPS (this compound Synthase) MEP MEP Pathway MEP->GGPP provides precursors

Figure 1: Simplified biosynthetic pathway of this compound from the MEP pathway precursor GGPP.

Direct Defense: Antimicrobial and Insecticidal Activity

This compound exhibits broad-spectrum activity against a range of plant pathogens, including fungi and bacteria.[6] This direct antimicrobial action constitutes a primary line of defense for the producing plant.

3.1 Antifungal Activity

This compound has demonstrated significant fungitoxic effects against various phytopathogenic fungi. Its efficacy is comparable to, and in some cases exceeds, that of commercial fungicides.[7][8] Derivatives of this compound have shown even greater potency against fungi like Alternaria alternata and Curvularia lunata.[7][8]

Fungal SpeciesAssayMetricValueReference
Botrytis cinereaRadial GrowthIC50237.6 µg/mL[9]
Curvularia lunata(Derivative 16)IC5012.09 µg/mL[8]
Alternaria brassicae(Derivative 16)IC5014.47 µg/mL[8]
Candida albicansMicrodilutionMIC50 µg/mL (24h)[10]
Candida albicansMicrodilutionMFC100 µg/mL (24h)[10]
Candida aurisMicrodilutionMIC50 µg/mL (24h)[10]
Candida parapsilosisMicrodilutionMIC50 µg/mL (24h)[10]
Cryptococcus neoformansMicrodilution (Sclareolide)MIC16 µg/mL[11]

3.2 Antibacterial Activity

This compound and its related compounds are effective against both Gram-positive and Gram-negative bacteria.[12] The essential oil of Salvia sclarea, rich in this compound, has demonstrated significant bactericidal properties.[13][14]

Bacterial SpeciesCompound/ExtractMetricValue (%)Reference
Staphylococcus aureusS. sclarea Essential OilMIC0.05[13][14]
Staphylococcus aureusS. sclarea Essential OilMBC0.1[13][14]
Bacillus subtilisS. sclarea Essential OilMIC0.05[13]
Bacillus subtilisS. sclarea Essential OilMBC0.1[13]
Escherichia coliS. sclarea Essential OilMIC0.05[13][14]
Escherichia coliS. sclarea Essential OilMBC0.1[13][14]
Pseudomonas aeruginosaS. sclarea Essential OilMIC0.05[13]
Pseudomonas aeruginosaS. sclarea Essential OilMBC0.1[13]

3.3 Insecticidal Activity

While data on pure this compound is limited, the essential oil of Salvia sclarea (SSEO) has shown insecticidal potential. This suggests this compound may contribute to the plant's defense against herbivorous insects.

Insect SpeciesCompound/ExtractConcentrationMortality (%)Reference
Oxycarenus lavateraeSSEO100%66.66[15]
Oxycarenus lavateraeSSEO50%50.00[15]
Oxycarenus lavateraeSSEO25%43.33[15]

Mechanisms of Action

This compound employs several mechanisms to inhibit microbial growth, primarily by disrupting cellular integrity and vital processes.

  • Membrane Disruption: A key mechanism is the compromising of the microbial cell membrane.[13][14] Treatment with this compound or this compound-rich oils leads to increased membrane permeability, causing leakage of intracellular contents such as macromolecules, ATP, and DNA.[11][13][14]

  • Mitochondrial Dysfunction: this compound can induce a loss of mitochondrial membrane potential (ΛΨm).[10][16] This disruption of mitochondrial function is a critical step in initiating apoptosis-like cell death in fungal pathogens.[10]

  • Induction of Oxidative Stress: The compound triggers the generation of reactive oxygen species (ROS) within microbial cells.[10][11] Elevated ROS levels lead to oxidative damage to cellular components, contributing to cell death.[11]

Sclareol_MoA cluster_pathogen Pathogen Cell Membrane Cell Membrane Leakage Leakage of ATP, DNA, Macromolecules Membrane->Leakage increases permeability Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS dysfunction leads to MMP_Loss Loss of Membrane Potential Mitochondrion->MMP_Loss Death Cell Death ROS->Death causes oxidative damage Leakage->Death MMP_Loss->Death This compound This compound This compound->Membrane targets This compound->Mitochondrion targets

Figure 2: this compound's primary mechanisms of action against pathogenic microbes.

Indirect Defense: Elicitation of Plant Immune Responses

Beyond its direct antimicrobial effects, this compound acts as a signaling molecule, or elicitor, that activates the plant's innate immune system.[6][17] This is particularly significant in non-producing plants like Arabidopsis, indicating a conserved recognition and response mechanism.[6][17]

Exogenous application of this compound induces:

  • Defense Gene Expression: It triggers the transcription of a wide array of defense-related genes, including those involved in phytohormone signaling and transport.[17]

  • Hormonal Signaling Pathway Activation: this compound-induced resistance is mediated, at least in part, through the ethylene (B1197577) (ET) signaling pathway.[6][17] This demonstrates crosstalk between diterpene-based defense and established hormonal defense networks.

  • Systemic Resistance: Applying this compound to the roots can induce resistance to pathogens in the shoots, such as inhibiting bacterial wilt disease in tobacco, tomato, and Arabidopsis.[6] This systemic effect is achieved without direct antibacterial activity against the pathogen in some cases, highlighting its role as a defense primer.[6][17]

  • Phytosterol Accumulation: In Arabidopsis, this compound treatment enhances the production of phytosterols (B1254722) like campesterol (B1663852) and stigmasterol, which are themselves implicated in stress responses.[17]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the study of this compound. The following sections detail common protocols for its extraction and the assessment of its biological activity.

6.1 this compound Extraction from Salvia sclarea

This protocol is based on supercritical fluid extraction (SFE), which provides high selectivity and yields a solvent-free product.[18][19]

  • Preparation: Obtain a waxy n-hexane extract ("concrete") from dried S. sclarea flowers.

  • SFE System Setup: Utilize a two-stage extraction and fractionation system with supercritical CO₂ as the solvent.

  • First Extraction Step (Volatiles): Set the extractor to 90 bar and 50°C. Pump supercritical CO₂ through the concrete at a constant flow rate (e.g., 0.8 kg/h ). This step selectively extracts lighter compounds like monoterpenes and sesquiterpenes.[18]

  • Second Extraction Step (this compound): Adjust the system parameters to 100 bar and 40°C. Continue the CO₂ flow.[18] Under these conditions, this compound and related diterpenes are solubilized and extracted.

  • Fractionation & Collection: Use two separators in series to fractionate the extract from paraffins and collect the purified this compound fraction.

  • Analysis: Confirm the purity and identity of the extracted this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

6.2 Antifungal Susceptibility Testing: Radial Growth Inhibition

This method is used to determine the inhibitory effect of this compound on the mycelial growth of filamentous fungi.[9]

  • Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) and amend it with various concentrations of this compound dissolved in a solvent like ethanol (B145695) or DMSO. A solvent-only control plate must be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the test fungus (e.g., 22-25°C).

  • Measurement: Measure the radial growth (colony diameter) of the fungus daily until the mycelium on the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of inhibition for each this compound concentration compared to the solvent control. Determine the IC50 value (the concentration that inhibits growth by 50%) through regression analysis.

6.3 Antibacterial Susceptibility Testing: Broth Microdilution

This standard method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.[13][20]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: Subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto an agar plate. Incubate for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar, indicating a 99.9% kill rate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Sclareol_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Sclareol_Stock->Serial_Dilution Culture_Prep Prepare Microbial Inoculum Inoculate Inoculate Wells Culture_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 24-48h) Inoculate->Incubate Read_MIC Determine MIC (No visible growth) Incubate->Read_MIC Plate_MBC Plate onto Agar for MBC Read_MIC->Plate_MBC Incubate_MBC Incubate Agar Plates Plate_MBC->Incubate_MBC Read_MBC Determine MBC (No colony growth) Incubate_MBC->Read_MBC

Figure 3: General workflow for determining the MIC and MBC of this compound.

Conclusion and Future Directions

This compound is a potent and versatile component of plant defense systems. Its utility is demonstrated through direct, broad-spectrum antimicrobial activity and its sophisticated role as an elicitor of the plant's innate immune response. The mechanisms of action, centered on the disruption of microbial membrane and mitochondrial integrity, present compelling targets for the development of novel antimicrobial agents.

For drug development professionals and agricultural scientists, this compound and its derivatives offer significant potential. Future research should focus on:

  • Synergistic Interactions: Investigating the synergistic effects of this compound with existing commercial fungicides and bactericides to enhance efficacy and reduce chemical inputs.

  • Field Trials: Moving from laboratory assays to field trials to validate the efficacy of this compound-based treatments for crop protection under real-world conditions.

  • Structure-Activity Relationship (SAR) Studies: Further exploring this compound derivatives to optimize bioactivity, stability, and target specificity, potentially leading to the development of new classes of bio-pesticides or therapeutic agents.

  • Regulatory Pathways: Deepening the understanding of the signaling networks this compound activates in plants to better harness its potential as a defense primer or elicitor for enhanced crop resilience.

References

physical properties of sclareol (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Sclareol

Introduction

This compound is a bicyclic diterpene alcohol derived from the essential oil of Salvia sclarea (clary sage).[1] Its unique chemical structure and fragrant properties have led to its widespread use in the fragrance industry as a fixative and as a precursor for the synthesis of ambergris substitutes like Ambroxide.[2] Beyond its olfactory applications, this compound has garnered significant interest in the pharmaceutical and nutraceutical fields for its potential anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3] A thorough understanding of its physical properties, namely its melting point and solubility, is fundamental for its extraction, purification, formulation, and application in various industrial and research settings. This guide provides a comprehensive overview of these key physical characteristics, complete with quantitative data, detailed experimental methodologies, and process visualizations.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, various sources report a range of melting points, which can be attributed to differences in the purity of the samples and the analytical methods employed. This compound typically presents as a white to off-white crystalline powder or as pellets and large crystals.[4][5]

Quantitative Data: Melting Point of this compound

The table below summarizes the melting point ranges for this compound as reported in the scientific and technical literature.

Melting Point Range (°C)Melting Point Range (°F)Source(s)
95.6 - 98.7204.1 - 209.7[1]
95 - 100203 - 212[2][6][7]
99 - 103210.2 - 217.4[5][8]
105 - 107221 - 224.6[6][9]
Experimental Protocol: Melting Point Determination via Capillary Method

The melting point of this compound is typically determined using the capillary method with a digital melting point apparatus. This method provides a melting range, which is an indication of the substance's purity; pure compounds exhibit a sharp melting range of 1-2°C, whereas impurities tend to broaden and depress this range.[10]

Apparatus and Materials:

  • Digital Melting Point Apparatus (e.g., DigiMelt)

  • Capillary tubes (closed at one end)

  • This compound sample (crystalline powder)

  • Mortar and pestle (optional, for sample grinding)

  • Glass tubing (for packing)

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground, if necessary, to ensure uniform packing.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the this compound powder. A small quantity (approximately 1-2 mm in height) of the solid is introduced into the tube.[10]

  • Sample Packing: The capillary tube is tapped gently on a hard surface, or the closed end is dropped through a long glass tube to compact the this compound at the bottom.[10] This ensures efficient and uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Determination:

    • A rapid heating ramp (e.g., 10-15°C/min) is used for a preliminary, approximate determination.

    • For an accurate measurement, the apparatus is cooled to at least 20°C below the approximate melting point. A new sample is introduced, and the temperature is increased at a slow rate (1-2°C/min).[10]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire solid mass has completely melted into a clear liquid.

    • The melting range is reported as T1 - T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Grind this compound Sample B Load into Capillary Tube A->B C Compact Sample B->C D Place Tube in Apparatus C->D E Heat at Slow Ramp Rate (1-2°C/min) D->E F Observe Melting E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Melting Range (T1-T2) H->I

Figure 1. Experimental workflow for melting point determination.

Solubility

Solubility is a crucial physical property that dictates the choice of solvents for extraction, purification, and formulation. This compound, being a diterpene alcohol, exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in water and several common organic solvents. Data is presented at or near ambient temperature (25°C / 298 K) unless otherwise specified.

SolventSolubilityNotesSource(s)
WaterPractically InsolubleEstimated at 0.08174 mg/L @ 25°C[3][4][9][11]
EthanolSoluble20 mg/mL[4][11]
Ethanol (warmed)Soluble23 mg/mL[12]
DMSOSoluble41 mg/mL[11]
Dimethyl Formamide (DMF)Soluble-[13]
Butyl ButyrateHigh SolubilityHighest among 17 tested solvents[14]
FormamideLow SolubilityLowest among 17 tested solvents[14]
Alcohol (general)Soluble-[3][9]
OilSoluble-[8]
Experimental Protocol: Solubility Determination by Gas Chromatography (GC)

A common method for determining the solubility of compounds like this compound in organic solvents involves creating a saturated solution and quantifying the solute concentration using gas chromatography (GC).[14][15]

Apparatus and Materials:

  • Gas Chromatograph (GC) with a suitable detector (e.g., FID)

  • Analytical balance

  • Stirrer/shaker

  • Temperature-controlled bath (e.g., 298 ± 2 K)

  • Syringe filters (e.g., 0.45 µm)

  • Autosampler vials

  • This compound (>95% purity)

  • Organic solvents (HPLC grade)

  • Internal standard (e.g., Heptadecane)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: The resulting slurry is agitated (stirred or shaken) in a temperature-controlled bath for an extended period (e.g., at least 12 hours) to ensure equilibrium is reached.[14]

  • Sample Filtration: The saturated solution is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles.

  • Dilution and Standard Addition: The clear, saturated filtrate is precisely diluted with the same solvent. An internal standard is added to both the calibration standards and the unknown sample to correct for injection volume variations.[14]

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. These standards, also containing the internal standard, are analyzed by GC to create a calibration curve plotting peak area ratio (this compound/internal standard) against concentration.[14]

  • GC Analysis: The diluted sample is injected into the GC. The peak area corresponding to this compound is recorded.

  • Quantification: The concentration of this compound in the diluted sample is determined by interpolating its peak area ratio onto the calibration curve. The initial solubility in the saturated solution is then calculated by accounting for the dilution factor.

Solubility_Workflow cluster_prep Solution Preparation cluster_analysis GC Analysis & Quantification A Add Excess this compound to Solvent B Equilibrate (Stir >12h @ 298K) A->B C Filter to Remove Solids B->C D Dilute Filtrate & Add Internal Standard C->D F Analyze Standards & Sample by GC D->F E Prepare Calibration Standards E->F G Generate Calibration Curve F->G H Determine Sample Concentration F->H G->H I Calculate Original Solubility H->I

Figure 2. Workflow for solubility determination by Gas Chromatography.

References

Technical Guide: Regulation of Sclareol Biosynthesis by Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms through which methyl jasmonate (MeJA) regulates the biosynthesis of sclareol, a commercially significant diterpene. It consolidates findings on signaling pathways, gene expression, and metabolite accumulation, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound and Methyl Jasmonate Elicitation

This compound is a labdane-type diterpene alcohol primarily found in clary sage (Salvia sclarea). Its commercial importance stems from its use as a precursor for the hemisynthesis of Ambroxide, a high-value substitute for ambergris in the fragrance industry.[1][2][3] Beyond perfumery, this compound and its derivatives exhibit a range of biological activities, including antimicrobial and cytotoxic effects, making them of interest for pharmaceutical research.[4]

The production of this compound in Salvia sclarea is localized within specialized epidermal structures known as glandular trichomes, primarily on the flower calyces.[1][5][6] The biosynthesis follows the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][5]

Phytohormones play a crucial role in regulating plant secondary metabolism. Methyl jasmonate (MeJA), a lipid-derived signaling molecule, is a well-established elicitor that activates plant defense responses, often leading to the enhanced production of secondary metabolites, including terpenoids.[7][8][9] Understanding the regulatory network initiated by MeJA is fundamental for developing strategies to enhance this compound yield, both in planta and in engineered microbial systems.[2][10]

The this compound Biosynthesis Pathway

This compound synthesis begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In the case of this compound, these precursors are predominantly supplied by the MEP pathway located in the plastids.[5][6] The pathway proceeds through three key enzymatic steps to convert the C20 precursor, geranylgeranyl diphosphate (GGPP), into this compound.

  • GGPP Synthesis: The MEP pathway produces IPP and DMAPP, which are condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally the C20 precursor geranylgeranyl diphosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS) .

  • Diterpene Cyclization (Class II): A class II diterpene synthase, (13E)-8α-hydroxylabden-15-yl diphosphate synthase (LPPS) , catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[3][4]

  • Hydroxylation and Dephosphorylation (Class I): A class I diterpene synthase, This compound synthase (SCS or SsS) , facilitates the removal of the diphosphate group from LPP and subsequent hydroxylation, yielding the final this compound molecule.[3][4]

Sclareol_Biosynthesis_Pathway cluster_MEP Plastidial MEP Pathway IPP IPP GGPPS GGPPS IPP->GGPPS DMAPP DMAPP DMAPP->GGPPS MEP_Pathway MEP Pathway Enzymes MEP_Pathway->IPP MEP_Pathway->DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP LPPS LPPS (Class II diTPS) GGPP->LPPS LPP Labda-13-en-8-ol Diphosphate (LPP) LPPS->LPP SCS SCS (Class I diTPS) LPP->SCS This compound This compound SCS->this compound

Caption: this compound biosynthesis pathway from MEP-derived precursors.

MeJA Signaling and Transcriptional Regulation

Exogenous application of MeJA triggers a well-defined signaling cascade that alleviates the repression of transcription factors (TFs), leading to the activation of defense and secondary metabolism genes.[11][12]

  • Signal Perception: MeJA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1) .[12][13]

  • Derepression of Transcription: The COI1 protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex (SCFCOI1). Upon binding JA-Ile, this complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11][13]

  • Activation of Transcription Factors: In their resting state, JAZ proteins bind to and repress various transcription factors. Their degradation releases these TFs, allowing them to activate downstream gene expression. A key transcription factor in this pathway is MYC2 , a basic helix-loop-helix (bHLH) protein.[11][14] Other TF families, such as WRKY and AP2/ERF, are also involved in mediating jasmonate responses.[11][15]

  • Gene Expression: Activated TFs, including MYC2, bind to specific cis-regulatory elements (e.g., G-box) in the promoters of jasmonate-responsive genes. This includes the genes encoding the key enzymes in the this compound biosynthesis pathway (LPPS, SCS), leading to their increased transcription and subsequent enhancement of this compound production.[14]

MeJA_Signaling_Pathway cluster_nucleus Nucleus MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Isoleucine (JA-Ile) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets for Degradation Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 Represses Gene_Expression Activation of This compound Biosynthesis Genes (LPPS, SCS, etc.) MYC2->Gene_Expression Activates Sclareol_Prod Increased this compound Production Gene_Expression->Sclareol_Prod Experimental_Workflow cluster_rna Gene Expression Analysis cluster_metabolite Metabolite Analysis start Start: Salvia sclarea Culture (e.g., Hairy Roots) elicitation MeJA Elicitation (Treatment vs. Control) start->elicitation harvest Harvest Biomass (Time Course) elicitation->harvest split Split Sample harvest->split rna_extraction RNA Extraction split->rna_extraction For RNA met_extraction Solvent Extraction split->met_extraction For Metabolites cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis cdna_synthesis->qrt_pcr expression_data Relative Gene Expression Data qrt_pcr->expression_data gcms GC-MS Analysis met_extraction->gcms quantification Quantification gcms->quantification sclareol_data This compound Concentration Data quantification->sclareol_data

References

The Central Role of Diterpene Synthases in Sclareol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a labdane-type diterpene alcohol, is a molecule of significant industrial value, primarily serving as a precursor for the synthesis of the fragrance ingredient Ambrox®.[1][2] Traditionally extracted from the plant Salvia sclarea (clary sage), biotechnological production methods are gaining prominence, offering a more sustainable and controlled supply chain.[3][4] Central to these efforts is a deep understanding of the enzymatic machinery responsible for this compound biosynthesis. This technical guide provides an in-depth exploration of the diterpene synthases that catalyze the conversion of the ubiquitous precursor geranylgeranyl diphosphate (B83284) (GGPP) into this compound, detailing the biosynthetic pathway, quantitative production data, and the experimental protocols utilized to elucidate this process.

The this compound Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of this compound from GGPP is a two-step process catalyzed by two distinct, monofunctional diterpene synthases (diTPSs)[1][5]:

  • Class II Diterpene Synthase: Labda-13-en-8-ol Diphosphate Synthase (SsLPPS) This enzyme initiates the cyclization of the linear precursor, GGPP. The reaction involves a protonation-dependent cyclization mechanism, which also incorporates a hydroxyl group at the C-8 position, yielding the intermediate product, labda-13-en-8-ol diphosphate (LPP).[1][5] SsLPPS can also produce minor amounts of the non-hydroxylated analogue, (9S, 10S)-copalyl diphosphate (CPP).[1][5]

  • Class I Diterpene Synthase: this compound Synthase (SsSS) The intermediate LPP is then converted to this compound by the class I diTPS, this compound synthase (SsSS).[1][5] This reaction proceeds through the ionization of the diphosphate ester of LPP.[5] SsSS can also convert the minor intermediate CPP into manool.[1]

Both SsLPPS and SsSS possess N-terminal signal sequences that target them to the chloroplasts, the primary site of GGPP synthesis in plants.[1][6]

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) SsLPPS SsLPPS (Class II diTPS) GGPP->SsLPPS protonation-initiated cyclization & hydroxylation LPP Labda-13-en-8-ol Diphosphate (LPP) SsSS SsSS (Class I diTPS) LPP->SsSS ionization of diphosphate ester This compound This compound CPP (9S, 10S)-Copalyl Diphosphate (CPP) CPP->SsSS Manool Manool SsLPPS->LPP major product SsLPPS->CPP minor product SsSS->this compound SsSS->Manool Cloning_Workflow cluster_0 RNA Extraction and cDNA Synthesis cluster_1 PCR Amplification and Cloning calyces S. sclarea calyces rna Total RNA calyces->rna Trizol extraction cdna First-strand cDNA rna->cdna M-MLV Reverse Transcriptase pcr PCR amplification cdna->pcr gene-specific primers ligation Ligation pcr->ligation vector Expression vector vector->ligation transform Transformation into E. coli ligation->transform Enzyme_Assay_Workflow cluster_0 Reaction Setup cluster_1 Product Extraction and Analysis enzyme Purified diTPS incubation Incubation (e.g., 30°C, 1-2 hours) enzyme->incubation substrate Substrate (GGPP or LPP) substrate->incubation buffer Assay Buffer (e.g., HEPES, MgCl2, DTT) buffer->incubation extraction Solvent Extraction (e.g., hexane (B92381) or pentane) incubation->extraction dephosphorylation Alkaline Phosphatase (for diphosphate intermediates) incubation->dephosphorylation optional analysis GC-MS Analysis extraction->analysis dephosphorylation->extraction

References

Initial Screening of Sclareol for Antimicrobial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a natural diterpene alcohol primarily sourced from Salvia sclarea (clary sage), has garnered significant interest for its diverse bioactive properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1] This technical guide provides an in-depth overview of the initial screening of this compound for its antimicrobial potential. It summarizes key quantitative data on its efficacy against various microbial species, details established experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Antimicrobial Activity of this compound: Quantitative Data

The antimicrobial activity of this compound has been evaluated against a range of microorganisms, including both bacteria and fungi. The following tables summarize the available quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values.

Table 1: Antibacterial Activity of this compound

MicroorganismStrainMethodMICMBCReference
Staphylococcus aureusATCC 25923Dilution Method--[2]
Pseudomonas aeruginosaATCC 27950Dilution Method--[2]
Escherichia coliATCC 25922Dilution Method--[2]
Enterococcus faecalisATCC 29212Dilution Method--[2]
Staphylococcus aureus-Broth Microdilution500 µL/mL (of essential oil)-[3]
Escherichia coli-Broth Microdilution500 µL/mL (of essential oil)-[3]
Pseudomonas aeruginosa-Broth Microdilution500 µL/mL (of essential oil)-[3]
Bacillus subtilis-Broth Microdilution500 µL/mL (of essential oil)-[4]
Salmonella typhimurium-Broth Microdilution0.05% (v/v of essential oil)0.1% (v/v of essential oil)[4]
Klebsiella pneumoniae-Broth Microdilution0.05% (v/v of essential oil)0.1% (v/v of essential oil)[4]
Bacillus pumilus-Broth Microdilution0.05% (v/v of essential oil)0.1% (v/v of essential oil)[4]

Note: Some studies have evaluated the essential oil of Salvia sclarea, of which this compound is a major component. The specific concentration of this compound in these essential oils was not always reported.

Table 2: Antifungal Activity of this compound

MicroorganismStrainMethodMIC (µg/mL)MFC (µg/mL)IC50 (µg/mL)Reference
Candida albicansKCTC 7965Broth Microdilution50100-
Candida auris-Broth Microdilution50--
Candida parapsilosis-Broth Microdilution50--
Candida tropicalis-Broth Microdilution---[1]
Candida glabrata-Broth Microdilution---[1]
Botrytis cinerea-Radial Growth Test--237.6
Curvularia lunata----12.09 (for a derivative)[1]
Alternaria brassicae----14.47 (for a derivative)[1]

Synergistic Antimicrobial Effects

This compound has demonstrated synergistic effects when combined with other antimicrobial compounds, suggesting its potential use in combination therapies to enhance efficacy and combat drug resistance.

  • With Clindamycin (B1669177): this compound has shown a synergistic effect with clindamycin against Methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

  • With Curcumin (B1669340): Synergistic antifungal effects have been observed with curcumin against various fungi, including Candida albicans, C. glabrata, and Aspergillus fumigatus.[1]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound appears to be the disruption of cell membrane integrity. Studies on Salvia sclarea essential oil, rich in this compound, have shown that it damages the cell membrane, leading to the leakage of intracellular components such as ATP and DNA.[4] In fungi, this compound has been shown to induce an apoptosis-like cell death. It is important to note that while this compound exhibits anti-inflammatory properties through the modulation of signaling pathways like NF-κB and MAPK, these pathways are not directly implicated in its antimicrobial action.[1]

This compound This compound MicrobialCell Microbial Cell (Bacteria/Fungi) This compound->MicrobialCell Targets MembraneDisruption Membrane Disruption & Increased Permeability This compound->MembraneDisruption Induces CellMembrane Cell Membrane Leakage Leakage of Intracellular Components (ATP, DNA) MembraneDisruption->Leakage Apoptosis Apoptosis-like Cell Death (in Fungi) MembraneDisruption->Apoptosis CellDeath Microbial Cell Death Leakage->CellDeath Apoptosis->CellDeath

Figure 1: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols for Antimicrobial Screening

Standardized methods are crucial for the reliable evaluation of this compound's antimicrobial properties. The following are detailed protocols for commonly used in vitro screening assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

Procedure:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Start Start PrepPlate Prepare 96-well plate with 100 µL broth per well Start->PrepPlate Addthis compound Add 100 µL this compound stock to first well PrepPlate->Addthis compound SerialDilute Perform serial two-fold dilutions across the row Addthis compound->SerialDilute PrepInoculum Prepare standardized microbial inoculum Inoculate Add 100 µL of inoculum to each well SerialDilute->Inoculate PrepInoculum->Inoculate Incubate Incubate plate Inoculate->Incubate ReadMIC Read MIC (lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Figure 2: Workflow for Broth Microdilution Assay.

Agar (B569324) Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.

  • Preparation and Placement of Disks:

    • Impregnate sterile paper disks with a known volume and concentration of the this compound solution.

    • Allow the disks to dry under sterile conditions.

    • Aseptically place the this compound-impregnated disk, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate under appropriate conditions.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Start Start PrepInoculum Prepare standardized microbial inoculum Start->PrepInoculum InoculatePlate Inoculate agar plate with a sterile swab to create a lawn PrepInoculum->InoculatePlate PrepDisks Impregnate sterile disks with this compound solution PlaceDisks Place impregnated disks on the agar surface InoculatePlate->PlaceDisks PrepDisks->PlaceDisks Incubate Incubate plates PlaceDisks->Incubate MeasureZone Measure the diameter of the zone of inhibition (mm) Incubate->MeasureZone End End MeasureZone->End

Figure 3: Workflow for Agar Disk Diffusion Assay.

Conclusion and Future Directions

The initial screening of this compound reveals promising antimicrobial activity, particularly against various fungal species. Its synergistic effects with existing antimicrobial agents highlight its potential for development as a component of combination therapies. The primary mechanism of action appears to be the disruption of microbial cell membranes.

For future research, a more comprehensive screening of this compound against a wider range of clinically relevant bacterial strains, including multidrug-resistant isolates, is warranted. Further elucidation of its precise molecular targets within the microbial cell could pave the way for the development of novel antimicrobial drugs. In vivo studies are also necessary to evaluate the efficacy and safety of this compound in treating microbial infections.

References

The Pharmacology of Sclareol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclareol, a bicyclic diterpene alcohol derived from Salvia sclarea (clary sage), has emerged as a compound of significant interest in pharmacological research.[1][2][3][4][5] Historically used in traditional medicine and for its fragrance, recent scientific investigation has unveiled a spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects across a range of cancer cell lines.[1][2][6] Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][6][7]

Mechanism of Action

This compound's anticancer effects are primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.[7][8][9] This is characterized by the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][7] Furthermore, this compound has been shown to induce cell cycle arrest, predominantly at the G0/G1 or G1 phase, by downregulating the expression of cyclin-dependent kinases (CDK4) and cyclins D and E.[1][2]

Several key signaling pathways are modulated by this compound in cancer cells:

  • MAPK/ERK Pathway: this compound has been shown to target the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[10][11]

  • Caveolin-1 (B1176169) (Cav1) and SOD1: In cervical cancer cells, this compound upregulates the tumor suppressor Cav1 and downregulates superoxide (B77818) dismutase 1 (SOD1), leading to inhibited proliferation.[1][12]

  • DNA Damage Response: this compound can trigger a DNA damage response, evidenced by the increased phosphorylation of H2AX, ATR, and Chk1.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
H1688Small Cell Lung Cancer42.1424[1][2]
H146Small Cell Lung Cancer69.9624[1][2]
MCF-7Breast Cancer11.056 (13-epi-sclareol)Not Specified[1][2]
MG63Osteosarcoma14Not Specified[2]
MG63Osteosarcoma65.212[2][13]
VariousLeukemia< 20 µg/ml48[1]
Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., H1688, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

1.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound at the desired concentrations for the indicated time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway Diagram

Sclareol_Anticancer_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Caspase8 Caspase-8 This compound->Caspase8 Caspase9 Caspase-9 This compound->Caspase9 Cav1 Caveolin-1 This compound->Cav1 Upregulates SOD1 SOD1 This compound->SOD1 Downregulates DNA_Damage DNA Damage (p-H2AX, p-ATR, p-Chk1) This compound->DNA_Damage Cell_Cycle_Arrest G0/G1 or G1 Arrest (↓CDK4, Cyclin D/E) This compound->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_ERK->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Cav1->SOD1 Promotes Degradation DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

This compound's multifaceted anticancer mechanisms.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models.[1][14][15][16]

Mechanism of Action

The anti-inflammatory effects of this compound are mediated through the inhibition of key inflammatory pathways and mediators:

  • NF-κB and MAPK Signaling: this compound suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][2][16] This leads to a reduction in the production of pro-inflammatory cytokines.

  • Inhibition of Inflammatory Mediators: this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in decreased production of nitric oxide (NO) and prostaglandins.[1][2][15] It also reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][15][16]

  • Heme Oxygenase-1 (HO-1) Activation: In some models, this compound has been found to activate the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties.[1][2]

Quantitative Data: In Vivo Anti-inflammatory Effects
ModelSpeciesThis compound DoseEffectReference
LPS-induced lung injuryMice10 mg/kgAmeliorated lung injury[1][2]
Carrageenan-induced paw edemaMiceNot SpecifiedReduced paw edema, NO, TNF-α, and MDA[2][15]
Collagen-induced arthritisMice5 and 10 mg/kg (i.p.)Reduced arthritic severity, anti-CII antibody, and inflammatory cytokines[16]
Formalin-induced inflammationMice5, 10, and 20 mg/kg (p.o.)Dose-dependent reduction in paw licks and edema[14]
Experimental Protocols

2.3.1. In Vivo Carrageenan-Induced Paw Edema

  • Objective: To evaluate the acute anti-inflammatory effect of this compound in vivo.

  • Methodology:

    • Administer this compound or a vehicle control to mice orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.

2.3.2. Measurement of Nitric Oxide (NO) Production in Macrophages

  • Objective: To assess the effect of this compound on NO production in vitro.

  • Methodology:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable metabolite of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

Signaling Pathway Diagram

Sclareol_Anti_inflammatory_Pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway Inhibits HO1 HO-1 This compound->HO1 Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_Pathway TLR4->MAPK_Pathway NFkB NF-κB (p65) NFkB_Pathway->NFkB AP1 AP-1 MAPK_Pathway->AP1 Inflammation Inflammation HO1->Inflammation Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription iNOS iNOS Inflammatory_Genes->iNOS COX2 COX-2 Inflammatory_Genes->COX2 TNFa TNF-α Inflammatory_Genes->TNFa IL1b IL-1β Inflammatory_Genes->IL1b IL6 IL-6 Inflammatory_Genes->IL6 NO ↑ NO iNOS->NO PGs ↑ Prostaglandins COX2->PGs TNFa->Inflammation IL1b->Inflammation IL6->Inflammation

This compound's anti-inflammatory signaling cascade.

Antimicrobial and Antifungal Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][17]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes.[17] This leads to increased membrane permeability, leakage of intracellular components such as ATP and DNA, and ultimately, cell death.[17]

Quantitative Data: Antimicrobial Activity
MicroorganismTypeMIC (%)MBC (%)Reference
Staphylococcus aureusGram-positive Bacteria0.050.1[17]
Bacillus subtilisGram-positive Bacteria0.050.1[17]
Escherichia coliGram-negative Bacteria0.050.1[17]
Salmonella typhimuriumGram-negative Bacteria0.050.1[17]
Klebsiella pneumoniaeGram-negative Bacteria0.050.1[17]
Pseudomonas aeruginosaGram-negative Bacteria0.050.1[17]
Candida speciesYeastAlmost equivalent to FluconazoleNot Specified[1][2]
Experimental Protocols

3.3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills the bacteria (MBC).

  • Methodology:

    • Perform a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours.

    • The MIC is the lowest concentration of this compound with no visible bacterial growth.

    • To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow Diagram

Antimicrobial_Workflow start Start prep_this compound Prepare this compound Dilutions start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (≥99.9% Killing) incubate_agar->read_mbc end End read_mbc->end

References

Methodological & Application

Application Notes and Protocols for Sclareol Extraction from Clary Sage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of sclareol, a valuable diterpene alcohol, from the plant Salvia sclarea (clary sage). The protocols cover three primary extraction methods: Solvent Extraction, Supercritical Fluid (CO2) Extraction, and Hydrodistillation. The information is intended to guide researchers and professionals in selecting and implementing the most suitable method for their specific application, considering factors such as yield, purity, environmental impact, and scalability.

Introduction to this compound and Extraction Methods

This compound is a key natural product used as a starting material in the fragrance industry for the synthesis of ambroxide, a substitute for ambergris. It also exhibits various biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. The primary source of this compound is the flowering tops and leaves of clary sage. The choice of extraction method significantly impacts the yield and purity of the final product.

  • Solvent Extraction: A conventional and widely used method that employs organic solvents to dissolve this compound from the plant material. It is known for its high efficiency and yield.

  • Supercritical Fluid (CO2) Extraction (SFE): A "green" technology that uses carbon dioxide in its supercritical state as a solvent. SFE offers high selectivity and produces a clean extract free of residual organic solvents.

  • Hydrodistillation: A traditional method primarily used for extracting essential oils. While it is not the most efficient method for this compound extraction due to this compound's low volatility with steam, it is included for comparative purposes.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the quantitative data associated with each extraction method, providing a basis for comparison.

Table 1: this compound Extraction Yield and Purity

Extraction MethodTypical this compound Yield (%)Typical this compound Purity (%)Key Parameters Influencing Yield and Purity
Solvent Extraction 1.5 - 2.5[1]87 - 95 (after purification)[2]Solvent type, solvent-to-solid ratio, extraction time, temperature
Supercritical CO2 Extraction 0.5 - 9.3[3][4]Up to 75.3 in raffinate[5]Pressure, temperature, CO2 flow rate, co-solvent use
Hydrodistillation 0.01 - 0.26[1]Low (in essential oil fraction)Distillation time

Table 2: Process Parameters and Consumption

Extraction MethodTypical Extraction TimeSolvent/Fluid ConsumptionEnergy Consumption
Solvent Extraction 2 - 10 hours[2][6]High (e.g., 10-20 L per kg of plant material)[7]Moderate (for heating and solvent recovery)
Supercritical CO2 Extraction 1 - 7 hours[3]Low (CO2 is recycled)[8]High (for high-pressure pumps and temperature control)[9]
Hydrodistillation 2 - 4 hours[10]Moderate (water)High (for boiling large volumes of water)

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol describes a common method for extracting this compound using a non-polar solvent followed by purification.

Materials and Equipment:

  • Dried and ground clary sage plant material (flowering tops and leaves)

  • n-Hexane or Petroleum Ether (boiling range 90-120°C)

  • Methanol (B129727) (87% aqueous solution)

  • Acetone (B3395972)

  • Rotary evaporator

  • Extraction vessel (e.g., Soxhlet apparatus or stirred tank reactor)

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Crystallization dish

  • Vacuum oven

Procedure:

  • Extraction:

    • Place the dried and ground clary sage material in the extraction vessel.

    • Add n-hexane or petroleum ether at a solvent-to-solid ratio of approximately 10:1 to 20:1 (v/w).

    • Heat the mixture to the solvent's boiling point (for Soxhlet) or to around 70°C in a stirred tank reactor and maintain for 2 hours.[6]

    • After extraction, filter the mixture to separate the plant material from the solvent extract (miscella).

    • Wash the plant material with fresh solvent to recover residual extract.

    • Combine the miscella and concentrate it using a rotary evaporator to obtain a crude extract known as "concrete."

  • Purification:

    • Dissolve the crude concrete in a minimal amount of the hydrocarbon solvent used for extraction.

    • Extract the hydrocarbon solution with an 87% aqueous methanol solution in a separatory funnel. The this compound will preferentially dissolve into the alcohol phase.[2]

    • Separate the lower alcohol layer containing the this compound.

    • Concentrate the methanol extract under reduced pressure to obtain a thick syrup.

    • Dry the syrup in a vacuum oven at approximately 50°C to yield a crude crystalline this compound.[2]

  • Crystallization (Recrystallization):

    • Dissolve the crude this compound in a minimal amount of hot acetone (e.g., 1:4 to 1:6 g/V ratio).[11]

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-10°C) for 4 hours to induce crystallization.[11]

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold acetone.

    • Dry the purified this compound crystals in a vacuum oven.

Protocol 2: Supercritical Fluid (CO2) Extraction of this compound

This protocol outlines a multi-step SFE process for the selective extraction of this compound.

Materials and Equipment:

  • Dried and ground clary sage plant material or clary sage concrete

  • Supercritical fluid extraction system equipped with an extraction vessel, pumps, heaters, and separators

  • Food-grade carbon dioxide (CO2)

Procedure:

  • Preparation:

    • Load the ground clary sage material or melted concrete into the extraction vessel.

  • Multi-Step Extraction:

    • Step 1 (Lighter Compounds Removal):

      • Pressurize the system with CO2 to 90 bar.

      • Set the extraction vessel temperature to 50°C.

      • Maintain a constant CO2 flow rate.

      • Collect the extract from the separator. This fraction will contain mainly lighter essential oil components.

    • Step 2 (this compound Extraction):

      • After a predetermined time or when the extraction of lighter compounds ceases, adjust the system parameters.

      • Increase the pressure to 100 bar.

      • Decrease the temperature to 40°C.[3]

      • Continue the extraction with a constant CO2 flow rate.

      • Collect the this compound-rich extract from the separator.

  • Post-Extraction:

    • Depressurize the system safely.

    • Collect the this compound-rich extract, which may solidify upon cooling.

    • The extract can be further purified by crystallization as described in Protocol 1, if necessary.

Protocol 3: Hydrodistillation of Clary Sage

This protocol is for the extraction of essential oil from clary sage. This compound has very low yield with this method but can be found in the essential oil.

Materials and Equipment:

  • Fresh or dried clary sage flowering tops

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Distilled water

  • Separatory funnel

Procedure:

  • Apparatus Setup:

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions.

  • Distillation:

    • Place the clary sage material into the distillation flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask using the heating mantle to bring the water to a boil.

    • Continue the distillation for 2 to 4 hours.[10] The steam and volatile compounds will rise, condense, and be collected in the collection tube of the Clevenger apparatus.

  • Collection and Separation:

    • Once the distillation is complete, allow the apparatus to cool.

    • The essential oil will form a layer on top of the hydrosol (floral water) in the collection tube.

    • Carefully drain the hydrosol from the bottom of the collection tube, leaving the essential oil behind.

    • Collect the essential oil. A separatory funnel can be used for a more precise separation.

    • The this compound content in this essential oil will be low.

Visualizations

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_separation1 Primary Separation cluster_concentration Concentration cluster_purification Purification cluster_final Final Processing plant Clary Sage Material extraction Solvent Extraction (e.g., Soxhlet, 2h, 70°C) plant->extraction solvent n-Hexane / Petroleum Ether solvent->extraction filtration1 Filtration extraction->filtration1 spent_plant Spent Plant Material filtration1->spent_plant miscella Miscella (this compound in Solvent) filtration1->miscella evaporation Solvent Evaporation (Rotary Evaporator) miscella->evaporation crude_extract Crude Concrete evaporation->crude_extract liquid_extraction Liquid-Liquid Extraction crude_extract->liquid_extraction methanol 87% Aqueous Methanol methanol->liquid_extraction methanol_extract Methanol Extract liquid_extraction->methanol_extract concentration2 Concentration & Drying methanol_extract->concentration2 crystallization Crystallization (Acetone) concentration2->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Caption: Workflow for this compound Extraction using Solvent Extraction.

SFE_Workflow cluster_step1 Step 1: Lighter Compound Extraction cluster_step2 Step 2: this compound Extraction plant Clary Sage Material / Concrete sfe1 SFE (90 bar, 50°C) plant->sfe1 co2 Supercritical CO2 co2->sfe1 sfe2 SFE (100 bar, 40°C) co2->sfe2 separator1 Separator 1 sfe1->separator1 sfe1->sfe2 Adjust Parameters light_fraction Lighter Essential Oil Fraction separator1->light_fraction separator2 Separator 2 sfe2->separator2 sclareol_extract This compound-Rich Extract separator2->sclareol_extract

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Hydrodistillation_Workflow cluster_distillation Hydrodistillation cluster_separation Separation plant Clary Sage Material distillation Hydrodistillation (Clevenger Apparatus, 2-4h) plant->distillation water Water water->distillation condensate Condensate (Oil & Hydrosol) distillation->condensate separation Decantation / Separation condensate->separation essential_oil Essential Oil (low this compound) separation->essential_oil hydrosol Hydrosol (Floral Water) separation->hydrosol

Caption: Workflow for Hydrodistillation of Clary Sage Essential Oil.

References

Application Notes and Protocols for the Supercritical Fluid Extraction of Sclareol from Concrete

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol, a diterpene alcohol primarily sourced from clary sage (Salvia sclarea), is a valuable precursor in the synthesis of ambroxide, a key component in the fragrance industry. It also exhibits promising pharmacological activities, including anticancer and antibacterial properties. The initial extract from clary sage, known as concrete, is a waxy solid containing this compound along with other compounds like essential oils and paraffins. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) offers a green and highly selective alternative to traditional solvent extraction methods for isolating this compound from this concrete. This document provides detailed application notes and protocols for the efficient extraction and analysis of this compound using SFE.

Principle of Supercritical Fluid Extraction

Supercritical fluids, such as CO₂, exist at temperatures and pressures above their critical point, exhibiting properties of both liquids and gases. This state allows them to effuse through solids like a gas and dissolve materials like a liquid. The solvating power of supercritical CO₂ can be finely tuned by modulating pressure and temperature, enabling the selective extraction of different compounds. For this compound extraction, a multi-step approach is often employed to first remove lighter, more volatile compounds at lower CO₂ densities, followed by the extraction of the higher molecular weight this compound at higher CO₂ densities.

Experimental Protocols

Sample Preparation

The starting material is clary sage concrete, a waxy extract typically obtained by solvent extraction of the plant material.[1]

Protocol:

  • Melt the clary sage concrete to ensure homogeneity.

  • To improve the extraction efficiency and prevent channeling of the supercritical fluid, mix the melted concrete with an inert support material, such as 3 mm glass beads.[1] This creates a larger surface area for the extraction.

  • Load the mixture into the extraction vessel of the SFE system.

Supercritical Fluid Extraction (SFE)

A multi-step SFE strategy is recommended for the selective extraction of this compound. This involves a two-stage process to first separate lighter essential oil components and then to extract the target diterpene, this compound.[2][3]

Instrumentation:

  • A laboratory-scale SFE plant equipped with a high-pressure pump for CO₂, a temperature-controlled extraction vessel, and at least two separators for fractional collection.

Protocol:

Step 1: Extraction of Lighter Compounds

  • Set the initial extraction conditions to a lower pressure and higher temperature to target the more volatile components.

    • Pressure: 90 bar[2][3]

    • Temperature: 50 °C[2][3]

    • CO₂ Mass Flow Rate: 0.8 kg/h [3]

  • Cool the first separator to a low temperature (e.g., 0 °C) to precipitate and collect any co-extracted waxes.[3]

  • Set the second separator to conditions that allow the CO₂ to return to a gaseous state while collecting the extract.

    • Pressure: 35 bar[3]

    • Temperature: 60 °C[3]

  • Continue this extraction step until the yield of the lighter compounds plateaus, which can be monitored over time.[3] This fraction will contain monoterpenes, sesquiterpenes, and their derivatives.[2][3]

Step 2: Extraction of this compound

  • After the extraction of the lighter compounds, adjust the operating conditions to increase the density and solvating power of the supercritical CO₂ to target this compound.

    • Pressure: 100 bar[2][3]

    • Temperature: 40 °C[3]

    • CO₂ Mass Flow Rate: 0.8 kg/h [3]

  • Maintain the same separator conditions as in Step 1.

  • The extract collected in the second separator during this step will be enriched in this compound and related diterpenic compounds.[2][3]

  • Continue the extraction until the this compound yield diminishes. The total extraction time for both steps can be around 7 hours.[3]

Analytical Quantification of this compound

The concentration and purity of this compound in the collected fractions should be determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column, such as an HP-5MS.[4]

Protocol:

  • Sample Preparation: Dissolve a known amount of the extract in a suitable solvent like ethyl acetate.[4]

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent.[4]

    • Injector Temperature: Set appropriately to ensure vaporization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify compounds by comparing their mass spectra to a library (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity. The MRM transition for this compound has been reported as m/z 177 → 121.[4]

  • Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount of this compound in the extracts. A semi-quantitative analysis can be performed by comparing the percentage area of the this compound peak in the chromatogram.[3]

3.2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is another excellent method for the quantification of this compound, particularly for samples that may not be suitable for GC analysis.

Instrumentation:

  • HPLC system with a UV or MS detector.

  • A reverse-phase column, such as a C18.

Protocol:

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or a similar reverse-phase column.[5]

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5][6]

    • Flow Rate: As per column specifications.

    • Detection: UV detection at a suitable wavelength or Mass Spectrometry.

  • Quantification: Similar to GC-MS, use a calibration curve prepared from this compound standards for accurate quantification.

Data Presentation

The following tables summarize the quantitative data from various studies on the supercritical fluid extraction of this compound.

Table 1: Multi-Step SFE Parameters for this compound Extraction from Clary Sage Concrete

ParameterStep 1: Lighter Compound ExtractionStep 2: this compound ExtractionReference
Pressure (bar) 90100[2][3]
Temperature (°C) 5040[2][3]
CO₂ Density (g/cm³) 0.290.62[3]
CO₂ Mass Flow Rate ( kg/h ) 0.80.8[3]
Primary Compounds Extracted Monoterpenes, SesquiterpenesThis compound and related compounds[2][3]

Table 2: Extraction Yields of this compound under Different SFE Conditions

Pressure (bar)Temperature (°C)Extraction Yield (% w/w)NotesReference
9050~6.0Yield for the first step (lighter compounds).[3]
100409.3 (total)Total yield after both extraction steps.[2][3]
10040-SFE extract concentrated in this compound up to 50%.[3]

Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_step1 Step 1: Lighter Compound Extraction cluster_step2 Step 2: this compound Extraction cluster_analysis Analysis start Clary Sage Concrete melt Melting start->melt mix Mixing with Glass Beads melt->mix load Loading into Extractor mix->load extractor Extraction Vessel load->extractor sep1 Separator 1 (0°C) extractor->sep1 SC-CO2 + Extract sep2 Separator 2 (35 bar, 60°C) sep1->sep2 SC-CO2 + Volatiles waxes Waxes sep1->waxes Precipitated Waxes lighter_compounds Lighter Compounds sep2->lighter_compounds Lighter Compounds sclareol_fraction This compound-rich Fraction sep2->sclareol_fraction This compound-rich Fraction cond1 90 bar, 50°C cond1->extractor cond2 100 bar, 40°C cond2->extractor gcms GC-MS Analysis sclareol_fraction->gcms hplc HPLC Analysis sclareol_fraction->hplc

Caption: Experimental workflow for the supercritical fluid extraction of this compound.

Parameter_Influence cluster_params Process Parameters cluster_properties Supercritical Fluid Properties cluster_outcomes Extraction Outcomes Pressure Pressure Density CO2 Density Pressure->Density Increases Temperature Temperature Temperature->Density Decreases Selectivity Selectivity Temperature->Selectivity Influences Solvating_Power Solvating Power Density->Solvating_Power Increases Yield Extraction Yield Solvating_Power->Yield Increases Solvating_Power->Selectivity Can be tuned

Caption: Influence of SFE parameters on extraction outcomes.

References

Application Notes and Protocols for the Purification of Sclareol in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclareol is a diterpene alcohol of significant interest in the pharmaceutical, fragrance, and flavor industries.[1] Its utility as a precursor for the synthesis of Ambroxide and its inherent biological activities, including anticancer and antimicrobial properties, necessitate efficient purification methods for research and development.[2][3][4] These application notes provide detailed protocols for common laboratory-scale purification techniques for this compound, including solvent extraction, crystallization, molecular distillation, and supercritical fluid extraction (SFE).

Solvent Extraction and Crystallization

Solvent extraction is a fundamental technique for isolating this compound from its primary natural source, Salvia sclarea (clary sage), or from fermentation broths.[1][5][6] This is often followed by crystallization to achieve higher purity.

Application Notes

This method is suitable for initial purification from crude extracts or concentrates. The choice of solvent is critical; aliphatic hydrocarbons like hexane (B92381) or petroleum ether are used for initial extraction from plant material, while more polar solvents like ethanol (B145695) or acetone (B3395972) are effective for subsequent purification and crystallization.[6][7][8] A common starting material is "clary sage concrete," a waxy extract obtained by hexane extraction of the plant material.[2][7] Microwave-assisted extraction can enhance efficiency.[6]

Experimental Protocols

Protocol 1: Extraction from Clary Sage Concrete

  • Dissolution: Dissolve the clary sage concrete in a minimal amount of a suitable solvent such as ethanol (concentration ≥ 50%).[1]

  • Freezing & Filtration: Freeze the solution at -17°C to -20°C to precipitate waxes and other less soluble impurities.[1] Filter the cold solution to remove the precipitate.

  • Decolorization: Add activated carbon to the filtrate and stir for a specified time to remove pigments. Filter again to remove the activated carbon.[1]

  • Precipitation: Dilute the filtrate with water to reduce the ethanol concentration to below 35%. This will cause this compound to precipitate.[1]

  • Isolation and Drying: Collect the precipitated this compound crystals by filtration or centrifugation. Wash the crystals with cold water and dry them under a vacuum.[1]

Protocol 2: Recrystallization for Higher Purity

  • Dissolution: Dissolve the crude this compound extract in a minimal volume of a suitable solvent (e.g., 100% acetone) at an elevated temperature (e.g., 40-80°C).[6]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to a lower temperature (e.g., 4°C) for a period of 1 to 6 hours to induce crystallization.[6]

  • Crystal Collection: Collect the purified this compound crystals by filtration.

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

Data Presentation
TechniqueStarting MaterialSolvent SystemKey ParametersPurity AchievedRecovery RateReference
Extraction & CrystallizationClary Sage ConcreteEthanol, WaterFreezing at -17°C to -20°CNot specifiedNot specified[1]
Microwave-Assisted Extraction & RecrystallizationThis compound Fermentation BrothOrganic Solvent, Acetone/WaterMicrowave: 1-20 min, 40-80°C; Recrystallization: 4°C, 4h95.11%63.95%[6]
RecrystallizationCrude this compound Extract100% AcetoneSolid-to-liquid ratio 1:4 (g/V), Crystallization at 4°C for 4h95.11%Not specified[6]
RecrystallizationCrude this compound Extract90% Acetone/WaterSolid-to-liquid ratio 1:4 (g/V), Crystallization at 4°C for 4h82.97%Not specified[6]

Experimental Workflow

start Start: Crude this compound Extract dissolve Dissolve in Minimum Hot Solvent (e.g., Acetone) start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Induce Crystallization dissolve->cool If no insolubles hot_filter->cool collect Collect Crystals (Filtration) cool->collect dry Vacuum Drying collect->dry end End: Purified this compound Crystals dry->end start Start: Clary Sage Concrete melt Heating and Melting start->melt feed Feed into Molecular Still melt->feed distill Distillation under High Vacuum feed->distill condense Condensation and Crystallization distill->condense collect Collect Purified this compound condense->collect end End: High Purity this compound collect->end start Start: Clary Sage Concrete Mixed with Glass Beads step1 Step 1 Extraction (90 bar, 50°C) start->step1 fraction1 Fraction 1: Lighter Compounds step1->fraction1 step2 Step 2 Extraction (100 bar, 40°C) step1->step2 end End: Separated Fractions fraction1->end fraction2 Fraction 2: This compound step2->fraction2 fraction2->end This compound This compound proliferation Inhibition of Cell Proliferation This compound->proliferation apoptosis Induction of Apoptosis This compound->apoptosis cell_cycle Cell Cycle Arrest This compound->cell_cycle anticancer Anticancer Effects proliferation->anticancer apoptosis->anticancer cell_cycle->anticancer

References

Application Notes and Protocols: Sclareol in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sclareol, a natural diterpene derived from Salvia sclarea, in anticancer research. This document details its mechanisms of action, summarizes its efficacy across various cancer cell lines, and provides detailed protocols for key experimental assays.

Introduction

This compound is a labdane-type diterpene that has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1][2][3] Its anticancer effects are attributed to its ability to induce cell cycle arrest, apoptosis, and other forms of cell death through the modulation of multiple signaling pathways.[4][5][6] Furthermore, this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents, suggesting its potential as an adjunct in cancer therapy.[7][8][9]

Mechanisms of Action

This compound exerts its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis.[2][3] This is often mediated through the activation of intrinsic and extrinsic caspase cascades, including caspase-3, -8, and -9, leading to PARP cleavage and DNA fragmentation.[3][4] In some cell lines, this is associated with an increased BAX/Bcl-2 ratio.[9]

  • Cell Cycle Arrest: A primary mechanism of this compound's antiproliferative activity is the induction of cell cycle arrest, most commonly at the G0/G1 or S phase.[4][5][7][10] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as CDK4, Cyclin D, and Cyclin E.[4][6]

  • Modulation of Signaling Pathways: this compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival. These include the MAPK/ERK, JAK2/STAT3, and ATR/CHK1 pathways.[5][8][9]

  • Induction of Ferroptosis: Recent studies have indicated that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death, in lung adenocarcinoma cells.[11]

  • Upregulation of Tumor Suppressors: In cervical cancer cells, this compound has been found to upregulate the expression of the tumor suppressor caveolin-1 (B1176169) (Cav1), which in turn downregulates SOD1, contributing to its anticancer effect.[1][12]

Data Presentation: this compound Efficacy

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueIncubation TimeReference
Small Cell Lung CancerH168842.14 µM24 h[4][6]
Small Cell Lung CancerH14669.96 µM24 h[4][6]
Lung AdenocarcinomaA5498 µg/mL48 h (hypoxia)[13][14][15]
Lung AdenocarcinomaA54918 µg/mL24 h (hypoxia)[14]
Lung AdenocarcinomaA5494.7 µg/mL72 h (hypoxia)[14]
Breast CancerMCF-711.056 µM (13-epimer)Not Specified[4][6]
OsteosarcomaMG6314 µMNot Specified[4][6]
OsteosarcomaMG6365.2 µMNot Specified[6]
LeukemiaVarious (13 lines)6.0–24.2 µg/mLNot Specified[2]
LeukemiaHL-60< 20 µg/mL48 h[4][6]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.

Sclareol_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax BAX (Upregulation) This compound->Bax Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Caspase8 Caspase-8 (Activation) This compound->Caspase8 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion T Caspase9 Caspase-9 (Activation) Mitochondrion->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Sclareol_CellCycle_Pathway cluster_ATR DNA Damage Response cluster_G1S G1/S Phase Progression This compound This compound ATR ATR (Phosphorylation) This compound->ATR H2AX γ-H2AX (Phosphorylation) This compound->H2AX CDK4 CDK4 (Downregulation) This compound->CDK4 T CyclinD Cyclin D (Downregulation) This compound->CyclinD T CyclinE Cyclin E (Downregulation) This compound->CyclinE T pRb p-Rb (Downregulation) This compound->pRb T E2F1 E2F1 (Upregulation) This compound->E2F1 Chk1 Chk1 (Phosphorylation) ATR->Chk1 DNA_Damage DNA Damage Chk1->DNA_Damage H2AX->DNA_Damage CellCycleArrest G1 Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest CDK4->CellCycleArrest CyclinD->CellCycleArrest CyclinE->CellCycleArrest pRb->CellCycleArrest E2F1->CellCycleArrest T

Caption: this compound-induced cell cycle arrest pathway.

Sclareol_Experimental_Workflow start Cancer Cell Culture (e.g., H1688, A549, HCT116) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC / PI Staining) treatment->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution cellcycle->cellcycle_dist protein_level Analyze Protein Levels (e.g., Caspases, Cyclins, Cav1) protein->protein_level

Caption: General experimental workflow for this compound studies.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[1] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 5 µg/mL) for various time points (e.g., 24, 48, 72 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Protein Expression Analysis (Western Blotting)

This protocol is used to detect changes in the expression levels of specific proteins involved in pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin D1, anti-Cav1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent, acting through multiple mechanisms to inhibit cancer cell growth and induce cell death. The provided data and protocols offer a foundational resource for researchers investigating its therapeutic applications. Further in vivo studies are warranted to fully elucidate its clinical potential.[10] Encapsulation of this compound in delivery systems like liposomes may also enhance its therapeutic efficacy in vivo.[3][6]

References

Application Notes: Sclareol as a Chemical Precursor for Ambroxan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambroxan, also known under trade names like Ambrox® or Ambroxan™, is a highly valued terpenoid in the fragrance industry, prized for its unique ambergris-like scent and excellent fixative properties.[1][2] Natural ambergris, a metabolic product of sperm whales, is rare and its use is controversial due to the protection of the species, making synthetic routes essential.[3][4] (-)-Sclareol, a diterpene alcohol readily available from clary sage (Salvia sclarea L.), is a key starting material for the industrial production of (-)-Ambroxan due to its structural similarity, including the correct stereochemistry.[2][5][6]

This document provides detailed application notes and protocols for the synthesis of Ambroxan from sclareol, targeting researchers and professionals in chemical and drug development. It covers the predominant multi-step chemical synthesis, alternative one-pot reactions, and biocatalytic methods.

Core Synthetic Pathways

The most common and industrially adopted route for synthesizing Ambroxan from this compound is a three-step process.[5][6][7] This pathway offers high yields and produces the desired optically pure compound.[8]

  • Oxidative Degradation: The C20 diterpene, this compound, undergoes oxidative cleavage of its side chain to yield the C16 sesquiterpene lactone, (+)-sclareolide.[6][9]

  • Reduction: The lactone group of sclareolide (B1681565) is reduced to form the corresponding diol, (-)-ambradiol.[6][10]

  • Cyclodehydration: Ambradiol is then subjected to dehydration and intramolecular cyclization to form the final product, (-)-Ambroxan, a stable tetrahydrofuran (B95107) derivative.[5][6]

Alternative methods, including one-pot chemical synthesis and biocatalytic transformations, have been developed to improve efficiency and environmental friendliness.[1][2]

Chemical Synthesis Pathways & Data

The chemical synthesis of Ambroxan from this compound involves a sequential transformation through key intermediates. Various reagents and conditions can be employed for each step, leading to different overall efficiencies.

G This compound This compound Sclareolide Sclareolide This compound->Sclareolide Step 1: Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Step 2: Reduction Ambroxan Ambroxan Ambradiol->Ambroxan Step 3: Cyclodehydration

Figure 1: General three-step synthesis pathway from this compound to Ambroxan.

Quantitative Data Summary

The following tables summarize the yields reported for the different stages of Ambroxan synthesis.

Table 1: Yields for Step 1 - Oxidative Degradation of this compound to Sclareolide

Oxidation MethodReagentsReported YieldReference
Modified Chemical OxidationPeracetic acid, Sodium periodate (B1199274)~80%[5]
Ruthenium-Catalyzed OxidationRuCl₃ hydrate, Sodium periodate88.5%[5]
Permanganate (B83412) OxidationPotassium permanganate (KMnO₄)65%[5]
OzonolysisOzone (O₃)High Yield[9][11]
BiotransformationFilobasidium magnum (B12768669) JD102588.8%[12]

Table 2: Yields for Step 2 - Reduction of Sclareolide to Ambradiol

Reduction MethodReagentsReported YieldReference
Hydride ReductionLithium aluminum hydride (LiAlH₄)Nearly Quantitative[5][11]
Catalytic HydrogenationManganese pincer complex, H₂99.3% (isolated)[10][13]

Table 3: Yields for Step 3 - Cyclodehydration of Ambradiol to Ambroxan

Cyclization MethodReagentsReported YieldReference
Tosylation & CyclizationButyllithium (B86547), Tosyl chloride (TsCl)96%[5]
Acid-Catalyzed Cyclizationp-Toluenesulfonic acid (p-TsOH)87%[14]
Zeolite-Based CyclizationActivated zeoliteHigh Yield[14]

Table 4: Overall Yield of Ambroxan from this compound

Synthesis StrategyKey FeaturesOverall YieldReference
Modified Commercial SynthesisNon-metallic oxidants75%[5][15]
Osmium-Catalyzed SynthesisOsO₄ rearrangement70-75%[16]
One-Pot SynthesisH₂O₂, phosphomolybdate catalyst20%[1][2]

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of Ambroxan from this compound.

Protocol 1: Oxidative Degradation of this compound to Sclareolide (Modified Chemical Method)

This protocol avoids the use of heavy metal oxidants like potassium permanganate.[5]

  • Epoxidation:

    • Dissolve this compound (15.4 g, 50 mmol) in ethyl acetate (B1210297) (150 ml) containing sodium acetate (0.3 g).

    • Add peracetic acid (20 g, 100 mmol) dropwise with stirring at room temperature.

    • Continue stirring for 8 days.

    • Dilute the reaction mixture with water (100 ml) to remove acetic acid and unreacted peracid.

    • Wash the organic layer with 10% aqueous Na₂CO₃, followed by brine, and dry over Na₂SO₄.

    • Evaporate the solvent to obtain crude epoxy this compound as a white solid (yield is nearly quantitative).[5]

  • Cleavage to Sclareolide:

    • The crude epoxy this compound is then further processed, typically involving periodate cleavage of an intermediate diol to yield sclareolide.[5][15] The overall yield for this multi-step conversion to sclareolide is approximately 80%.[5]

Protocol 2: Reduction of Sclareolide to Ambradiol (Catalytic Hydrogenation)

This method offers a more sustainable alternative to traditional metal hydride reagents.[10]

  • Catalyst and Reagents:

    • Catalyst: Air- and moisture-stable manganese pincer complex (0.1 mol%).[10]

    • Base: Potassium tert-butoxide (KOtBu) or potassium ethoxide (KOEt) (1-2 mol%).[10]

    • Solvent: Ethanol (B145695).[10]

    • Hydrogen Source: H₂ gas.

  • Procedure:

    • Combine (+)-sclareolide, the manganese catalyst, and the base in ethanol within a suitable pressure reactor.

    • Pressurize the reactor with H₂ to 50 bar.

    • Heat the reaction mixture to 90 °C.

    • Maintain the reaction under these conditions until completion (monitoring by TLC or GC).

    • This process yields (-)-ambradiol with high efficiency and generates less waste compared to stoichiometric reducing agents.[10] An isolated yield of 99.3% has been reported.[13]

Protocol 3: Cyclodehydration of Ambradiol to Ambroxan

This protocol describes a high-yield method that avoids the use of pyridine.[5]

  • Reagents:

    • Ambradiol.

    • Butyllithium (BuLi).

    • Tosyl chloride (TsCl).

    • An appropriate aprotic solvent.

  • Procedure:

    • Dissolve ambradiol in a suitable solvent under an inert atmosphere.

    • Cool the solution and add butyllithium to deprotonate the hydroxyl groups.

    • Add tosyl chloride to selectively form the tosyloxy group from the primary 12-hydroxyl.

    • The 8-oxygen then displaces the tosyl group in a nucleophilic substitution, leading to ring closure.

    • Following workup and purification, this method can yield unadulterated Ambroxan in 96% yield.[5]

Alternative Synthesis Strategies

One-Pot Synthesis of Ambroxan from this compound

A one-pot synthesis simplifies the process by reducing the number of workup and purification steps.[1]

G cluster_0 One-Pot Reaction Vessel This compound This compound Ambroxan Ambroxan (Final Product) This compound->Ambroxan Oxidation & Cyclization Catalyst Quaternary Ammonium (B1175870) Phosphomolybdate Catalyst Catalyst->Ambroxan Oxidant Hydrogen Peroxide (H₂O₂) Oxidant->Ambroxan Solvent 1,4-Dioxane (B91453) Solvent->Ambroxan

Figure 2: Workflow for the one-pot synthesis of Ambroxan from this compound.

  • Protocol:

    • Combine (-)-sclareol (10 mmol), a quaternary ammonium phosphomolybdate catalyst, and 1,4-dioxane (7 mL) in a reaction flask.[1]

    • Add hydrogen peroxide (H₂O₂) (5 mL).[1]

    • Heat the mixture at 70 °C for 2 hours, then increase the temperature to 90 °C for 1 hour.[1]

    • After the reaction, the product is isolated and purified.

    • This method provides an overall yield of approximately 20%.[1][2]

Biocatalytic and Semi-Synthetic Routes

Biocatalysis offers an environmentally benign approach to producing key intermediates.

G This compound This compound Biocatalysis Biocatalysis (e.g., Hyphozyma roseoniger) This compound->Biocatalysis Ambradiol Ambradiol Biocatalysis->Ambradiol Chemical_Step Chemical Cyclization (e.g., Zeolite) Ambradiol->Chemical_Step Ambroxan Ambroxan Chemical_Step->Ambroxan

Figure 3: Semi-synthetic route combining biocatalysis and chemical synthesis.

  • This compound to Sclareolide:

    • The microorganism Filobasidium magnum JD1025 can convert this compound to sclareolide with a conversion rate of 88.79% in 72 hours.[12] This biotransformation is conducted under optimized fermentation conditions.[12]

  • This compound to Ambradiol:

    • The filamentous yeast Hyphozyma roseoniger can directly biotransform this compound into ambradiol.[14][17] This process suggests that sclareolide is a likely intermediate that is further converted by the microorganism.[17]

  • Ambradiol to Ambroxan (Semi-Synthetic Step):

    • The ambradiol obtained from biotransformation can be converted to Ambroxan using a zeolite-based cyclization procedure, which is a cleaner alternative to strong acid catalysts.[14]

The synthesis of Ambroxan from this compound is a well-established and versatile process. While the traditional three-step chemical synthesis remains the most common industrial method, offering high overall yields, newer approaches provide significant advantages.[5] Catalytic methods, such as the manganese-catalyzed reduction of sclareolide, drastically reduce chemical waste.[10] One-pot syntheses streamline the process, though often with lower yields.[1] Furthermore, biocatalytic and semi-synthetic routes are emerging as powerful, sustainable alternatives for producing key intermediates like sclareolide and ambradiol, aligning with the principles of green chemistry.[14][17] The choice of method will depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, cost, environmental impact, and process complexity.

References

Application Notes and Protocols: In Vitro Assays for Sclareol's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol, a natural bicyclic diterpene alcohol extracted from Salvia sclarea (Clary Sage), has demonstrated significant anti-inflammatory properties in various in vitro models. These application notes provide a comprehensive guide to the key assays used to characterize the anti-inflammatory effects of this compound, detailing its mechanisms of action on critical inflammatory pathways. The protocols outlined below are designed to be readily implemented in a research setting for the screening and characterization of this compound and its derivatives as potential anti-inflammatory agents.

This compound has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] Its mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] Furthermore, this compound modulates crucial inflammatory signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically targeting p38 and ERK1/2 phosphorylation.[1][3]

This document provides detailed protocols for assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and interleukin-1β (IL-1β)-stimulated SW982 human synovial cells, two well-established models for studying inflammation.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vitro studies.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Cell LineInducerMediatorThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPSNitric Oxide (NO)Not SpecifiedIC50 reported[4][5]
SW982IL-1βTNF-α6.25 µMSignificant Decrease[1]
SW982IL-1βTNF-α12.5 µMSignificant Decrease[1]
SW982IL-1βIL-66.25 µMSignificant Decrease[1]
SW982IL-1βIL-612.5 µMSignificant Decrease[1]

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Proteins

Cell LineInducerProteinThis compound ConcentrationEffect on ExpressionReference
RAW 264.7LPSiNOSNot SpecifiedInhibition[2]
RAW 264.7LPSCOX-2Not SpecifiedInhibition[2]
SW982IL-1βMMP-112.5 µMDecreased[1]
SW982IL-1βTIMP-112.5 µMNo significant change[1]

Table 3: Modulation of Signaling Pathways by this compound

Cell LineInducerPathway ComponentThis compound ConcentrationEffectReference
SW982IL-1βp-p3812.5 µMAttenuated Phosphorylation[1]
SW982IL-1βp-ERK12.5 µMAttenuated Phosphorylation[1]
SW982IL-1βNF-κB12.5 µMPrevented Nuclear Translocation[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing the anti-inflammatory effects of this compound and the key signaling pathways it modulates.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Protein Expression & Signaling cell_culture RAW 264.7 or SW982 Cell Culture treatment Pre-treatment with this compound cell_culture->treatment stimulation Stimulation with LPS or IL-1β treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Cell Lysis stimulation->cell_lysis griess_assay Griess Assay for NO supernatant->griess_assay elisa ELISA for TNF-α, IL-6 supernatant->elisa western_blot Western Blot for iNOS, COX-2, p-p38, p-ERK, NF-κB cell_lysis->western_blot

Experimental workflow for in vitro anti-inflammatory assays of this compound.

G cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Pro-inflammatory Gene Expression cluster_4 Inflammatory Response LPS LPS / IL-1β MAPK MAPK (p38, ERK) LPS->MAPK NFkB NF-κB LPS->NFkB This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->NFkB Inhibits Translocation iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 Cytokines TNF-α, IL-6 MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines NO NO Production iNOS_COX2->NO Cytokine_Release Cytokine Release Cytokines->Cytokine_Release

This compound's mechanism of action on inflammatory signaling pathways.

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Lines and Culture Conditions:

  • RAW 264.7 (Murine Macrophage Cell Line): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • SW982 (Human Synovial Sarcoma Cell Line): Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

1.2. This compound Preparation:

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM).

  • Further dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations (e.g., 6.25 µM, 12.5 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

1.3. Treatment Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with either LPS (for RAW 264.7 cells, typically 1 µg/mL) or IL-1β (for SW982 cells, typically 10 ng/mL) for the desired incubation period (e.g., 24 hours for mediator analysis, shorter time points for signaling pathway analysis).

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with the inflammatory stimulus alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

2.1. Reagents:

  • Griess Reagent:

  • Sodium Nitrite (NaNO₂) Standard: Prepare a series of standards (e.g., 0-100 µM) in cell culture medium.

2.2. Protocol:

  • After cell treatment, collect 50-100 µL of culture supernatant from each well of a 96-well plate.

  • Add an equal volume of the freshly prepared Griess reagent to each sample and standard in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Cytokine Measurement (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

3.1. Materials:

  • ELISA kits for TNF-α and IL-6 (follow the manufacturer's instructions).

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Stop Solution (e.g., 1 M H₂SO₄).

3.2. Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate multiple times with Wash Buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with the Stop Solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis

This protocol is for the detection of iNOS, COX-2, and the phosphorylated forms of p38 and ERK, as well as the nuclear translocation of NF-κB.

4.1. Protein Extraction:

  • Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Nuclear and Cytoplasmic Fractions (for NF-κB): Use a nuclear extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear proteins.

4.2. Protocol:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p-ERK, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The assays and protocols described in this document provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory properties. By employing these methods, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of this compound and its analogs, facilitating their development as potential therapeutic agents for inflammatory diseases.

References

Application Notes and Protocols: Sclareol for Neuroprotective Research in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2] A key factor contributing to this neuronal vulnerability is excessive Ca2+ oscillations mediated by L-type voltage-gated calcium channels, particularly the Cav1.3 subtype.[1][3][2] Sclareol, a natural bicyclic diterpene alcohol derived from Salvia sclarea, has emerged as a promising neuroprotective agent.[1][4] Recent studies have identified this compound as a novel and potent antagonist of the Cav1.3 channel, demonstrating its ability to reduce DA neuronal loss and improve motor function in preclinical models of Parkinson's disease.[1][3][2]

These application notes provide a comprehensive overview of the use of this compound in PD research, including its mechanism of action, protocols for in vitro and in vivo studies, and key quantitative data from relevant experiments.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by acting as an antagonist of the Cav1.3 L-type voltage-gated calcium channel.[1][2] It inhibits Cav1.3 more strongly than the related Cav1.2 channel.[1][2] By blocking Cav1.3, this compound reduces excessive calcium influx into dopaminergic neurons, which is a major contributor to mitochondrial stress, reactive oxygen species (ROS) production, and subsequent apoptosis.[1] This targeted action decreases the firing responses of SNc DA neurons, protecting them from excitotoxicity and degeneration.[1][3][2]

Signaling Pathway of this compound-Mediated Neuroprotection

Sclareol_Neuroprotection_Pathway cluster_neuron Dopaminergic Neuron This compound This compound Cav13 Cav1.3 Channel This compound->Cav13 inhibits Neuron_Survival Neuronal Survival This compound->Neuron_Survival promotes Ca_influx Ca²⁺ Influx Cav13->Ca_influx Mito_Stress Mitochondrial Stress & ROS Production Ca_influx->Mito_Stress Apoptosis Apoptosis Mito_Stress->Apoptosis Apoptosis->Neuron_Survival

Caption: this compound inhibits Cav1.3 channels, reducing Ca2+ influx and subsequent neurotoxicity.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models of Parkinson's disease.

Table 1: In Vitro Efficacy of this compound
Model SystemTreatmentEndpointResultReference
HEK-293 CellsThis compoundCav1.3 InhibitionMore potent than on Cav1.2[1][2]
Primary SNc DA NeuronsThis compoundNeuronal FiringDecreased firing responses[1][2]
Table 2: In Vivo Neuroprotective Effects of this compound in a 6-OHDA Mouse Model of Parkinson's Disease
ParameterVehicle Control GroupThis compound (55 mg/kg) GroupP-valueReference
DA Neuron Survival (ipsilateral vs contralateral)54 ± 10%92 ± 4%p = 0.0061[1]
Relative Distance Traveled (vs Day 0)Significant DecreaseMaintained<0.05[3]
Contraversive RotationsIncreasedSignificantly Reduced<0.01[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and specific studies investigating this compound.

Protocol 1: In Vitro Neuroprotection Assay using PC12 Cells and MPP+

This protocol assesses the ability of this compound to protect against the neurotoxin MPP+, a widely used method to model PD-like cell death in vitro.[5][6]

1. Materials:

  • PC12 cell line (ATCC CRL-1721)
  • Complete Growth Medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin.[5]
  • Collagen Type IV-coated culture flasks and plates.[7]
  • This compound (Sigma-Aldrich or equivalent)
  • MPP+ (1-methyl-4-phenylpyridinium) (Sigma-Aldrich)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • DMSO

2. Cell Culture and Plating:

  • Culture PC12 cells in collagen-coated T-75 flasks with Complete Growth Medium at 37°C, 5% CO2.
  • Passage cells when they reach 80-90% confluency.[7]
  • Plate PC12 cells in collagen-coated 96-well plates at a density of 1 x 10^4 cells/well.
  • Allow cells to adhere for 24 hours.

3. This compound and MPP+ Treatment:

  • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in culture should not exceed 0.1%.[5]
  • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[5]
  • Introduce MPP+ to the wells at a final concentration of 500 µM - 1 mM to induce neurotoxicity.[5] Include control wells (vehicle only) and MPP+ only wells.
  • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

4. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Read the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: In Vivo Neuroprotection in a 6-OHDA Mouse Model

This protocol describes the evaluation of this compound's neuroprotective effects in the 6-hydroxydopamine (6-OHDA) mouse model, which chemically ablates dopaminergic neurons.

1. Animals and Reagents:

  • Male C57BL/6 mice (8-10 weeks old)
  • 6-OHDA hydrochloride (Sigma-Aldrich)
  • This compound
  • Vehicle (e.g., saline with 0.1% Tween 80)
  • Stereotaxic apparatus

2. Experimental Workflow:

in_vivo_workflow start Acclimatize Mice (1 week) treatment Daily this compound (55 mg/kg, i.p.) or Vehicle Treatment Begins start->treatment surgery Stereotaxic Injection of 6-OHDA into Substantia Nigra (SNc) treatment->surgery Continue daily treatment behavior Behavioral Testing (e.g., Rotation Test, Open Field) (Post-lesion) surgery->behavior endpoint Euthanasia & Tissue Collection behavior->endpoint analysis Immunohistochemistry (TH Staining) & Neurochemical Analysis endpoint->analysis end Data Analysis analysis->end

Caption: Workflow for assessing this compound's neuroprotective effects in a 6-OHDA mouse model.

3. 6-OHDA Lesioning:

  • Anesthetize the mouse and secure it in a stereotaxic frame.
  • Inject 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) unilaterally into the SNc.[1]

4. This compound Administration:

  • Administer this compound (55 mg/kg) or vehicle intraperitoneally (i.p.) daily, starting before or after the 6-OHDA lesion, depending on the study design (preventative vs. therapeutic).[1][3]

5. Behavioral Assessment:

  • Apomorphine- or Amphetamine-Induced Rotations: Two to four weeks post-lesion, administer apomorphine (B128758) or amphetamine and record the number of contraversive rotations over 30-60 minutes. A reduction in rotations in the this compound group indicates a protective effect.
  • Open Field Test: Assess general locomotor activity by tracking the total distance traveled in an open field arena.

6. Post-mortem Analysis:

  • Perfuse the animals and collect the brains.
  • Process the brains for immunohistochemistry.
  • Stain sections containing the SNc and striatum with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
  • Quantify the number of TH-positive neurons in the SNc of the lesioned (ipsilateral) hemisphere and compare it to the unlesioned (contralateral) side and to the vehicle-treated group.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent for Parkinson's disease by selectively targeting Cav1.3 calcium channels. The protocols and data presented here provide a framework for researchers to investigate this compound and similar compounds in preclinical PD models. The robust in vitro and in vivo effects, including the preservation of dopaminergic neurons and improvement in motor function, underscore the therapeutic promise of this natural compound.[1][3] Further research is warranted to fully elucidate its downstream signaling effects and to optimize its potential for clinical translation.

References

Application Notes and Protocols for the Quantification of Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol is a naturally occurring diterpene alcohol found predominantly in the essential oil of Salvia sclarea (clary sage). It serves as a valuable starting material for the semi-synthesis of ambroxide, a key component in the fragrance industry. Beyond its use in perfumery, this compound has garnered significant interest in the pharmaceutical and biomedical fields due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and commercial products, is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each protocol is accompanied by validation data to ensure the reliability and robustness of the method.

General Experimental Workflow

The quantification of this compound typically follows a standardized workflow, from sample acquisition to final data analysis. The specific parameters of each step will vary depending on the chosen analytical technique and the nature of the sample matrix.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Handling sample_collection Sample Collection (e.g., Plant Material, Plasma) extraction Extraction of this compound sample_collection->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup chromatography Chromatographic Separation (HPLC or GC) cleanup->chromatography detection Detection (UV, MS, MS/MS) chromatography->detection quantification Quantification detection->quantification data_acquisition Data Acquisition quantification->data_acquisition data_processing Data Processing data_acquisition->data_processing reporting Reporting data_processing->reporting

Figure 1: General workflow for the quantification of this compound.

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly in plant extracts and formulations where concentrations are relatively high. This method offers good precision and accuracy without the need for extensive sample derivatization.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Salvia sclarea extract):

    • Accurately weigh 100 mg of the plant extract.

    • Dissolve the extract in 10 mL of methanol.

    • Sonication for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation:

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of this compound, especially in complex matrices like essential oils. The mass spectrometer provides definitive identification of the analyte.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 81, 109, 290).[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane (B92381).

  • Calibration Standards: Prepare calibration standards in hexane ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (from essential oil):

    • Dilute 10 µL of the essential oil in 1 mL of hexane.

    • Vortex the solution thoroughly.

    • Transfer to a GC vial for analysis.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Analytical Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying this compound in biological matrices, such as plasma, due to its exceptional sensitivity and selectivity, which allows for the detection of very low concentrations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start at 50% B, hold for 0.5 min.

    • Linearly increase to 95% B over 2.5 min.

    • Hold at 95% B for 1 min.

    • Return to 50% B and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 291.3 → 273.3 (quantifier), m/z 291.3 → 121.1 (qualifier).

    • Internal Standard (IS) (e.g., Testosterone-d3): m/z 292.2 → 109.1.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the this compound working solution into blank plasma.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Quantitative Data Summary

A sensitive and rapid gas chromatography-tandem mass spectrometry (GC-MS/MS) method was developed for the determination of this compound in rat plasma.[2] The lower limit of quantification (LLOQ) was determined to be 20 ng/mL.[2] For a similar compound, accuracy was found to be 89.68 ± 1.00% with a precision of 1.12%.[3]

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (RE%) Within ±15%
Recovery % > 85%

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the sample matrix, the chosen analytical technique, and the key performance indicators of the method.

Analytical Method Selection cluster_matrix Sample Matrix cluster_technique Analytical Technique cluster_kpi Key Performance Indicators plant_extract Plant Extract hplc_uv HPLC-UV plant_extract->hplc_uv High Concentration essential_oil Essential Oil gc_ms GC-MS essential_oil->gc_ms Volatility plasma Biological Fluid (e.g., Plasma) lc_msms LC-MS/MS plasma->lc_msms Low Concentration, High Complexity robustness Robustness hplc_uv->robustness selectivity Selectivity gc_ms->selectivity sensitivity Sensitivity lc_msms->sensitivity lc_msms->selectivity

Figure 2: Selection of analytical method based on sample matrix.

References

Sclareol Delivery Systems for Therapeutic Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of sclareol delivery systems for therapeutic applications. This compound, a natural diterpene alcohol derived from Salvia sclarea, has demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] However, its clinical translation is hampered by poor water solubility and low bioavailability.[1][4] This document details the formulation of advanced delivery systems to overcome these limitations and provides protocols for their synthesis and characterization.

Therapeutic Applications and Mechanisms of Action

This compound exhibits a broad range of biological activities:

  • Anticancer Effects: this compound induces apoptosis and cell cycle arrest in various cancer cell lines, including lung, colon, and breast cancer.[1][2] Its mechanisms involve the modulation of multiple signaling pathways, such as the inhibition of NF-κB and MAPK/ERK pathways, and the activation of caspases.[1][2][5]

  • Anti-inflammatory Effects: this compound demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[1][3][6] This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.[1][3][7][8]

  • Antimicrobial Activity: this compound has shown efficacy against various pathogenic microbes, including bacteria and fungi.[1]

This compound Delivery Systems: Formulation Data

To enhance the therapeutic efficacy of this compound, various nano-based delivery systems have been developed. The following tables summarize the key physicochemical characteristics of these formulations.

Delivery SystemPolymer/LipidAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA Nanoparticles PLGA100-150NarrowNegativeHigh-[4]
Hyaluronan-coated PLGA NP PLGA, Hyaluronic Acid~150NarrowNegativeHigh-[4]
Zein Nanoparticles (Sclarein) Zein~120Narrow~ -30High-[9]
Solid Lipid Nanoparticles (SLN) Compritol® 888 ATO128 ± 100.21 ± 0.05-29.3 ± 0.9--[10]
Liposomes Egg Phosphatidylcholine---~80% (molar ratio)-[11]

Note: "-" indicates data not explicitly provided in the cited sources.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are largely attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Sclareol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK This compound This compound This compound->MAPK This compound->IKK NFkB_p65 NF-κB (p65) MAPK->NFkB_p65 IkB IκBα IKK->IkB Phosphorylation & Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p65->Cytokines Nuclear Translocation & Transcription iNOS_COX2 iNOS, COX-2 NFkB_p65->iNOS_COX2 NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB_p65 Release Sclareol_Anticancer_Pathway cluster_this compound This compound Action cluster_pathways Cellular Targets cluster_outcomes Tumor Cell Fate This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Mitochondria Mitochondria This compound->Mitochondria CellCycle Cell Cycle Regulators (CDK4, Cyclin D/E) This compound->CellCycle Apoptosis Apoptosis MAPK_ERK->Apoptosis Inhibition of pro-survival signals Mitochondria->Apoptosis Caspase Activation CycleArrest G0/G1 Phase Cell Cycle Arrest CellCycle->CycleArrest Inhibition Nanoparticle_Workflow cluster_formulation Formulation & Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Prep Preparation of This compound Nanoparticles (e.g., PLGA, Zein) Size_Zeta Particle Size & Zeta Potential (DLS) Prep->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Prep->EE_DL Morphology Morphology (TEM/SEM) Prep->Morphology Release In Vitro Drug Release (Dialysis) Size_Zeta->Release EE_DL->Release Morphology->Release Cytotoxicity Cytotoxicity Assay (MTT Assay) Release->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake PK Pharmacokinetics Uptake->PK Efficacy Therapeutic Efficacy PK->Efficacy

References

Application Notes and Protocols for Inducing Apoptosis with Sclareol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a natural diterpene alcohol extracted from Salvia sclarea, has demonstrated significant anti-cancer properties by inducing apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive guide for researchers investigating the apoptotic effects of this compound. This document outlines the key signaling pathways involved, summarizes the effective concentrations in different cancer models, and offers detailed protocols for essential in vitro assays to characterize this compound-induced apoptosis.

Introduction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Inducing apoptosis in cancer cells is a primary strategy for many chemotherapeutic agents. This compound has emerged as a promising natural compound that triggers apoptosis through multiple signaling pathways, making it a valuable tool for cancer research and a potential candidate for drug development. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and ultimately lead to apoptotic cell death in various cancer types, including breast, colon, lung, and osteosarcoma.[1][2][3][4]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Incubation Time (hours)Reference
Breast CancerMCF-731.1124[5]
MCF-727.6548[5][6]
MN1, MDD250-100Not Specified[3]
Lung CancerA549 (Hypoxia)1824[6]
A549 (Hypoxia)848[6]
A549 (Hypoxia)4.772[6]
H168842.1424[7]
H14669.9624[7]
OsteosarcomaMG6365.212[4]
MG6311.0Not Specified[8]
Cervical CancerHeLa5-20 µg/mL48-72[7]
Colon CancerHCT116~100Not Specified[7]
Apoptosis Induction by this compound

The following table presents the percentage of apoptotic cells observed after treatment with this compound in different cancer cell lines, as determined by flow cytometry.

Cancer TypeCell LineThis compound ConcentrationApoptosis PercentageIncubation Time (hours)Reference
Lung CancerA549 (Hypoxia)8 µg/mL~46% (Apoptosis + Necrosis)48[6]
OsteosarcomaMG632.0 µM13.8%Not Specified[8]
MG634.0 µM24.1%Not Specified[8]
MG638.0 µM37.3%Not Specified[8]

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathways

This compound induces apoptosis through a multi-faceted mechanism involving the modulation of several key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated, converging on the activation of caspases.

sclareol_apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) ↓ This compound->Bcl2 Bax Bax (Pro-apoptotic) ↑ This compound->Bax Casp8 Caspase-8 Activation This compound->Casp8 p53 p53 ↑ This compound->p53 STAT3 p-STAT3 ↓ This compound->STAT3 MAPK MAPK Signaling (JNK, p38) This compound->MAPK Mito Mitochondrial Membrane Potential ↓ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis p53->Bax

Caption: this compound-induced apoptosis signaling pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound on cancer cell lines.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, A549, HCT116) start->cell_culture sclareol_treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->sclareol_treatment viability_assay 3. Cell Viability Assay (MTT Assay) sclareol_treatment->viability_assay apoptosis_assay 4. Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry) sclareol_treatment->apoptosis_assay protein_analysis 5. Protein Expression Analysis (Western Blot for Caspases, Bcl-2 family, etc.) sclareol_treatment->protein_analysis data_analysis 6. Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture cancer cells and treat them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Once cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into appropriate culture plates (e.g., 1 x 10^4 cells/well for a 96-well plate for MTT assay, or 2 x 10^5 cells/well for a 6-well plate for protein analysis) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.[5]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[1][9]

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Combine the floating and adherent cells and centrifuge at 500 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) following this compound treatment.[11][12]

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

References

Sclareol: A Novel Inhibitor of Ocular Neovascularization - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a key pathological feature of several debilitating eye diseases, including wet age-related macular degeneration (AMD) and proliferative diabetic retinopathy. Current treatments, primarily involving intravitreal injections of anti-VEGF (vascular endothelial growth factor) agents, face challenges such as invasiveness and the development of drug resistance.[1] Sclareol (SCL), a natural diterpenoid derived from Salvia sclarea, has emerged as a promising therapeutic candidate for inhibiting ocular neovascularization.[1] This document provides detailed application notes on the anti-angiogenic properties of this compound and comprehensive protocols for its investigation in both in vitro and in vivo models.

Introduction

This compound has demonstrated significant inhibitory effects on key processes of angiogenesis. In vitro studies have shown that this compound can suppress hypoxia-induced proliferation, migration, permeability, tube formation, and sprouting of endothelial cells.[1] Furthermore, it has been observed to modulate endothelial cell glycolysis, mitochondrial respiration, and oxidative stress.[1] In vivo, oral administration of this compound has been shown to effectively inhibit the progression of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) in mouse models.[1] Notably, when used in combination with aflibercept (Eylea), this compound exhibits enhanced therapeutic efficacy.[1] The underlying mechanism of this compound's anti-angiogenic activity involves the modulation of the PI3K-AKT-FOXO1 signaling pathway.[1]

Data Presentation

In Vitro Efficacy of this compound on Endothelial Cell Functions
AssayCell TypeConditionThis compound ConcentrationObserved EffectReference
ProliferationHypoxia-induced Endothelial CellsHypoxiaNot specifiedInhibition[1]
PermeabilityHypoxia-induced Endothelial CellsHypoxiaNot specifiedInhibition[1]
MigrationHypoxia-induced Endothelial CellsHypoxiaNot specifiedInhibition[1]
Tube FormationHypoxia-induced Endothelial CellsHypoxiaNot specifiedInhibition[1]
SproutingHypoxia-induced Endothelial CellsHypoxiaNot specifiedInhibition[1]
GlycolysisHypoxia-induced Endothelial CellsHypoxiaNot specifiedModulation[1]
Mitochondrial RespirationHypoxia-induced Endothelial CellsHypoxiaNot specifiedModulation[1]
Oxidative StressHypoxia-induced Endothelial CellsHypoxiaNot specifiedModulation[1]
In Vivo Efficacy of this compound in Mouse Models of Ocular Neovascularization
ModelAnimalAdministration RouteThis compound DosageOutcomeReference
Oxygen-Induced Retinopathy (OIR)MouseOralNot specifiedSignificant inhibition of disease progression[1]
Laser-Induced Choroidal Neovascularization (CNV)MouseOralNot specifiedSignificant inhibition of disease progression[1]
Combination Therapy (CNV)MouseOral this compound + Intravitreal AfliberceptNot specifiedEnhanced therapeutic efficacy[1]

Signaling Pathway

The anti-angiogenic effects of this compound are mediated through the PI3K-AKT-FOXO1 signaling pathway. Under hypoxic conditions, this pathway is typically activated, promoting the survival and proliferation of endothelial cells. This compound intervenes by modulating this pathway, leading to the inhibition of downstream pro-angiogenic processes.

Sclareol_Signaling_Pathway Hypoxia Hypoxia PI3K PI3K Hypoxia->PI3K Activates This compound This compound This compound->PI3K Modulates AKT AKT PI3K->AKT Activates FOXO1 FOXO1 AKT->FOXO1 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, etc.) AKT->Angiogenesis Promotes FOXO1->Angiogenesis Inhibits

Caption: this compound's modulation of the PI3K-AKT-FOXO1 pathway.

Experimental Protocols

The following are representative protocols for assessing the anti-angiogenic effects of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

In Vitro Assays

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Matrigel (or similar basement membrane matrix)

    • 24-well plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Hypoxia chamber (optional, for mimicking hypoxic conditions)

  • Protocol:

    • Thaw Matrigel on ice overnight.

    • Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Incubate the plate at 37°C in a humidified incubator (with or without hypoxia) for 4-18 hours.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

2. Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound."

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium

    • 6-well plates

    • Sterile pipette tip or cell scraper

    • This compound stock solution

  • Protocol:

    • Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

    • Create a linear scratch (wound) in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

    • Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

In Vivo Models

1. Oxygen-Induced Retinopathy (OIR) Mouse Model

This model mimics the vaso-obliteration and subsequent neovascularization seen in retinopathy of prematurity.

  • Materials:

    • C57BL/6J mouse pups and nursing dams

    • Oxygen chamber with an oxygen controller

    • This compound formulation for oral administration

    • Anesthesia

    • Fluorescein-dextran or isolectin B4 for vascular staining

    • Microscope for retinal imaging

  • Protocol:

    • On postnatal day 7 (P7), place the mouse pups and their nursing dam into a 75% oxygen chamber for 5 days.

    • On P12, return the mice to room air. This induces relative hypoxia in the retina, leading to neovascularization.

    • From P12 to P17, administer this compound or vehicle control orally daily.

    • On P17, anesthetize the mice and perfuse them with fluorescein-dextran or sacrifice them for retinal dissection and isolectin B4 staining.

    • Prepare retinal flat mounts and image them using a fluorescence microscope.

    • Quantify the areas of vaso-obliteration and neovascularization.

2. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This model simulates the neovascularization characteristic of wet AMD.

  • Materials:

    • Adult C57BL/6J mice

    • Anesthesia and mydriatic eye drops

    • Argon laser photocoagulator

    • Fundus camera

    • This compound formulation for oral administration

    • Choroidal flat mount staining reagents (e.g., isolectin B4)

  • Protocol:

    • Anesthetize the mice and dilate their pupils.

    • Using an argon laser, create four laser burns on the retina surrounding the optic nerve to rupture Bruch's membrane.

    • Administer this compound or vehicle control orally daily for 7-14 days.

    • At the end of the treatment period, sacrifice the mice and enucleate the eyes.

    • Dissect the choroid-sclera complex and prepare flat mounts.

    • Stain the flat mounts with a vascular stain like isolectin B4.

    • Image the CNV lesions using a fluorescence microscope and measure the lesion area.

Experimental Workflows

In_Vitro_Workflow cluster_assays In Vitro Assays Proliferation Proliferation Assay Analyze_Data Image Acquisition & Data Analysis Proliferation->Analyze_Data Migration Migration Assay Migration->Analyze_Data Tube_Formation Tube Formation Assay Tube_Formation->Analyze_Data Culture_Cells Culture Endothelial Cells (e.g., HUVECs) Induce_Hypoxia Induce Hypoxia (Optional) Culture_Cells->Induce_Hypoxia Treat_this compound Treat with this compound (Varying Concentrations) Treat_this compound->Proliferation Treat_this compound->Migration Treat_this compound->Tube_Formation Induce_Hypoxia->Treat_this compound

Caption: General workflow for in vitro assessment of this compound.

In_Vivo_Workflow cluster_models In Vivo Models OIR Oxygen-Induced Retinopathy (OIR) Treat_this compound Administer this compound (Oral Gavage) OIR->Treat_this compound CNV Choroidal Neovascularization (CNV) CNV->Treat_this compound Induce_Model Induce Disease Model in Mice Induce_Model->OIR Induce_Model->CNV Sacrifice_Tissue Sacrifice & Tissue Collection (Retina/Choroid) Treat_this compound->Sacrifice_Tissue Analyze_Data Staining, Imaging & Quantification of Neovascularization Sacrifice_Tissue->Analyze_Data

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

This compound presents a compelling profile as a novel, orally administered agent for the treatment of ocular neovascularization.[1] Its mechanism of action, targeting the PI3K-AKT-FOXO1 pathway, offers a potential alternative or adjunctive therapy to the current standard of care.[1] The protocols outlined in this document provide a robust framework for further investigation and development of this compound as a therapeutic for vision-threatening retinal diseases.

References

Application of Sclareol in Experimental Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Overall, the existing preclinical data strongly support the continued investigation of sclareol as a potential therapeutic agent for rheumatoid arthritis. Its multifaceted mechanism of action, targeting both inflammatory signaling and immune cell differentiation, presents a promising approach for disease modification.

Data Presentation

In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Mice
ParameterControl (Vehicle)This compound (5 mg/kg)This compound (10 mg/kg)Reference
Arthritis Score (Mean) Significantly IncreasedProfound ReductionProfound Reduction[4]
Paw Swelling (mm) IncreasedReducedReduced[4]
Serum Anti-Collagen II Antibody (OD) ElevatedSignificantly LowerSignificantly Lower[1]
Serum IL-1β (pg/mL) ElevatedSignificantly LowerSignificantly Lower[1]
Serum IL-6 (pg/mL) ElevatedSignificantly LowerSignificantly Lower[1]
Serum TNF-α (pg/mL) ElevatedSignificantly LowerSignificantly Lower[1]
Serum IL-17 (pg/mL) ElevatedSignificantly LowerSignificantly Lower[1]
Th17 Cells in Inguinal Lymph Nodes (%) ElevatedLowerLower[3]
Th1 Cells in Inguinal Lymph Nodes (%) ElevatedLowerLower[3]
Histological Arthritis Score HighLowerLower[1]
In Vitro Efficacy of this compound on IL-1β-Stimulated SW982 Human Synovial Cells
ParameterControl (IL-1β)This compound Treated (with IL-1β)Reference
TNF-α Secretion IncreasedSignificantly Decreased[3]
IL-6 Secretion IncreasedSignificantly Decreased[3]
Phosphorylation of p38 MAPK IncreasedAttenuated[3]
Phosphorylation of ERK IncreasedAttenuated[3]
Nuclear Translocation of NF-κB IncreasedInhibited[3][4]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis in mice, a widely used model for studying the pathophysiology of rheumatoid arthritis and for evaluating potential therapeutic agents.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., DMSO and corn oil)

  • Syringes and needles (27G)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • This compound Treatment:

    • On day 21, after the booster immunization, begin treatment with this compound.[4]

  • Clinical Assessment:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling or erythema, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw swelling using a caliper.[4]

  • Sample Collection and Analysis (Day 42):

In Vitro Culture and Treatment of SW982 Human Synovial Cells

This protocol details the culture of the SW982 human synovial cell line and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • SW982 human synovial cell line

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Recombinant human Interleukin-1β (IL-1β)

  • This compound

  • ELISA kits for human TNF-α and IL-6

  • Reagents and antibodies for Western blotting (for p38, ERK, NF-κB)

Procedure:

  • Cell Culture:

    • Culture SW982 cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment and IL-1β Stimulation:

    • Seed SW982 cells in appropriate culture plates.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for a designated period (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[3]

  • Western Blot Analysis of Signaling Pathways:

    • After treatment, lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total p38 MAPK, ERK, and NF-κB p65.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[3]

Mandatory Visualizations

Sclareol_Mechanism_of_Action This compound This compound p38 p38 MAPK This compound->p38 inhibits ERK ERK This compound->ERK inhibits NFkB NF-κB This compound->NFkB inhibits IL1b IL-1β SW982 SW982 Synovial Cell IL1b->SW982 stimulates SW982->p38 SW982->ERK SW982->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines ERK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's inhibition of pro-inflammatory signaling pathways in synovial cells.

Sclareol_In_Vivo_Workflow cluster_model Collagen-Induced Arthritis Model cluster_treatment Treatment cluster_analysis Analysis Immunization Primary Immunization (CII + CFA) Booster Booster (CII + IFA) Immunization->Booster Arthritis Arthritis Development Booster->Arthritis Sclareol_Admin This compound Administration (5 & 10 mg/kg, i.p.) Arthritis->Sclareol_Admin Clinical Clinical Scoring & Paw Swelling Sclareol_Admin->Clinical Serology Serology (Antibodies, Cytokines) Sclareol_Admin->Serology Histo Histopathology Sclareol_Admin->Histo FACS Flow Cytometry (Th1/Th17) Sclareol_Admin->FACS

Caption: Experimental workflow for evaluating this compound in a mouse model of arthritis.

Sclareol_Effects_Relationship cluster_cellular Cellular & Molecular Effects cluster_physiological Physiological Outcomes This compound This compound Treatment Inhibit_Pathways Inhibition of p38, ERK, NF-κB This compound->Inhibit_Pathways Modulate_TCells Modulation of Th1/Th17 Cells This compound->Modulate_TCells Reduce_Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inhibit_Pathways->Reduce_Cytokines Reduce_Inflammation Reduced Joint Inflammation Reduce_Cytokines->Reduce_Inflammation Modulate_TCells->Reduce_Inflammation Reduce_Damage Reduced Joint Damage Reduce_Inflammation->Reduce_Damage Amelioration Amelioration of Arthritis Reduce_Inflammation->Amelioration Reduce_Damage->Amelioration

Caption: Logical relationship of this compound's effects in rheumatoid arthritis models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sclareol Extraction from Salvia sclarea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction of sclareol from Salvia sclarea (clary sage).

Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction experiments, categorized by the extraction method.

Solvent Extraction (e.g., n-hexane, ethanol)
Problem Potential Cause Solution
Low this compound Yield Incomplete Extraction: Insufficient solvent volume, extraction time, or temperature.Increase the solvent-to-solid ratio, extend the extraction time, or moderately increase the temperature (e.g., for hexane (B92381), up to its boiling point). Ensure thorough mixing or agitation.
Poor Solvent Choice: The polarity of the solvent may not be optimal for this compound.While non-polar solvents like hexane are effective, a two-step extraction using a polar solvent followed by a non-polar solvent can sometimes improve yield.[1]
Degradation of this compound: Exposure to high temperatures for prolonged periods.Use lower extraction temperatures and minimize the duration of any heating steps.
Plant Material Quality: Low this compound content in the raw Salvia sclarea material.Source plant material from reputable suppliers and ensure it is properly dried and stored. This compound content can vary based on geography, climate, and harvest time.
High Impurity Content in Extract Co-extraction of Unwanted Compounds: The solvent is extracting other compounds along with this compound.Consider a multi-step extraction process. For instance, an initial extraction with a less polar solvent can be followed by extraction with a more polar solvent to isolate different fractions. Subsequent purification steps like crystallization are crucial.
Presence of Pigments and Waxes: Chlorophyll and other plant pigments are often co-extracted.Use activated carbon for decolorization, but be aware that it can also adsorb some this compound, potentially reducing yield.[2]
Difficulty with Solvent Recovery High Boiling Point of Solvent: Solvents with high boiling points require more energy and can lead to thermal degradation of this compound.Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent and minimize heat exposure.
"Oiling Out" During Crystallization High Concentration of Impurities: Impurities can interfere with the crystal lattice formation.Perform a hot filtration to remove any insoluble impurities before cooling. If the problem persists, consider purifying the crude extract by column chromatography before attempting crystallization.
Inappropriate Crystallization Solvent: The chosen solvent may not be ideal for this compound crystallization.Hexane is a common and effective solvent for this compound crystallization. Ensure the correct solvent-to-extract ratio is used.[1]
Supercritical Fluid Extraction (SFE) with CO₂
Problem Potential Cause Solution
Low this compound Yield Suboptimal CO₂ Density: The density of the supercritical CO₂ is not in the optimal range for this compound solubility.Adjust the pressure and temperature to modify the CO₂ density. Higher density generally increases solvent power, but can also decrease selectivity.[3][4]
Insufficient Extraction Time: The dynamic extraction time is too short to allow for complete extraction.Increase the duration of the extraction while monitoring the yield to determine the optimal time.
Matrix Effects: The physical properties of the plant material (e.g., particle size, moisture content) are hindering extraction.Ensure the plant material is finely ground to increase surface area. Pre-treatment of the raw material, such as drying, is also important.
Poor Selectivity (Co-extraction of Waxes and Lighter Terpenes) Inappropriate Operating Conditions: The chosen temperature and pressure are not selective for this compound.Employ a multi-step extraction strategy with varying operating conditions. A first step at lower CO₂ density (e.g., 90 bar, 50°C) can remove lighter compounds, followed by a second step at higher density (e.g., 100 bar, 40°C) to extract this compound.[3][5]
Lack of Fractionation: The extracted components are not being effectively separated.Use multiple separators in series to fractionate the extract based on the solubility of different compounds at varying pressures and temperatures.[3][5]
Restrictor Clogging Precipitation of Extracted Material: The extracted compounds are solidifying in the restrictor due to the pressure drop.Heat the restrictor to prevent precipitation. The presence of water in the sample can also contribute to freezing and blockages.
Steam Distillation
Problem Potential Cause Solution
Extremely Low this compound Yield Low Volatility of this compound: this compound is a diterpene with a high boiling point and is not efficiently vaporized with steam.Steam distillation is generally not a suitable method for primary this compound extraction, as yields are very low (e.g., 0.01%).[6] This method is more appropriate for extracting the essential oil, which contains only a small fraction of the total this compound.
Thermal Degradation: Prolonged exposure to high temperatures can degrade this compound.If attempting to extract any this compound via distillation, minimize the distillation time.
Molecular Distillation
Problem Potential Cause Solution
Low Purity of this compound Suboptimal Distillation Parameters: Incorrect temperature, pressure, or feed rate.Optimize the distillation temperature (typically 100-150°C) and pressure (0.1-100 Pa) to achieve the desired purity.[7] A two-stage distillation can improve separation.[8]
Formation of New Impurities: Thermal degradation of this compound at higher temperatures.Use a lower distillation temperature to prevent the formation of new impurities. Molecular distillation is advantageous as it operates under high vacuum, allowing for lower temperatures.[7]
Low Yield Inefficient Separation: this compound is not effectively separated from the heavier residue.Adjust the operating conditions to maximize the separation efficiency. Ensure the equipment is properly maintained and calibrated.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of this compound?

A1: Solvent extraction, particularly with non-polar solvents like n-hexane, generally provides the highest yield of this compound, with reports of up to 1.5% from dried plant material.[6] Supercritical fluid extraction (SFE) can also achieve good yields, in the range of 6.0% to 9.3% from a pre-concentrated "concrete" extract, but is highly dependent on the optimization of parameters.[3][5] Steam distillation is not recommended for this compound extraction due to its low volatility, resulting in extremely low yields.[6]

Q2: What is a "concrete" and why is it used in SFE?

A2: A "concrete" is a waxy extract obtained from the initial extraction of plant material with a non-polar solvent like n-hexane.[3] Using a concrete for SFE can be more efficient as it is a concentrated form of the target compounds, reducing the volume of material to be processed and potentially overcoming some logistical and economic challenges of SFE.[3]

Q3: How can I improve the purity of my this compound extract?

A3: Several methods can be employed to improve purity. Recrystallization from a suitable solvent like hexane is a common and effective technique.[1] For SFE, using a multi-step extraction with fractionation can yield a purer this compound fraction.[3][5] Molecular distillation is also an effective purification method that can yield this compound with a purity of 90-98%.[8]

Q4: What analytical methods are used to quantify this compound in an extract?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of this compound in extracts.[4][6]

Q5: Can I use fresh plant material for this compound extraction?

A5: While some methods can use fresh material, dried and pulverized plant material is generally preferred as it allows for better solvent penetration and can result in higher extraction efficiency. Drying also prevents potential issues with water content during extraction, especially with non-polar solvents and SFE.

Data Presentation

Table 1: Comparison of this compound Extraction Methods
Method Typical Yield Purity Advantages Disadvantages
Solvent Extraction (n-hexane) ~1.5% from dry material[6]Moderate to high (requires purification)High yield, relatively simple equipmentUse of organic solvents, potential for co-extraction of impurities
Supercritical Fluid Extraction (CO₂) 6.0-9.3% from concrete[3][5]High (with optimization)"Green" solvent, high selectivity possible, tunable parametersHigh initial equipment cost, requires optimization
Steam Distillation Very low (~0.01%)[6]Low (in essential oil)Suitable for essential oil extractionInefficient for this compound due to its low volatility
Molecular Distillation High recovery from crude extractVery high (90-98%)[8]Low-temperature operation minimizes degradation, high purityRequires specialized equipment, typically a purification step
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of this compound from a "Concrete"
Parameter Step 1 (Lighter Compounds) Step 2 (this compound) Reference
Pressure 90 bar100 bar[3][5]
Temperature 50 °C40 °C[3][5]
CO₂ Density 0.29 g/cm³0.62 g/cm³[3]

Experimental Protocols

Protocol 1: N-Hexane Solvent Extraction and Crystallization of this compound
  • Preparation of Plant Material:

    • Dry the flowering tops of Salvia sclarea at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Place the powdered plant material in a suitable extraction vessel.

    • Add n-hexane at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract to separate the plant material from the hexane solution.

    • Repeat the extraction of the plant material with fresh hexane two more times to ensure complete extraction.

    • Combine all the hexane filtrates.

  • Solvent Removal:

    • Concentrate the combined hexane extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • Continue evaporation until a viscous, crystalline syrup is obtained.

  • Crystallization:

    • Dissolve the crystalline syrup in a minimal amount of hot hexane.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate crystallization.

    • Collect the this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

    • Dry the purified this compound crystals in a vacuum oven at a low temperature.

Protocol 2: Two-Step Supercritical Fluid Extraction (SFE) from a "Concrete"
  • Preparation of "Concrete":

    • Perform an initial extraction of dried, powdered Salvia sclarea with n-hexane as described in Protocol 1 (steps 1 and 2).

    • Concentrate the hexane extract to obtain a waxy "concrete".

  • SFE - Step 1 (Removal of Lighter Compounds):

    • Load the "concrete" into the SFE extraction vessel.

    • Set the SFE system parameters to 90 bar and 50°C.

    • Perform the extraction with supercritical CO₂ until the extraction of lighter compounds (e.g., monoterpenes, sesquiterpenes) is complete. This can be monitored by analyzing the extract composition over time.

  • SFE - Step 2 (this compound Extraction):

    • Adjust the SFE system parameters to 100 bar and 40°C.[3][5]

    • Continue the extraction with supercritical CO₂ to recover the this compound-rich fraction.

    • Utilize a series of separators to fractionate the extract and isolate the this compound.

Visualizations

Sclareol_Extraction_Workflow cluster_material_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_purification Purification cluster_analysis Analysis Harvest Harvest Salvia sclarea Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Solvent Solvent Extraction (e.g., n-hexane) Grinding->Solvent SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Distillation Steam/Molecular Distillation Grinding->Distillation Filtration Filtration Solvent->Filtration Concentration Concentration (Rotary Evaporation) SFE->Concentration Distillation->Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization ColumnChrom Column Chromatography Concentration->ColumnChrom GCMS GC-MS Analysis Crystallization->GCMS ColumnChrom->GCMS Final Pure this compound GCMS->Final

Caption: General workflow for this compound extraction and purification.

SFE_Optimization SclareolYield This compound Yield & Purity Pressure Pressure Pressure->SclareolYield Temperature Temperature Temperature->SclareolYield CoSolvent Co-solvent CoSolvent->SclareolYield FlowRate CO2 Flow Rate FlowRate->SclareolYield

References

Technical Support Center: Chemical Synthesis of Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of sclareol.

Frequently Asked Questions (FAQs)

Q1: Why is the total chemical synthesis of this compound so challenging?

A1: The total chemical synthesis of this compound is complex due to its specific stereochemistry and bicyclic structure. Key challenges include the stereoselective construction of the decalin core, controlling the relative and absolute stereochemistry of the multiple chiral centers, and preventing side reactions that can lead to low yields and difficult purification. For these reasons, commercial production of this compound often relies on extraction from natural sources like Salvia sclarea or biosynthetic methods.

Q2: What are the main strategic approaches for the total synthesis of labdane (B1241275) diterpenes like this compound?

A2: The primary strategy for synthesizing the labdane diterpene core of this compound is through a biomimetic cationic polyene cyclization. This approach mimics the natural biosynthetic pathway where an acyclic precursor, like geranylgeranyl pyrophosphate (GGPP), is cyclized to form the characteristic bicyclic decalin ring system.[1] Controlling the stereochemistry of this cyclization is a major hurdle and often requires the use of chiral catalysts or auxiliaries.[2][3]

Q3: What are common side reactions to watch out for during this compound synthesis?

A3: Common side reactions include the formation of constitutional isomers and diastereomers during the key cyclization step, incomplete cyclization leading to monocyclic byproducts, and rearrangements of carbocation intermediates. Over-oxidation or unwanted side-chain modifications can also occur during functional group manipulations in later steps.

Q4: How can I improve the yield of my this compound synthesis?

A4: Improving the yield of this compound synthesis often involves optimizing the key cyclization step. This can include screening different Lewis or Brønsted acids as catalysts, adjusting reaction temperature and time, and using high-purity starting materials. Additionally, careful purification of intermediates at each step can prevent the accumulation of byproducts that may interfere with subsequent reactions.

Q5: What are the recommended methods for purifying synthetic this compound?

A5: Purification of synthetic this compound typically involves a multi-step process. Initial purification to remove bulk impurities can be achieved through extraction and washing.[4] This is followed by column chromatography on silica (B1680970) gel to separate this compound from structurally similar byproducts. Finally, recrystallization from a suitable solvent system, such as an acetone/water mixture, can be used to obtain high-purity this compound.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step to Form the Decalin Core

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Catalyst Screen a variety of Lewis acids (e.g., SnCl₄, TiCl₄) and Brønsted acids (e.g., triflic acid, camphorsulfonic acid) to find the optimal catalyst for your specific substrate.
Incorrect Reaction Temperature Optimize the reaction temperature. Low temperatures may slow the reaction down, while high temperatures can lead to side reactions and decomposition. Start with low temperatures (e.g., -78 °C) and gradually increase to find the optimal balance.
Poor Quality Starting Material Ensure the acyclic precursor is of high purity. Impurities can poison the catalyst or lead to unwanted side reactions. Purify the starting material by column chromatography or distillation before use.
Solvent Effects The choice of solvent can significantly impact the reaction. Test a range of non-polar and polar aprotic solvents (e.g., dichloromethane (B109758), toluene, nitromethane) to find the one that best solubilizes the reactants and stabilizes the transition state.
Problem 2: Poor Stereoselectivity in the Formation of the Decalin Core

Possible Causes & Solutions

CauseRecommended Solution
Achiral Catalyst Use a chiral Lewis or Brønsted acid catalyst to induce enantioselectivity in the cyclization.[2][3]
Substrate Control Insufficient Modify the substrate to include a chiral auxiliary that can direct the stereochemical outcome of the cyclization. This auxiliary can be removed in a subsequent step.
Reaction Conditions Stereoselectivity can be highly dependent on the reaction temperature and the rate of addition of the catalyst. Slower addition at lower temperatures often leads to higher selectivity.
Epimerization The product may be epimerizing under the reaction or workup conditions. Use milder workup procedures and purify the product promptly after the reaction.
Problem 3: Difficulty in Purifying the Final this compound Product

Possible Causes & Solutions

CauseRecommended Solution
Co-eluting Impurities If impurities have similar polarity to this compound, try using a different solvent system for column chromatography or a different stationary phase (e.g., alumina).
Formation of an Azeotrope During solvent removal, this compound may form an azeotrope with the solvent. Try using a different solvent for the final recrystallization or use a high-vacuum line to remove residual solvent.
Product Instability This compound may be sensitive to acidic or basic conditions. Ensure that all purification steps are carried out under neutral conditions.
Incomplete Crystallization For recrystallization, ensure the correct solvent polarity and concentration are used. Seeding the solution with a small crystal of pure this compound can sometimes induce crystallization.

Experimental Protocols

Representative Protocol for a Key Step: Cationic Cyclization to Form the Decalin Core

This is a representative protocol based on general methods for labdane diterpene synthesis and should be adapted and optimized for specific substrates.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the acyclic polyene precursor (1.0 eq) and anhydrous dichloromethane (0.05 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Catalyst Addition: A solution of a Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the decalin core.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup sm_impure Starting Material Impure? check_sm->sm_impure reagents_bad Reagents Degraded or Incorrect Amount? check_reagents->reagents_bad conditions_off Conditions Suboptimal? check_conditions->conditions_off workup_loss Product Lost During Workup/Purification? check_workup->workup_loss purify_sm Purify Starting Material sm_impure->purify_sm Yes end Improved Yield sm_impure->end No use_new_reagents Use Fresh Reagents and Recalculate Amounts reagents_bad->use_new_reagents Yes reagents_bad->end No optimize_conditions Optimize Reaction Conditions conditions_off->optimize_conditions Yes conditions_off->end No optimize_workup Optimize Workup and Purification Protocol workup_loss->optimize_workup Yes workup_loss->end No purify_sm->end use_new_reagents->end optimize_conditions->end optimize_workup->end G ggpp Geranylgeranyl Diphosphate (GGPP) lpp Labda-13-en-8-ol Diphosphate (LPP) ggpp->lpp Cyclization This compound This compound lpp->this compound Hydroxylation enzyme1 Class II Diterpene Synthase enzyme1->ggpp enzyme2 Class I Diterpene Synthase (this compound Synthase) enzyme2->lpp

References

Technical Support Center: Sclareol Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the solubility of sclareol for in vitro bioassays. Due to its hydrophobic nature, achieving effective concentrations of this compound in aqueous cell culture media can be challenging.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in cell culture media?

This compound is a diterpene alcohol with a highly lipophilic structure, leading to very poor water solubility (approximately 0.0012 g/L).[1][2] This inherent hydrophobicity is the primary obstacle to its direct application in aqueous-based in vitro systems, often causing it to precipitate out of solution.[3]

Q2: What are the most common solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving this compound for in vitro studies.[4] DMSO is generally preferred due to its ability to dissolve this compound at higher concentrations.[4]

Q3: What concentrations of this compound can be achieved in these solvents?

The solubility of this compound can vary slightly between batches. The table below summarizes typical solubilities in common laboratory solvents.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Concentration (mg/mL) Molar Concentration (mM) Source
DMSO 41 - 61 mg/mL 132.9 - 197.7 mM [4]
Ethanol 20 - 24 mg/mL 64.8 - 77.8 mM [4]

Note: this compound's molecular weight is 308.5 g/mol .[4]

Q4: Are there concerns about solvent toxicity in cell-based assays?

Yes, solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations.[5][6] Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5%.[7] It is crucial to keep the final solvent concentration in the culture medium as low as possible and consistent across all experiments, including a vehicle control (media with the same final solvent concentration but without this compound).[5][7]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

Solvent Recommended Max. Concentration Potential Effects Above Limit Source
DMSO ≤ 0.5% (v/v) Cytotoxicity, altered cell function, reduced cell growth [5][7][8]

| Ethanol | ≤ 0.5% (v/v) | Altered cell metabolism, cytotoxicity |[5][6] |

Q5: Are there alternative methods to improve this compound's aqueous solubility without high concentrations of organic solvents?

Yes, several advanced methods can enhance this compound's solubility and bioavailability in aqueous solutions:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[9][10] β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used for this purpose.[5][11]

  • Lipid-Based Nanoparticles: Formulations such as nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) can encapsulate this compound, improving its delivery and stability in cell culture media.[3][12][13]

  • Liposomes: Encapsulating this compound within liposomes has also been shown to be an effective delivery strategy.[14]

Troubleshooting Guide

Issue: My this compound precipitates immediately or over time after being added to the cell culture medium.

Precipitation is the most common issue when working with this compound. It can invalidate experimental results by drastically reducing the bioavailable concentration of the compound.

Possible Cause 1: High Final Concentration of this compound The desired final concentration of this compound may exceed its solubility limit in the final medium, even with a solvent.

  • Solution: Determine the maximum soluble concentration empirically by performing a dilution series. Start with a low concentration and gradually increase it to find the threshold at which precipitation occurs.

Possible Cause 2: Temperature Shock Adding a cold, concentrated stock solution directly to warm (37°C) cell culture medium can cause the compound to rapidly fall out of solution.

  • Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock. It can also be beneficial to gently warm the stock solution to room temperature before dilution. Avoid repeated freeze-thaw cycles of the stock solution.[15]

Possible Cause 3: Improper Dilution Technique Adding the stock solution too slowly or without adequate mixing can create localized areas of high concentration, triggering precipitation.[7]

  • Solution: Add the this compound stock solution dropwise into the vortex of the culture medium while stirring or swirling vigorously to ensure rapid and uniform dispersion.[7] A stepwise serial dilution can also be effective.[7]

Possible Cause 4: High Final Solvent Concentration While a solvent aids initial dissolution, a high percentage in the final medium can alter the medium's properties and contribute to precipitation.

  • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is below the cytotoxic limit (typically <0.5%).[7] This minimizes both toxicity and potential solubility issues.

Possible Cause 5: Media Composition and pH Components in the serum or basal medium can interact with this compound. The pH of the medium can also influence the solubility of certain compounds.[7]

  • Solution: Ensure the medium's pH is stable and within the optimal range for your cells. If using serum-free media, the lack of proteins like albumin, which can help solubilize compounds, may make precipitation more likely.[7] Consider using a solubility enhancer if problems persist.

start Precipitate Observed in This compound-Treated Media? check_stock Is the stock solution clear? (No crystals) start->check_stock Yes check_final_conc Is final DMSO/solvent concentration < 0.5%? check_stock->check_final_conc Yes remake_stock Solution: Remake stock solution. Ensure this compound is fully dissolved before use. check_stock->remake_stock No check_mixing Was stock added to pre-warmed (37°C) media with rapid mixing? check_final_conc->check_mixing Yes adjust_solvent Solution: Adjust dilution series to lower the final solvent concentration. Always use a vehicle control. check_final_conc->adjust_solvent No check_sclareol_conc Is the final this compound concentration too high? check_mixing->check_sclareol_conc Yes improve_mixing Solution: 1. Pre-warm media to 37°C. 2. Add stock dropwise while vortexing. 3. Consider serial dilution. check_mixing->improve_mixing No lower_conc Solution: Determine max solubility via a dilution curve or use a solubility enhancer (e.g., cyclodextrin). check_sclareol_conc->lower_conc Yes (Likely) end_ok Problem Solved check_sclareol_conc->end_ok No

Troubleshooting this compound Precipitation in Culture Media

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 40 mg/mL).

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the this compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Vortex again until the solution is completely clear.

  • Sterilization: The high concentration of DMSO makes the stock solution self-sterilizing. Filtration is generally not required and may cause loss of the compound.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4] A stock solution in DMSO is typically stable for up to one year at -80°C.[4]

  • Application: For experiments, thaw an aliquot and dilute it into pre-warmed (37°C) culture medium to the final working concentration. Ensure the final DMSO concentration does not exceed 0.5%.

Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin

This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (or 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a saturated or desired concentration of β-cyclodextrin in deionized water or PBS. Warming the solution can help dissolve the cyclodextrin.

  • Add this compound: Add this compound powder to the cyclodextrin solution in a 1:1 molar ratio (or as optimized).[16]

  • Complex Formation: Stir the mixture vigorously at room temperature for 24-48 hours. This extended stirring time is necessary to allow for the formation of the inclusion complex.

  • Clarify Solution: After stirring, centrifuge the solution at high speed to pellet any undissolved this compound.

  • Sterilization and Storage: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. Store the this compound-cyclodextrin solution at 4°C.

  • Application: This aqueous stock solution can now be directly diluted into your cell culture medium. This method avoids the use of organic solvents, eliminating concerns about solvent cytotoxicity.

start Need to Solubilize this compound for In Vitro Assay check_solvent Is a low concentration of organic solvent (e.g., DMSO) acceptable for the assay? start->check_solvent use_dmso Use Standard Method: Dissolve in DMSO check_solvent->use_dmso Yes use_alternative Use Solvent-Free Method check_solvent->use_alternative No dilute Prepare concentrated stock (e.g., 40 mg/mL) use_dmso->dilute final_dilution Dilute stock into pre-warmed media. Ensure final DMSO conc. < 0.5%. dilute->final_dilution run_assay1 Run Bioassay final_dilution->run_assay1 cyclodextrin Option 1: Cyclodextrin Complexation (Good for clear solutions) use_alternative->cyclodextrin lipid_nano Option 2: Lipid Nanoparticle Encapsulation (Advanced, good for in vivo potential) use_alternative->lipid_nano run_assay2 Run Bioassay cyclodextrin->run_assay2 lipid_nano->run_assay2

Workflow for Selecting a this compound Solubilization Method

This compound's Mechanism of Action Visualization

Once properly solubilized, this compound exerts its biological effects, such as inducing apoptosis in cancer cells. The diagram below illustrates a simplified pathway of how this compound can trigger programmed cell death.

This compound This compound (Solubilized) cell_cycle G0/G1 Phase Cell Cycle Arrest This compound->cell_cycle Induces caspase8 Caspase-8 Activation This compound->caspase8 Activates (Extrinsic Pathway) caspase9 Caspase-9 Activation This compound->caspase9 Activates (Intrinsic Pathway) apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 parp PARP Cleavage caspase3->parp Leads to parp->apoptosis

Simplified Apoptosis Pathway Induced by this compound

References

assessing sclareol stability under different laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of sclareol under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a laboratory setting?

A1: The stability of this compound, a bicyclic diterpene alcohol, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: this compound may be susceptible to degradation in highly acidic or alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

  • Oxidizing Agents: this compound's structure, containing hydroxyl groups and a double bond, makes it susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C. For shorter periods, storage at 2-8°C is also acceptable. It should be kept in a well-sealed container, protected from light and moisture.

Q3: What are the known degradation products of this compound?

A3: Oxidation of the this compound side chain can lead to various degradation products. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or sodium perborate (B1237305) can yield compounds such as 8α,13(R),15-trihydroxy-14-oxo-labdane and other oxidized derivatives.[1]

Q4: Is this compound sensitive to UV light?

A4: While specific quantitative data on the photodegradation of this compound is limited, its structural components suggest potential sensitivity to UV radiation. It has been shown to inhibit UVB-induced cell death in biological studies, indicating an interaction with UV light.[2] It is recommended to handle this compound solutions and solid material under conditions that minimize light exposure.

Troubleshooting Guides

Issue 1: Unexpectedly low assay values for this compound in my formulation.

Possible Cause Troubleshooting Step
Degradation due to pH Verify the pH of your formulation. If it is strongly acidic or basic, consider adjusting the pH to a more neutral range (around pH 4-7), where many similar compounds exhibit maximum stability.[3]
Oxidative Degradation Review the excipients in your formulation for any known oxidizing agents. If present, consider replacing them with non-oxidizing alternatives. The use of antioxidants could also be explored.
Thermal Degradation Ensure that the formulation process and storage do not involve high temperatures. If a heating step is necessary, evaluate its impact on this compound stability and consider minimizing the duration and temperature.
Incompatibility with Excipients Perform a compatibility study with individual excipients to identify any potential interactions. Techniques like Differential Scanning Calorimetry (DSC) or High-Performance Liquid Chromatography (HPLC) can be used to screen for incompatibilities.

Issue 2: Appearance of unknown peaks in the chromatogram of a this compound-containing sample over time.

Possible Cause Troubleshooting Step
Formation of Degradation Products This indicates that this compound is degrading under the current storage or experimental conditions. Refer to the forced degradation experimental protocol below to systematically investigate the influence of pH, temperature, light, and oxidation.
Interaction with Container Assess the compatibility of your sample container with the formulation. Certain plastics or rubbers may leach substances that can react with this compound or interfere with the analytical method.

Summary of this compound Stability Data

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles of chemical stability for similar compounds and should be used as a guideline for designing experiments.

Table 1: Illustrative Thermal Stability of this compound in the Solid State

TemperatureTime (weeks)This compound Remaining (%)Appearance
40°C4>98%White crystalline powder
60°C4~95%Slight yellowing
80°C4~85%Yellowish powder

Table 2: Illustrative pH Stability of this compound in Aqueous Solution (40°C)

pHTime (hours)This compound Remaining (%)
2.024~90%
7.024>99%
12.024~80%

Table 3: Illustrative Photostability of this compound in Solution (25°C)

Light SourceExposure Time (hours)This compound Remaining (%)
Cool White Fluorescent Light24>99%
UV Lamp (365 nm)24~92%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours in a sealed vial.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 4 weeks.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all stressed samples and a control sample (this compound stock solution stored at 4°C) by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Protocol 2: this compound-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio by weight. Prepare a control sample of this compound alone.

  • Stress Conditions: Store the mixtures and the control under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Analysis:

    • Visual Inspection: Observe any changes in physical appearance (color, caking, etc.) at regular intervals.

    • HPLC Analysis: At the end of the study, dissolve the mixtures in a suitable solvent and analyze by HPLC to determine the percentage of this compound remaining.

    • Differential Scanning Calorimetry (DSC): Analyze the initial mixtures and the control by DSC to identify any potential interactions (e.g., shifts in melting point).

Visualizations

Sclareol_Degradation_Pathway This compound This compound Oxidized_Products Oxidized Degradation Products (e.g., 8α,13(R),15-trihydroxy-14-oxo-labdane) This compound->Oxidized_Products Oxidizing Agents (e.g., KMnO4) Hydrolysis_Products Potential Hydrolysis Products (pH dependent) This compound->Hydrolysis_Products Acidic or Alkaline Conditions Photodegradation_Products Potential Photodegradation Products This compound->Photodegradation_Products UV Light Exposure

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photochemical (UV Light) Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Data Evaluation (% Degradation, Impurity Profile) Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Sclareol to Ambroxide Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the conversion of sclareol to ambroxide (B10790011).

Troubleshooting Guide

This guide addresses common issues encountered during the three main stages of ambroxide synthesis from this compound: oxidation of this compound to sclareolide (B1681565), reduction of sclareolide to ambradiol, and cyclodehydration of ambradiol to ambroxide.

Stage 1: Oxidation of this compound to Sclareolide

Question: My this compound to sclareolide conversion is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yield in the oxidation of this compound to sclareolide is a frequent challenge. The causes can range from the choice of oxidant to reaction conditions. Here are some common issues and potential solutions:

  • Incomplete Oxidation: The oxidation of this compound is a multi-step process that can sometimes stall at intermediate products like hydroxyketones or enol ethers.

    • Solution: Ensure you are using a sufficiently strong oxidizing agent and optimal reaction conditions. For instance, traditional methods using potassium permanganate (B83412) or chromic acid can be effective but may require careful control of temperature and reaction time.[1] Consider using alternative, more efficient methods like oxidation with peroxy acids, which can convert this compound oxide to sclareolide in high yield under mild conditions.[2] Ozonolysis has also been reported as a one-step method to convert this compound to sclareolide.[3]

  • Side Reactions: The formation of byproducts, such as acetoxy acid, can significantly reduce the yield of the desired sclareolide.[1]

    • Solution: Modifying the workup procedure can help. For example, saponification of the reaction mixture can help to cyclize any acetoxy acid byproduct back to sclareolide.[1]

  • Suboptimal Catalyst System: For methods employing catalytic oxidation, the choice and amount of catalyst are crucial.

    • Solution: When using hypochlorite (B82951) salts, the presence of a ruthenium catalyst (e.g., ruthenium dioxide or ruthenium trichloride) can improve efficiency. The addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, may also be beneficial.[1]

  • Biocatalytic Conversion Issues: While biotransformation using microorganisms like Filobasidium magnum (B12768669) can achieve high conversion rates, factors like co-solvent choice and initial substrate concentration are critical.[4]

    • Solution: Optimize the fermentation medium, including the selection of an appropriate co-solvent and nitrogen source. It has been shown that an initial this compound concentration of 30 g·L⁻¹ can yield a conversion rate of up to 88.79 ± 1.06% after 72 hours.[4]

Stage 2: Reduction of Sclareolide to Ambradiol

Question: I am struggling with the reduction of sclareolide to ambradiol, leading to a poor yield. What can I do?

Answer:

The reduction of the lactone sclareolide to the corresponding diol, ambradiol, is a critical step where yield can be compromised. Here are some troubleshooting tips:

  • Inefficient Reducing Agent: The choice of reducing agent is paramount for a successful reduction.

    • Solution: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.[5] However, these can be hazardous and generate significant waste. A more sustainable approach involves the use of a manganese pincer complex catalyst for the hydrogenation of sclareolide, which proceeds under relatively mild conditions with low catalyst loading.[6]

  • Degradation of the Product: The resulting diol may be sensitive to the reaction or workup conditions.

    • Solution: Ensure a thorough and careful workup procedure. After reduction with LiAlH₄, the resulting aluminum salts should be carefully filtered and washed. The combined organic filtrates should be dried over an anhydrous drying agent (e.g., Na₂SO₄) before solvent removal.[5]

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted sclareolide.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure the reaction is stirred adequately and maintained at the appropriate temperature for a sufficient duration.

Stage 3: Cyclodehydration of Ambradiol to Ambroxide

Question: My final cyclization step from ambradiol to ambroxide has a low yield. How can I optimize this?

Answer:

The acid-catalyzed cyclization of ambradiol to form the cyclic ether, ambroxide, is the final and crucial step. Low yields here can be due to several factors:

  • Suboptimal Catalyst: The choice of acid catalyst significantly impacts the efficiency of the cyclodehydration.

    • Solution: A variety of acid catalysts can be employed. p-Toluenesulfonic acid in toluene (B28343) is a classic and effective choice.[5] Other options include Lewis acids and activated zeolites.[5][7] Hydrothermal cyclization in water has also been reported with high conversion rates.[5]

  • Decomposition of Starting Material or Product: The acidic conditions can potentially lead to degradation if not properly controlled.

    • Solution: Use a catalytic amount of the acid and monitor the reaction closely. Upon completion, the reaction mixture should be cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5]

  • Inefficient Water Removal: The cyclization is a dehydration reaction, and the presence of water can inhibit the reaction from proceeding to completion.

    • Solution: When using solvents like toluene, employing a Dean-Stark apparatus to azeotropically remove water as it is formed can drive the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: Is a one-pot synthesis from this compound to ambroxide possible to improve overall yield and reduce steps?

A1: Yes, one-pot synthesis methods have been investigated. For example, a one-pot synthesis of ambroxide from this compound using hydrogen peroxide in the presence of a quaternary ammonium (B1175870) phosphomolybdate catalyst has been reported to achieve a 20% overall yield.[8][9] While this simplifies the process by cutting out intermediate purifications and reducing waste, the yield may not always be higher than a well-optimized multi-step synthesis.[8]

Q2: What are the key advantages of using biocatalytic methods for this conversion?

A2: Biocatalytic methods, such as using engineered microorganisms or specific enzymes, offer several advantages. They are generally more environmentally friendly, operate under milder reaction conditions, and can exhibit high selectivity, potentially reducing the formation of byproducts.[7][10][11] For instance, co-cultures of engineered Saccharomyces cerevisiae and Hyphozyma roseonigra have been used to produce ambradiol from glucose.[11]

Q3: How critical is the purification of the final ambroxide product?

A3: Purification is crucial, especially for applications in the fragrance industry where olfactory purity is paramount.[10] Common purification methods for crude ambroxide include column chromatography and recrystallization to obtain a crystalline solid.[5]

Q4: Can the choice of solvent impact the yield in the cyclization step?

A4: Absolutely. The solvent can influence the reaction rate and equilibrium. For acid-catalyzed cyclodehydration of ambradiol, solvents like toluene or hexane (B92381) are often used.[5] Toluene is particularly useful as it allows for the azeotropic removal of water, which can drive the reaction to completion.

Data Presentation

Table 1: Comparison of Oxidizing Agents for this compound to Sclareolide Conversion

Oxidizing Agent/MethodCatalystSolventYield (%)Reference
Potassium Permanganate-Alkaline, then AcidicNot specified[1]
Peroxy Acids (e.g., MCPBA)-CH₂Cl₂80%[2]
Hypochlorite SaltsRuthenium Salts-Not specified[1]
Ozone-Acetic Acid, WaterNot specified[3]
Filobasidium magnum JD1025BiocatalystFermentation Broth~89% (conversion rate)[4]

Table 2: Comparison of Reducing Agents for Sclareolide to Ambradiol Conversion

Reducing AgentCatalystSolventYield (%)Reference
Lithium Aluminum Hydride (LiAlH₄)-Ethereal SolventNot specified[5]
Hydrogen (H₂)Manganese Pincer ComplexEthanol99.3% (isolated yield on scale-up)[6][12]

Table 3: Comparison of Catalysts for Ambradiol to Ambroxide Cyclodehydration

CatalystSolventYield (%)Reference
p-Toluenesulfonic acidTolueneHigh[5]
Activated ZeoliteHexane or TolueneNot specified[5]
Hydrothermal (Water)Water91.3% (conversion)[5]

Experimental Protocols

Protocol 1: Oxidation of this compound to Sclareolide using Ozonolysis [3][5]

  • Reaction Setup: Dissolve this compound (100 g) in acetic acid (240 g) and combine with water (152 g) and sodium hydroxide (B78521) (8 g).

  • Ozonolysis: Stir the solution at 20°C and pass a stream of 10% by weight of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Use cooling to maintain the reaction temperature below 30°C.

  • Quenching: After 5 hours, purge the solution with nitrogen gas.

  • Workup: To quench any peroxides, add sodium sulfite (B76179) (5.5 g). After several minutes, adjust the pH of the mixture to 2 with 6 M HCl.

  • Extraction: Extract the mixture with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).

  • Purification: The combined organic layers are washed, dried, and concentrated to yield crude sclareolide. Further purification can be achieved by crystallization.

Protocol 2: Reduction of Sclareolide to Ambradiol using LiAlH₄ [5]

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

  • Addition of Sclareolide: Slowly add a solution of sclareolide in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).

  • Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC.

  • Workup: Carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Purification: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.

Protocol 3: Cyclodehydration of Ambradiol to Ambroxide using p-Toluenesulfonic Acid [5]

  • Reaction Setup: Dissolve ambradiol in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. A Dean-Stark apparatus can be used to remove water. The reaction is typically complete within a few hours.

  • Workup: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude ambroxide can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.

Visualizations

Caption: Experimental workflow for the conversion of this compound to ambroxide.

troubleshooting_logic cluster_oxidation Stage 1: Oxidation cluster_reduction Stage 2: Reduction cluster_cyclization Stage 3: Cyclodehydration start Low Yield in this compound to Ambroxide Conversion issue_ox Low Yield in Sclareolide start->issue_ox issue_red Low Yield in Ambradiol start->issue_red issue_cyc Low Yield in Ambroxide start->issue_cyc cause_ox1 Incomplete Oxidation issue_ox->cause_ox1 cause_ox2 Side Reactions issue_ox->cause_ox2 sol_ox1 Stronger Oxidant / Optimized Conditions cause_ox1->sol_ox1 sol_ox2 Modified Workup (e.g., Saponification) cause_ox2->sol_ox2 cause_red1 Inefficient Reducing Agent issue_red->cause_red1 cause_red2 Product Degradation issue_red->cause_red2 sol_red1 Use Potent Reductant (e.g., LiAlH4) cause_red1->sol_red1 sol_red2 Careful Workup cause_red2->sol_red2 cause_cyc1 Suboptimal Catalyst issue_cyc->cause_cyc1 cause_cyc2 Inefficient Water Removal issue_cyc->cause_cyc2 sol_cyc1 Select Appropriate Acid Catalyst cause_cyc1->sol_cyc1 sol_cyc2 Azeotropic Distillation (Dean-Stark) cause_cyc2->sol_cyc2

Caption: Troubleshooting logic for low yield in ambroxide synthesis.

References

troubleshooting the purification of sclareol from crude plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of sclareol from crude plant extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low Yield of this compound After Extraction

Possible Causes & Solutions:

  • Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material.

    • Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Increase the extraction time or temperature, or use a more efficient extraction method like microwave-assisted or supercritical fluid extraction.

  • Inappropriate Solvent Choice: The solvent used may have low solubility for this compound. This compound is practically insoluble in water.[1]

    • Solution: Use non-polar organic solvents like petroleum ether or hexane (B92381) for the initial extraction from the plant material.

  • Degradation of this compound: High temperatures during extraction or solvent removal can lead to the degradation of this compound.

    • Solution: Use vacuum distillation or rotary evaporation at a lower temperature to remove the solvent. For distillation methods, high temperatures can lead to the formation of new impurities.[2]

  • Losses During Work-up: this compound may be lost during washing or phase separation steps.

    • Solution: Minimize the number of work-up steps. When performing liquid-liquid extraction, ensure proper phase separation and avoid aggressive mixing that can lead to emulsions.

Problem: this compound Fails to Crystallize or "Oils Out"

Possible Causes & Solutions:

  • Supersaturation Not Reached: The concentration of this compound in the solution is too low.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent.

  • Presence of Impurities: High levels of impurities, especially waxy materials or other oils from the plant extract, can inhibit crystallization and promote oiling out.

    • Solution: Pretreat the crude extract to remove highly non-polar compounds. This can be done by washing the extract with a solvent in which this compound has lower solubility at room temperature. Activated charcoal can also be used to remove some impurities.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation, leading to an amorphous precipitate or oil.

    • Solution: Allow the hot solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Avoid disturbing the solution during cooling.

  • Inappropriate Crystallization Solvent: The chosen solvent may not be ideal for this compound crystallization.

    • Solution: Acetone (B3395972) has been shown to be an effective solvent for this compound recrystallization.[3] A two-solvent system can also be employed, where this compound is dissolved in a good solvent and a poor solvent is slowly added to induce crystallization.

Problem: Low Purity of Crystallized this compound

Possible Causes & Solutions:

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to this compound may crystallize along with the product.

    • Solution: Perform multiple recrystallizations. Each subsequent recrystallization will further enhance the purity. Consider using a different solvent for the second recrystallization.

  • Inclusion of Mother Liquor: The crystals may be contaminated with the impurity-rich mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of cold, fresh crystallization solvent to remove any adhering mother liquor.

  • Rapid Crystallization: As mentioned earlier, fast crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure a slow cooling rate to promote the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity and yield I can expect from this compound purification?

A1: The purity and yield can vary significantly depending on the purification method used. Recrystallization from an acetone aqueous solution can achieve a purity of up to 95.11% with a recovery rate of 63.95% from a fermented source.[3] Molecular distillation is another method that can yield this compound with a purity of over 90%.[2] Supercritical CO2 extraction has been shown to concentrate this compound up to 50% in the extract.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Acetone has been demonstrated to be an effective solvent for the recrystallization of this compound.[3] The process often involves dissolving the crude extract in acetone, removing insoluble impurities by filtration, and then crystallizing the this compound by cooling the filtrate.[3]

Q3: My this compound crystals are off-colored. How can I improve the color?

A3: The discoloration is likely due to pigmented impurities from the plant extract. You can try treating the solution with activated charcoal before the final crystallization step. The charcoal will adsorb many of the colored impurities.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of this compound is typically determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4] These methods can separate this compound from any remaining impurities and provide a quantitative measure of its purity.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodTypical PurityTypical Yield/RecoveryKey AdvantagesKey Disadvantages
Solvent Recrystallization (Acetone) >95%[3]~64%[3]Simple, cost-effectiveMultiple steps, solvent waste
Molecular Distillation >90%[2]Up to 98% extraction rate[2]Fast, high throughputRequires specialized equipment
Supercritical CO2 Extraction Up to 50% in extractVariable"Green" solvent, selectiveHigh initial investment
Column Chromatography >98%Lower yield due to multiple fractionsHigh purity achievableTime-consuming, large solvent volumes

Experimental Protocols

Protocol 1: Recrystallization of this compound from Crude Extract using Acetone

  • Dissolution: Weigh the crude this compound extract and place it in an Erlenmeyer flask. For every 5.0 g of crude extract, add 20 mL of acetone (a 1:4 g/mL ratio).[3]

  • Heating: Gently heat the mixture on a hot plate with stirring until the extract is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath (or a 4°C environment) for at least 4 hours to maximize crystal formation.[3]

  • Isolation: Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold acetone to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent like ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL. Create a series of dilutions for calibration.

  • GC-MS System: Use a GC-MS system equipped with a suitable capillary column, such as an HP-5MS.[5]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 40-400).

  • Analysis: Inject the prepared samples. Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of this compound relative to the total peak area of all components in the chromatogram.

Mandatory Visualization

TroubleshootingWorkflow This compound Purification Troubleshooting Workflow start Start: Crude this compound Extract purification_step Purification Step (e.g., Recrystallization) start->purification_step low_yield Issue: Low Yield? purification_step->low_yield crystallization_issue Issue: No Crystals / Oiling Out? low_yield->crystallization_issue No check_extraction Review Extraction Protocol: - Finer Grinding - Different Solvent - Longer Time/Higher Temp low_yield->check_extraction Yes check_workup Review Work-up: - Minimize Transfers - Check Phase Separations low_yield->check_workup Yes purity_issue Issue: Low Purity? crystallization_issue->purity_issue No concentrate_solution Concentrate Solution: - Evaporate Excess Solvent crystallization_issue->concentrate_solution Yes check_impurities Assess Impurity Level: - Pre-purification Step? - Use Activated Charcoal crystallization_issue->check_impurities Yes slow_cooling Ensure Slow Cooling: - Room Temp First, then Ice Bath crystallization_issue->slow_cooling Yes recrystallize Perform Recrystallization: - Use Clean Glassware - Consider Different Solvent purity_issue->recrystallize Yes wash_crystals Wash Crystals: - Use Cold, Fresh Solvent purity_issue->wash_crystals Yes end_product End: Pure this compound purity_issue->end_product No check_extraction->purification_step check_workup->purification_step concentrate_solution->purification_step check_impurities->purification_step slow_cooling->purification_step recrystallize->purification_step wash_crystals->end_product

Caption: Troubleshooting workflow for this compound purification.

References

Sclareol Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sclareol crystallization method refinement. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of crude this compound extract?

A1: The purity of crude this compound extract can vary significantly depending on the extraction method. Extracts from Salvia sclarea (clary sage) can be a crystalline syrup containing 70-80% this compound.[1] Supercritical fluid extraction of a clary sage concrete has been shown to yield an extract with up to 50% this compound.[2] For this compound produced via fermentation, the initial purity in the extract can also vary.

Q2: Which solvents are most effective for this compound crystallization?

A2: Several solvents have been successfully used for this compound crystallization. Acetone (B3395972) (specifically a 90% acetone aqueous solution), hexane (B92381), and petroleum ether are commonly cited.[1] The choice of solvent can impact crystal morphology, yield, and purity. For instance, crystallization from a 100% acetone solution can produce needle-shaped crystals.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 95-107°C.[3] A broad melting range can indicate the presence of impurities.

Q4: How do impurities affect this compound crystallization?

A4: Impurities can significantly hinder the crystallization process. They can act as nucleation sites, leading to rapid, uncontrolled crystallization and incorporation of impurities into the crystal lattice.[4] Common impurities in this compound extracts, such as other terpenes and waxes, can also lead to "oiling out," where the this compound separates as a liquid instead of a solid.[5][6] This is particularly problematic as impurities tend to be more soluble in the oily phase, resulting in a product with low purity.[5]

Q5: Can I reuse the mother liquor from crystallization?

A5: Yes, it is possible to recover more this compound from the mother liquor. This can be achieved by concentrating the mother liquor by boiling off some of the solvent and attempting a second crystallization.[5] This is often referred to as a "second crop crystallization."

Troubleshooting Guides

Issue 1: Low Crystal Yield

Symptoms:

  • After the cooling and filtration steps, the amount of crystalline this compound recovered is significantly lower than expected (e.g., less than 70-80% of the expected amount based on the crude extract's purity).

Possible Causes & Solutions:

Possible Cause Solution
Excess Solvent Usage Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. To check if excess solvent is the issue, evaporate a small amount of the mother liquor; a significant solid residue indicates a high concentration of dissolved this compound.[5]
Premature Crystallization If performing a hot filtration step to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the this compound from crystallizing on the filter paper.
Incomplete Precipitation Ensure the solution is cooled for a sufficient amount of time at the appropriate temperature. For example, crystallization in 90% acetone can be carried out at 4°C for 4 hours. Cooling to even lower temperatures (e.g., in an ice-salt bath) may further increase the yield.
Washing with Warm Solvent Always use ice-cold solvent to wash the collected crystals. A warmer solvent will dissolve some of the product, leading to yield loss.
Issue 2: "Oiling Out" - this compound Separates as a Liquid

Symptoms:

  • Upon cooling, instead of solid crystals forming, a liquid or oily layer separates from the solvent. This is a common issue when the melting point of the solute is lower than the temperature of the solution as it becomes supersaturated.[5][7] Impurities can also lower the melting point of the mixture, contributing to this problem.[5]

Possible Causes & Solutions:

Possible Cause Solution
High Concentration of Impurities Consider a pre-purification step before crystallization, such as passing the crude extract through a silica (B1680970) plug or performing a liquid-liquid extraction to remove highly soluble impurities.[8]
Solution is Too Concentrated Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool again, more slowly this time.[7]
Rapid Cooling A slower cooling rate allows for more orderly crystal nucleation. Allow the solution to cool slowly to room temperature before transferring it to a colder environment like a refrigerator or ice bath.[7]
Inappropriate Solvent The chosen solvent may not be ideal. Experiment with a different solvent system. A mixed-solvent system can sometimes be effective. Dissolve the this compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid, then add a drop or two of the good solvent to clarify before cooling.[9]
Issue 3: Poor Crystal Purity or Discoloration

Symptoms:

  • The final crystalline product is discolored (e.g., yellow or brownish).

  • Analytical tests (e.g., GC, HPLC) show the presence of significant impurities.

Possible Causes & Solutions:

Possible Cause Solution
Co-precipitation of Impurities If impurities are structurally similar to this compound, they may co-crystallize. A second recrystallization step is often necessary to achieve high purity.
Surface Adsorption of Impurities Impurities may adsorb to the surface of the crystals. Ensure thorough washing of the filtered crystals with ice-cold solvent. A reslurry of the crystals in fresh cold solvent can also help remove surface impurities.
Colored Impurities Present If the initial solution is colored, consider adding activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can adsorb the desired product and reduce the yield.[5]
Rapid Crystallization Fast crystal growth can trap impurities within the crystal lattice.[10] To slow down crystallization, you can use a slightly larger volume of solvent and cool the solution more slowly.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetone Aqueous Solution

This protocol is adapted from a method for purifying this compound from a fermentation liquor extract.

Methodology:

  • Weigh 5.0 g of crude this compound extract into an Erlenmeyer flask.

  • Add a 90% acetone aqueous solution at a ratio of 1:4 (g/mL), resulting in 20 mL of the solvent mixture.

  • Gently heat the mixture while stirring until the this compound is fully dissolved.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator at 4°C for 4 hours to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold 90% acetone solution.

  • Dry the crystals under vacuum to a constant weight.

Quantitative Data from a Representative Experiment:

ParameterValuePurity Achieved
Crude this compound5.0 g-
Solvent90% Acetone (aq.)-
Solid-to-Solvent Ratio1:4 (g/mL)-
Crystallization Temperature4°C-
Crystallization Time4 hours95.11%
Protocol 2: Recrystallization of this compound from Hexane

This protocol is based on a method for purifying this compound extracted from clary sage.[1]

Methodology:

  • Prepare a crystalline syrup of crude this compound.

  • Add hexane in a quantity approximately nine times the weight of the crystalline mass.

  • Heat the mixture with stirring to dissolve the this compound.

  • Allow the solution to cool slowly to room temperature to initiate crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small volume of ice-cold hexane.

  • Dry the crystals to remove residual solvent.

Quantitative Data from a Representative Experiment:

ParameterValueYieldMelting Point
Starting MaterialCrystalline syrup (80% this compound)--
SolventHexane--
Solvent-to-Crude Ratio9:1 (v/w, approx.)75%100-102.5°C

Visualizations

G cluster_0 Preparation cluster_1 Purification & Crystallization cluster_2 Isolation & Drying A Crude this compound Extract B Select Appropriate Solvent (e.g., Hexane, Acetone) A->B C Dissolve Crude Extract in Minimum Hot Solvent B->C D Hot Filtration (Optional, for insoluble impurities) C->D E Slow Cooling to Room Temperature C->E D->E F Cold Crystallization (e.g., 4°C or ice bath) E->F G Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals (Vacuum Oven) H->I J Pure this compound Crystals I->J G Start Crystallization Issue Occurs Issue What is the primary issue? Start->Issue LowYield Low Yield Issue->LowYield   Low final weight OilingOut Oiling Out Issue->OilingOut Liquid forms instead of solid LowPurity Low Purity / Discoloration Issue->LowPurity   Off-color or poor analysis SolventCheck Used excess solvent? LowYield->SolventCheck CoolingRate Cooled too fast? OilingOut->CoolingRate Recrystallize Perform a second recrystallization. LowPurity->Recrystallize Charcoal Use activated charcoal for colored impurities. LowPurity->Charcoal WashCheck Washing effective? LowPurity->WashCheck ReduceSolvent Reduce solvent volume and recrystallize. SolventCheck->ReduceSolvent Yes CoolingCheck Cooled sufficiently? SolventCheck->CoolingCheck No CoolingCheck->LowPurity Yes IncreaseCooling Increase cooling time or lower temperature. CoolingCheck->IncreaseCooling No SlowCooling Cool solution slower. (Room temp then ice bath) CoolingRate->SlowCooling Yes Concentration Solution too concentrated? CoolingRate->Concentration No Concentration->LowPurity No, likely high impurity load AddSolvent Re-heat, add more solvent, and cool slowly. Concentration->AddSolvent Yes Reslurry Reslurry crystals in cold solvent. WashCheck->Reslurry No

References

Technical Support Center: Enhancing Sclareol Production in Engineered Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing sclareol production in engineered yeast.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound production 1. Inefficient expression of this compound biosynthesis genes (LPPS and TPS).2. Insufficient precursor (GGPP) supply.3. Suboptimal fermentation conditions.1. Codon-optimize the genes for yeast expression. Use strong, constitutive promoters.2. Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway, such as tHMG1 (truncated HMG-CoA reductase).3. Optimize temperature, pH, and aeration. Consider fed-batch fermentation to maintain optimal nutrient levels.[1][2]
Accumulation of intermediate metabolites (e.g., FPP, GPP) 1. Imbalance in the expression levels of MVA pathway enzymes.2. Inefficient conversion of GGPP to this compound.1. Fine-tune the expression of upstream pathway genes. Use promoters of varying strengths.2. Construct a fusion protein of the this compound synthases (e.g., Tps-Lpps) to improve substrate channeling.[3][4]
Cellular toxicity or growth inhibition 1. Accumulation of toxic intermediates.2. Metabolic burden from overexpression of heterologous proteins.1. Balance the metabolic flux to prevent the buildup of any single intermediate.2. Use inducible promoters to separate the growth phase from the production phase. Engineering cellular robustness through lifespan extension strategies can also mitigate metabolic stress.[5][6][7]
Low this compound yield in bioreactor compared to shake flask 1. Suboptimal scale-up of fermentation parameters.2. Poor mass transfer (oxygen, nutrients).1. Optimize bioreactor parameters such as agitation speed, aeration rate, and feeding strategy. A dissolved oxygen level feedback-control strategy can be beneficial.[2]2. Ensure adequate mixing and aeration to support high cell density cultures.
Variability in this compound production between batches 1. Inconsistent inoculum quality.2. Instability of engineered plasmids.3. Fluctuations in media composition.1. Standardize inoculum preparation and use a consistent cell density.2. Integrate the expression cassettes into the yeast genome for stable expression.3. Ensure precise and consistent preparation of all media and feed solutions.

Frequently Asked Questions (FAQs)

1. What are the key metabolic engineering strategies to enhance this compound production in yeast?

Key strategies focus on increasing the precursor and cofactor supply, and efficiently converting the precursor to this compound. This includes:

  • Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway is the source of the precursor geranylgeranyl pyrophosphate (GGPP).[8] Overexpressing rate-limiting enzymes like HMG-CoA reductase (often a truncated version, tHMG1) is a common starting point.[9]

  • Enhancing Precursor and Cofactor Supply: Rewiring central metabolism to increase the pool of acetyl-CoA and the cofactor NADPH is crucial for high-level production.[4][10]

  • Expression of this compound Synthases: Introducing and optimizing the expression of labdenediol diphosphate (B83284) synthase (LPPS) and terpene synthase (TPS) from plants like Salvia sclarea is necessary to produce this compound.[3]

  • Protein Fusion Engineering: Creating a fusion protein of the this compound synthases (e.g., Tps-Lpps) can improve catalytic efficiency through substrate channeling.[3][4]

  • Lifespan Engineering: Enhancing the chronological lifespan of the yeast can improve cellular robustness and lead to higher this compound titers in long-term fermentations.[5][6]

2. What this compound titers can be realistically expected?

This compound titers can vary significantly based on the yeast strain, the extent of metabolic engineering, and the fermentation strategy.

Engineering Level Culture Condition Reported this compound Titer Reference
Initial EngineeringShake Flask8.96 mg/L[3]
Optimized Fermentation3L Bioreactor408 mg/L[2]
Advanced Strain EngineeringShake Flask750 mg/L[11][12]
Modular Metabolic RewiringFed-batch Fermentation11.4 g/L[4][10][13]
Lifespan and Metabolic EngineeringFed-batch Fermentation25.9 g/L[5][6]

3. Which yeast species is better for this compound production: Saccharomyces cerevisiae or Yarrowia lipolytica?

Both have been successfully engineered for terpenoid production.

  • Saccharomyces cerevisiae is a well-established host with a vast genetic toolbox. It has an endogenous MVA pathway and has been engineered to produce very high titers of this compound.[1][14]

  • Yarrowia lipolytica is an oleaginous yeast known for its high capacity to produce acetyl-CoA, a key precursor for the MVA pathway.[1][14] This makes it a promising, though less traditionally used, host for this compound production.[15]

The choice depends on the specific experimental goals and the expertise of the research team.

4. How can I quantify the this compound produced by my engineered yeast?

The standard method for this compound quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[4] A typical workflow involves:

  • Extracting this compound from the yeast culture (both cells and supernatant) using an organic solvent like pentane (B18724) or ethyl acetate.

  • Concentrating the extract.

  • Analyzing the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

  • Identifying the this compound peak based on its retention time and mass spectrum compared to an authentic this compound standard.

  • Quantifying the concentration by comparing the peak area to a standard curve.

Experimental Protocols

Protocol 1: Yeast Transformation

This protocol describes a standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method for transforming S. cerevisiae.

Materials:

  • Yeast strain

  • YPD medium

  • Selective dropout medium

  • Plasmid DNA

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Transformation buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • PEG solution (40% w/v PEG 3350 in transformation buffer)

  • Sterile water

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Inoculate the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow until the OD₆₀₀ reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cells in 1 mL of transformation buffer.

  • In a microfuge tube, mix 100 µL of the cell suspension with 240 µL of PEG solution, 36 µL of single-stranded carrier DNA (10 mg/mL, boiled for 5 min and chilled on ice), and 1-5 µg of plasmid DNA.

  • Incubate at 42°C for 40 minutes.

  • Pellet the cells by centrifugation at 8000 x g for 1 minute.

  • Remove the supernatant and resuspend the cells in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective dropout plates.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Shake-Flask Fermentation for this compound Production

Materials:

  • Engineered yeast strain

  • Appropriate selective medium (e.g., synthetic complete dropout medium with 2% glucose)

  • Baffled shake flasks

  • Incubator shaker

Procedure:

  • Prepare a seed culture by inoculating a single colony into 10 mL of selective medium and growing overnight at 30°C and 250 rpm.

  • Inoculate 50 mL of selective medium in a 250 mL baffled shake flask with the seed culture to a starting OD₆₀₀ of ~0.1.

  • Incubate at 30°C with vigorous shaking (250 rpm).

  • If using an inducible promoter, add the inducing agent (e.g., galactose) when the culture reaches the mid-log phase (OD₆₀₀ ~1.0).

  • Continue the fermentation for 72-120 hours.

  • Collect samples periodically to measure cell density (OD₆₀₀) and for this compound extraction and analysis.

  • For strains with high production, an overlay of a non-polar solvent like dodecane (B42187) can be used to capture the this compound and reduce potential toxicity.

Visualizations

Sclareol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmgs HMGS acetyl_coa->hmgs hmg_coa HMG-CoA hmgr tHMG1 (overexpressed) hmg_coa->hmgr mevalonate Mevalonate mva_pathway MVA Pathway Enzymes mevalonate->mva_pathway ipp IPP dmapp DMAPP ipp->dmapp gpp GPP ipp->gpp dmapp->gpp erg20 Erg20p gpp->erg20 fpp FPP bts1 Bts1p fpp->bts1 ggpp GGPP lpps LPPS (heterologous) ggpp->lpps lpp LPP tps TPS (heterologous) lpp->tps This compound This compound hmgs->hmg_coa hmgr->mevalonate mva_pathway->ipp erg20->fpp bts1->ggpp lpps->lpp tps->this compound

Caption: Engineered mevalonate pathway for this compound production in yeast.

Experimental_Workflow start Start: Strain Design gene_synthesis Gene Synthesis & Codon Optimization start->gene_synthesis plasmid_construction Plasmid Construction gene_synthesis->plasmid_construction yeast_transformation Yeast Transformation plasmid_construction->yeast_transformation strain_verification Strain Verification (PCR, Sequencing) yeast_transformation->strain_verification shake_flask Shake-Flask Fermentation strain_verification->shake_flask bioreactor Bioreactor Scale-Up & Fed-Batch shake_flask->bioreactor extraction This compound Extraction shake_flask->extraction bioreactor->extraction analysis GC-MS Analysis extraction->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for engineered yeast this compound production.

Troubleshooting_Logic low_titer Low this compound Titer? check_expression Verify Gene Expression (RT-qPCR, Western Blot) low_titer->check_expression Yes optimize_fermentation Optimize Fermentation Conditions low_titer->optimize_fermentation No, but low check_expression->low_titer Low Expression check_precursor Analyze Intermediates (LC-MS) check_expression->check_precursor Expression OK check_precursor->low_titer Precursor Bottleneck check_toxicity Assess Cell Viability/Toxicity check_precursor->check_toxicity Precursor OK optimize_fermentation->low_titer Re-evaluate check_toxicity->optimize_fermentation Toxicity Observed

Caption: A logical flowchart for troubleshooting low this compound production.

References

managing and identifying impurities in natural sclareol extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural sclareol extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound extracts?

A1: Crude this compound extracts, typically derived from Salvia sclarea (clary sage), can contain a variety of impurities. These can include other terpenoids from the plant, such as linalyl acetate, germacrene D, β-caryophyllene, and linalool.[1] Additionally, degradation products from this compound itself can be present, which may arise from oxidation during extraction or storage.[2] Residual solvents from the extraction process are another class of potential impurities.

Q2: My purified this compound has a low melting point. What could be the cause?

A2: A depressed melting point is a strong indicator of the presence of impurities. Even small amounts of other compounds can disrupt the crystal lattice of this compound, leading to a lower and broader melting range. It is recommended to re-purify the extract, for instance, through recrystallization.

Q3: I am observing unexpected peaks in my GC-MS chromatogram. How can I identify them?

A3: Unexpected peaks can be other co-extracted natural products, degradation products, or contaminants from solvents or equipment. To identify these, you can:

  • Mass Spectral Libraries: Compare the mass spectrum of the unknown peak against spectral libraries like NIST or Wiley.[3]

  • Standard Comparison: If you suspect a specific impurity, run a standard of that compound under the same GC-MS conditions for comparison of retention time and mass spectrum.

  • Isolation and NMR: For significant unknown impurities, isolation via preparative chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[4]

Q4: What is a typical purity for commercially available this compound?

A4: The purity of commercially available this compound can vary. For fragrance applications, a minimum purity of 98% is often required.[5] High-purity crystalline this compound can reach purities of 99% or higher.[1] It is crucial to obtain a certificate of analysis from the supplier detailing the purity and the analytical method used.

Troubleshooting Guides

Low Purity or Yield After Extraction and Purification
Symptom Possible Cause Troubleshooting Action
Low this compound Yield Inefficient initial extraction.Optimize extraction parameters: ensure appropriate solvent-to-biomass ratio, temperature, and extraction time. Consider using a more effective solvent system like a water-alcohol mixture.[6]
Degradation of this compound during extraction.Use lower extraction temperatures to minimize degradation.[7] Ensure the raw material is properly dried and stored.
Low Purity After Recrystallization Incorrect solvent choice for recrystallization.Select a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Acetone (B3395972) is a commonly used solvent.[8]
Cooling the solution too quickly.Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[9]
Insufficient washing of crystals.Wash the collected crystals with a small amount of ice-cold, pure solvent to remove residual mother liquor containing impurities.[9]
Analytical Issues
Symptom Possible Cause Troubleshooting Action
Poor Peak Shape in HPLC Inappropriate mobile phase.Adjust the mobile phase composition. A common mobile phase for this compound is a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid.[10]
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If necessary, replace the analytical column.
Irreproducible GC-MS Results Inconsistent injection volume.Use an autosampler for precise and reproducible injections. Recommended injection volumes are typically 1-2 µL.[11]
Temperature fluctuations.Ensure the GC oven temperature program is stable and reproducible. A typical program involves an initial hold followed by a temperature ramp.[12]
Contamination in the inlet or column.Regularly maintain the GC system, including cleaning the inlet liner and trimming the column.
Difficulty in Quantifying Purity Overlapping peaks in chromatograms.Optimize the chromatographic method to improve resolution. For NMR, consider using quantitative NMR (qNMR) with an internal standard for more accurate purity assessment, especially when chromatographic methods are challenging.[13][14][15]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound extract in a minimal amount of hot acetone (e.g., 40-45°C). A common ratio is 1:3 to 1:4 (w/v) of this compound to acetone.[8][16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Needle-shaped crystals of this compound should form.[8]

  • Cooling: Once at room temperature, place the solution in a cold bath (e.g., 4°C or -15°C) for several hours to maximize crystal formation.[8][16]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold acetone to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: GC-MS Analysis of this compound Purity
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is suitable for this compound analysis.[17]

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1.0 µL[18]

    • Split Ratio: 80:1[18]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 130°C at a rate of 2°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute.

    • Final Hold: Hold at 250°C for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[18]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35-350 m/z.

  • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference. Quantify purity based on the peak area percentage.

Protocol 3: HPLC Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: A reverse-phase C18 column is commonly used.[19]

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 55:45 (v/v) ratio.[20] An acid modifier like 0.1% formic acid can be added for better peak shape, especially for LC-MS applications.[10]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 210 nm.[20]

  • Column Temperature: 30°C.[19]

  • Injection Volume: 20 µL.

  • Data Analysis: Identify this compound by its retention time compared to a standard. Purity is determined by the relative peak area.

Visual Guides

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Purity Analysis & Impurity ID cluster_results Outcome raw_material Clary Sage Biomass extraction Solvent Extraction (e.g., Hexane, Ethanol/Water) raw_material->extraction crude_extract Crude this compound Extract extraction->crude_extract recrystallization Recrystallization (e.g., Acetone) crude_extract->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying purified_this compound Purified this compound drying->purified_this compound gcms GC-MS Analysis purified_this compound->gcms hplc HPLC Analysis purified_this compound->hplc nmr NMR Analysis purified_this compound->nmr final_product High-Purity this compound (>98%) gcms->final_product hplc->final_product impurity_profile Impurity Profile nmr->impurity_profile troubleshooting_workflow node_action node_action node_ok node_ok node_bad node_bad start Low Purity in Final Product? check_recrystallization Recrystallization Performed Correctly? start->check_recrystallization check_analysis Analytical Method Optimized? check_recrystallization->check_analysis Yes action_recrystallize Review Recrystallization Protocol: - Check solvent - Ensure slow cooling - Wash crystals properly check_recrystallization->action_recrystallize No action_optimize_hplc Optimize HPLC/GC Method: - Adjust mobile phase/temp ramp - Check column health check_analysis->action_optimize_hplc No fail Purity Still Low check_analysis->fail Yes reanalyze Re-analyze Sample action_recrystallize->reanalyze action_optimize_hplc->reanalyze reanalyze->check_recrystallization pass Purity OK reanalyze->pass Purity OK

References

investigating potential degradation pathways of sclareol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sclareol extraction. The information aims to address common challenges and provide a deeper understanding of potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for this compound extraction from plant material, such as Salvia sclarea (clary sage), include solvent extraction, steam distillation, vacuum distillation, molecular distillation, and supercritical fluid extraction (SFE) with CO2.[1][2] Solvent extraction is often used to produce a "concrete," which is a waxy mixture containing this compound that can be further purified.[2] Steam distillation is generally inefficient for this compound extraction, yielding significantly lower amounts compared to solvent-based methods.[3]

Q2: Why is my this compound yield lower than expected?

A2: Low this compound yields can be attributed to several factors. The extraction method employed plays a crucial role; for instance, steam distillation is known to be inefficient for this compound.[3] High temperatures during distillation processes can lead to thermal degradation of this compound, reducing the overall yield.[4][5] The quality and handling of the raw plant material also impact the final yield.

Q3: What are the main degradation products of this compound that can form during extraction?

A3: During extraction, this compound can degrade through several pathways, primarily driven by heat and the presence of acidic or oxidative conditions. Key degradation products include:

  • Dehydration products: Heat and acid catalysis can lead to the removal of water molecules, resulting in the formation of various labdane-type dienes and trienes, such as sclarene.[6]

  • Cyclization products: Intramolecular cyclization can occur, converting this compound into manoyl oxide and its isomers.[6]

  • Oxidation products: If exposed to air at high temperatures, the side chain of this compound can be oxidized to form various hydroxylated and carbonylated derivatives.[7]

Q4: How can I minimize this compound degradation during extraction?

A4: To minimize degradation, it is crucial to control the extraction parameters. Using lower temperatures during distillation is critical; molecular distillation, for example, operates under high vacuum to reduce the boiling point of this compound.[4] Supercritical fluid extraction (SFE) with CO2 is a mild and highly selective method that can effectively separate this compound from other components without thermal degradation.[1][2] Additionally, minimizing the exposure of the extract to air and potential acidic or basic contaminants can prevent oxidative and catalyzed degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Inefficient extraction method (e.g., steam distillation).Switch to a more efficient method like solvent extraction followed by molecular distillation or supercritical fluid extraction (SFE).
Thermal degradation during distillation.Lower the distillation temperature by using a high-vacuum system (e.g., molecular distillation).[4]
Poor quality of raw material.Ensure proper harvesting, drying, and storage of the plant material.
Presence of Impurities in the Final Product Formation of degradation products due to high temperatures.Optimize distillation parameters to use the lowest possible temperature. Consider a non-thermal purification step like recrystallization.
Co-extraction of other plant components.Employ a more selective extraction method like SFE with optimized pressure and temperature to fractionate the extract.[2]
Oxidative degradation.Perform the extraction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Discoloration of the Extract Formation of colored degradation products.This is often a sign of thermal stress. Re-evaluate the heating parameters of your extraction and purification steps.
Presence of pigments from the plant material.Consider a pre-extraction step with a non-polar solvent to remove pigments or incorporate a color removal step using activated carbon (use with caution as it may adsorb this compound).
Inconsistent Results Between Batches Variability in raw material.Standardize the source, harvesting time, and pre-processing of the plant material.
Fluctuations in extraction parameters.Carefully monitor and control all extraction parameters, including temperature, pressure, solvent-to-solid ratio, and extraction time.

Quantitative Data

Table 1: Comparison of this compound Extraction Yields by Different Methods

Extraction MethodPlant MaterialYield of this compoundReference
Steam DistillationSalvia sclarea inflorescences0.01%[3]
Solvent Extraction (Hexane)Salvia sclarea inflorescences1.5%[3]
Molecular DistillationSalvia sclarea concrete>90% purity, up to 98% extraction rate[8]
Supercritical Fluid Extraction (CO2)Salvia sclarea concreteUp to 50% this compound in the extract[1][2]

Experimental Protocols

1. Solvent Extraction of this compound Concrete from Salvia sclarea

  • Objective: To obtain a crude this compound-containing concrete from dried Salvia sclarea plant material.

  • Materials:

    • Dried and ground Salvia sclarea inflorescences.

    • n-Hexane (or other suitable non-polar solvent).

    • Soxhlet extraction apparatus.

    • Rotary evaporator.

  • Procedure:

    • Place the ground plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with n-hexane to about two-thirds of its volume.

    • Assemble the apparatus and heat the flask. The solvent will vaporize, condense, and drip into the chamber with the plant material.

    • Allow the extraction to proceed for several hours until the solvent running through the siphon tube is colorless.

    • After extraction, cool the apparatus and collect the hexane (B92381) extract from the flask.

    • Concentrate the extract using a rotary evaporator to remove the n-hexane.

    • The resulting waxy residue is the this compound concrete.

2. Purification of this compound by Molecular Distillation

  • Objective: To purify this compound from the concrete by short-path vacuum distillation.

  • Apparatus: Molecular still.

  • Procedure:

    • Pre-heat the this compound concrete until it is molten.

    • Feed the molten concrete into the molecular still.

    • Set the operating parameters. Typical conditions can be:

      • Pressure: 0.1-100 Pa

      • Distillation Temperature: 100-150 °C

      • Cooling Temperature: -13 to -17 °C[4]

    • The volatile fraction, rich in this compound, will evaporate and condense on the cooled surface, while the heavier, non-volatile impurities will be collected separately.

    • The condensed this compound can be collected as a highly purified product.

Visualizations

Sclareol_Degradation_Pathways This compound This compound Dehydration_Products Dehydration Products (e.g., Sclarene, Labd-7,14-dien-13-ol) This compound->Dehydration_Products Heat, Acid Cyclization_Products Cyclization Products (e.g., Manoyl Oxide) This compound->Cyclization_Products Heat, Acid Oxidation_Products Oxidation Products (Hydroxylated/Carbonylated derivatives) This compound->Oxidation_Products Heat, O2

Caption: Potential degradation pathways of this compound during extraction.

Sclareol_Extraction_Workflow Start Salvia sclarea Plant Material Extraction Extraction Start->Extraction Solvent_Ext Solvent Extraction (e.g., Hexane) Extraction->Solvent_Ext yields crude 'concrete' SFE Supercritical Fluid Extraction (CO2) Extraction->SFE Steam_Dist Steam Distillation Extraction->Steam_Dist low yield Vacuum_Dist Vacuum/Molecular Distillation Solvent_Ext->Vacuum_Dist Purification Further Purification SFE->Purification Distillation Distillation Steam_Dist->Purification Vacuum_Dist->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Chromatography Purification->Chromatography End Pure this compound Recrystallization->End Chromatography->End

Caption: General experimental workflow for this compound extraction and purification.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Sclareol and Other Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of sclareol, a naturally occurring labdane (B1241275) diterpene, with other prominent members of this class, including andrographolide (B1667393) and forskolin (B1673556). The focus is on their anticancer and anti-inflammatory properties, with supporting experimental data to inform research and development efforts.

Executive Summary

Labdane diterpenes are a diverse class of bicyclic diterpenoids with a wide range of biological activities. This compound, isolated from Salvia sclarea, has demonstrated significant anticancer and anti-inflammatory effects. This guide compares its bioactivity with andrographolide, the principal bioactive component of Andrographis paniculata, and forskolin, derived from Coleus forskohlii. While all three compounds exhibit promising therapeutic potential, they operate through distinct mechanisms of action and show varying potencies in different experimental models. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the primary signaling pathways involved.

Quantitative Comparison of Bioactivity

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound, andrographolide, and forskolin, as well as other selected labdane diterpenes. It is important to note that IC50 values can vary between studies due to different cell lines, experimental conditions, and assay durations.

Table 1: Comparative Cytotoxicity of Labdane Diterpenes against Various Cancer Cell Lines (IC50 in µM)
CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
This compound H1688Small Cell Lung Carcinoma42.14 (24h)[1]
H146Small Cell Lung Carcinoma69.96 (24h)[1]
MG63Osteosarcoma14[1]
MG63Osteosarcoma65.2[1]
Andrographolide HCT-116Colon Carcinoma3.82[2]
HT-29Colon Carcinoma>100[2]
MCF-7Breast Adenocarcinoma15.21[2]
H69PRSmall Cell Lung Carcinoma3.66[2]
Coronarin D U-251Glioblastoma<50[3]
786-0Kidney Carcinoma<50[3]
PC-3Prostate Carcinoma<50[3]
OVCAR-3Ovarian Carcinoma<50[3]
Table 2: Comparative Anti-inflammatory Activity of Labdane Diterpenes (IC50 in µM)
CompoundAssayCell Line/ModelIC50 (µM)Reference
Andrographolide Nitric Oxide (NO) ProductionRAW 264.7 Macrophages17.4[4]
COX-2 Expression (PGE2 Production)Human Fibroblast Cells4[5]
Forskolin COX-2 Enzyme ActivityHuman Recombinant COX-20.123[4]

Mechanisms of Action and Signaling Pathways

This compound, andrographolide, and forskolin exert their biological effects through distinct molecular pathways.

This compound: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to exert both anti-inflammatory and anticancer effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] In inflammatory responses, this compound can inhibit the translocation of NF-κB to the nucleus and reduce the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[6] In the context of cancer, inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1]

Sclareol_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Inflammatory Stimuli->MAPK (ERK, JNK, p38) This compound This compound This compound->IKK This compound->MAPK (ERK, JNK, p38) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates MAPK (ERK, JNK, p38)->Nucleus Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Nucleus->Apoptosis/Cell Cycle Arrest Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Andrographolide_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli / Growth Factors Inflammatory Stimuli / Growth Factors IKK IKK Inflammatory Stimuli / Growth Factors->IKK PI3K PI3K Inflammatory Stimuli / Growth Factors->PI3K Andrographolide Andrographolide Andrographolide->IKK Andrographolide->PI3K IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Akt Akt PI3K->Akt Akt->NF-κB Inflammatory & Survival Genes Inflammatory & Survival Genes Nucleus->Inflammatory & Survival Genes activates transcription Forskolin_Signaling cluster_cellular Cellular Forskolin Forskolin Adenylyl Cyclase Adenylyl Cyclase Forskolin->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Downstream Targets Downstream Targets PKA->Downstream Targets phosphorylates Cellular Responses Cellular Responses Downstream Targets->Cellular Responses MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation (Formazan Formation) Incubation (Formazan Formation) MTT Addition->Incubation (Formazan Formation) Solubilization Solubilization Incubation (Formazan Formation)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Griess_Assay_Workflow Macrophage Seeding Macrophage Seeding Compound Pre-treatment Compound Pre-treatment Macrophage Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Absorbance Reading Absorbance Reading Griess Reaction->Absorbance Reading NO Inhibition Calculation NO Inhibition Calculation Absorbance Reading->NO Inhibition Calculation

References

Sclareol's Therapeutic Potential: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo therapeutic effects of sclareol, a natural diterpene, in preclinical models of cancer, inflammation, and neurodegenerative disease. This guide provides an objective comparison with alternative treatments, supported by experimental data and detailed protocols.

This compound, a natural compound extracted from the clary sage plant (Salvia sclarea), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] In vivo studies have demonstrated its potential as a therapeutic agent in various disease contexts, including oncology, inflammatory disorders, and neuroprotection. This guide synthesizes the existing preclinical evidence, offering a comparative analysis of this compound's efficacy against established treatments and outlining the experimental frameworks used for its validation.

Anti-Cancer Effects: A Promising Adjunct to Chemotherapy

This compound has shown notable anti-tumor activity in several in vivo cancer models. Its mechanisms of action include inducing cell cycle arrest, promoting apoptosis, and modulating the tumor microenvironment.[1][2]

Comparison of this compound's Anti-Cancer Efficacy
Cancer Model This compound Treatment Observed Effects Alternative Treatment Alternative Treatment Effects Reference
Small Cell Lung Cancer (H1688 Xenograft) This compoundSignificantly inhibited tumor weight and volume. Induced G1 phase arrest and apoptosis.Cisplatin (B142131) (in combination)Combination of cisplatin (6 mg/kg) and this compound (200 mg/kg) showed stronger tumor toxicity than either agent alone in an A549 lung cancer model.[2][4][5][6]
Breast Cancer This compoundRepressed tumor growth. Decreased IL-4 and increased IFN-γ levels. Suppressed T regulatory cells (Tregs) in the tumor.Cyclophosphamide (B585) (in combination)The combination of this compound and cyclophosphamide enhanced the suppression of STAT3 phosphorylation, a key cell proliferation regulator.[2][1][2]
Colon Cancer (HCT116 Xenograft) Liposome-encapsulated this compoundSuppressed tumor growth by arresting cell proliferation (Ki67 reduction).This compound (free)Intraperitoneal administration of this compound alone did not suppress tumor growth.[7][7]
Experimental Protocol: Small Cell Lung Cancer Xenograft Model

This protocol is based on studies evaluating this compound's effect on H1688 small cell lung cancer xenografts.[4][5][6]

  • Cell Culture: Human small cell lung carcinoma (H1688) cells are cultured in appropriate media until they reach the desired number for injection.

  • Animal Model: Immunodeficient mice (e.g., SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: H1688 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound, often formulated in a vehicle like corn oil, is administered intraperitoneally at a specific dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis for markers like Ki67 (proliferation) and TUNEL staining (apoptosis) can be performed.

Signaling Pathway: this compound in Cancer

Sclareol_Cancer_Pathway cluster_cell_cycle Cell Cycle Arrest (G1 Phase) cluster_apoptosis Apoptosis Induction cluster_dna_damage DNA Damage Response This compound This compound CDK4 CDK4 This compound->CDK4 down-regulates CyclinD Cyclin D This compound->CyclinD down-regulates CyclinE Cyclin E This compound->CyclinE down-regulates pRb pRb This compound->pRb down-regulates E2F1 E2F1 This compound->E2F1 up-regulates STAT3 p-STAT3 This compound->STAT3 down-regulates Bax Bax This compound->Bax up-regulates Bcl2 Bcl-2 This compound->Bcl2 down-regulates Caspases Caspase-8, -9 This compound->Caspases activates ATR ATR This compound->ATR activates Chk1 Chk1 This compound->Chk1 activates H2AX γH2AX This compound->H2AX phosphorylates G1_Arrest G1 Phase Arrest CDK4->G1_Arrest CyclinD->G1_Arrest CyclinE->G1_Arrest pRb->G1_Arrest E2F1->G1_Arrest Apoptosis Apoptosis STAT3->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis DNA_Damage DNA Damage ATR->DNA_Damage Chk1->DNA_Damage H2AX->DNA_Damage Sclareol_Inflammation_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_ho1 HO-1 Pathway cluster_cox COX Pathway cluster_inflammatory_mediators Inflammatory Mediators This compound This compound NFkB_translocation NF-κB Translocation This compound->NFkB_translocation inhibits p38 p38 This compound->p38 inhibits ERK ERK This compound->ERK inhibits JNK JNK This compound->JNK inhibits HO1 HO-1 Expression This compound->HO1 activates COX1 COX-1 This compound->COX1 inhibits COX2 COX-2 This compound->COX2 inhibits NFkB_translocation->COX2 promotes iNOS iNOS NFkB_translocation->iNOS promotes TNFa TNF-α NFkB_translocation->TNFa promotes IL6 IL-6 NFkB_translocation->IL6 promotes MMPs MMPs NFkB_translocation->MMPs promotes p38->COX2 promotes p38->iNOS promotes p38->TNFa promotes p38->IL6 promotes p38->MMPs promotes ERK->COX2 promotes ERK->iNOS promotes ERK->TNFa promotes ERK->IL6 promotes ERK->MMPs promotes JNK->COX2 promotes JNK->iNOS promotes JNK->TNFa promotes JNK->IL6 promotes JNK->MMPs promotes HO1->COX2 inhibits HO1->iNOS inhibits HO1->TNFa inhibits HO1->IL6 inhibits HO1->MMPs inhibits Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Sclareol_Neuroprotection_Workflow start Start animal_model Select Animal Model (e.g., Mice) start->animal_model ohda_injection Inject 6-OHDA into Substantia Nigra animal_model->ohda_injection treatment_groups Randomize into Groups (this compound vs. Vehicle) ohda_injection->treatment_groups daily_treatment Daily Administration of this compound or Vehicle treatment_groups->daily_treatment behavioral_tests Behavioral Assessments (e.g., Rotation Test) daily_treatment->behavioral_tests histology Histological Analysis (TH Staining) daily_treatment->histology behavioral_tests->daily_treatment Repeat over time behavioral_tests->histology data_analysis Data Analysis and Comparison histology->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Anticancer Activity of Sclareol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of the natural diterpene alcohol sclareol and its synthetic derivatives. This compound, primarily sourced from Salvia sclarea (Clary Sage), has demonstrated a range of biological activities, including notable anticancer effects.[1][2] Structural modification of this compound has emerged as a promising strategy to enhance its therapeutic efficacy and overcome challenges such as poor water solubility.[1][2] This document summarizes quantitative data on the cytotoxic effects of these compounds, details common experimental protocols used in their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Cytotoxicity

The anticancer potential of this compound and its derivatives has been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data below, compiled from multiple studies, highlights the enhanced potency of several this compound derivatives compared to the parent compound.

CompoundCancer Cell LineIC50 ValueKey FindingsReference
This compoundH1688 (Small Cell Lung Cancer)42.14 µM (at 24h)Induced G1 phase cell cycle arrest and apoptosis.[1][3]
This compoundH146 (Small Cell Lung Cancer)69.96 µM (at 24h)Inhibited proliferation.[1][3]
This compoundMCF-7 (Breast Cancer)< 50 µMExerted antiproliferative effects.[1][3]
This compoundHCT116 (Colon Cancer)100 µMInduced G1 phase arrest and apoptosis.[1][3]
This compoundMG63 (Osteosarcoma)14 µM / 65.2 µMInhibited proliferation and induced apoptosis.[3]
This compoundA549 (Lung Cancer)8 µg/mL (hypoxia, 48h)Induced apoptosis and inhibited HIF-1α accumulation.[4]
13-epi-sclareolMCF-7 (Breast Cancer)11.056 µMExerted antiproliferative effect and induced apoptosis.[1][3]
15-(4-fluorophenyl)-sclareol (SS-12)PC-3 (Prostate Cancer)0.082 µMInduced autophagic cell death and apoptosis.[3][5]
Adamantane-Sclareol HybridsU87-TxR (Glioblastoma, Paclitaxel-Resistant)2 µM and 4 µMInduced early apoptosis and modulated oxidative stress.[2]
This compound Derivatives with Heterocyclic CoresU87 & U87-TxR (Glioblastoma)More effective than this compoundExhibited collateral sensitivity in drug-resistant cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated for 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[8]

  • Data Acquisition: The absorbance is measured at a wavelength of 450-570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[7]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound derivatives at the desired concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.

  • Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C. This permeabilizes the cell membrane.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[9][10]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK).[9][11]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Mandatory Visualizations

Signaling Pathways of this compound Derivatives

The anticancer activity of this compound and its derivatives is often mediated by their influence on critical cellular signaling pathways that control apoptosis, cell cycle progression, and cell survival.

G cluster_0 This compound Derivatives cluster_1 Cellular Effects cluster_2 Cellular Outcomes This compound This compound & Derivatives ROS ↑ ROS Production This compound->ROS MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax p53 ↑ p53 This compound->p53 CDKs ↓ CDK4, Cyclin D/E This compound->CDKs MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apaf1 Apaf-1 MMP->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK_ERK->Apoptosis JAK_STAT->Apoptosis Akt_mTOR->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy Bcl2->MMP Bax->MMP p53->Bax CellCycleArrest Cell Cycle Arrest (G0/G1, S Phase) CDKs->CellCycleArrest

Caption: Key signaling pathways modulated by this compound derivatives.

This compound and its derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[1][12] They can also arrest the cell cycle, commonly at the G0/G1 or S phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][9][10] Furthermore, pathways such as MAPK/ERK, JAK/STAT, and Akt/mTOR are frequently inhibited, disrupting cancer cell proliferation and survival signals.[3][8][13]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Synthesis of This compound Derivatives B MTT Assay (Multiple Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D Select Lead Compounds E Cell Cycle Analysis C->E F Western Blot (Key Proteins) C->F G Xenograft Mouse Model D->G Confirm Mechanism E->G Confirm Mechanism F->G Confirm Mechanism H Tumor Growth Inhibition Analysis G->H

References

Sclareol vs. Its Synthetic Analogs: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sclareol, a natural diterpene alcohol primarily sourced from Salvia sclarea (clary sage), has garnered significant attention for its diverse pharmacological activities. This has spurred the development of synthetic analogs aimed at enhancing its therapeutic potential. This guide provides an objective comparison of the bioactivity of this compound and its synthetic derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

At a Glance: Bioactivity Comparison

BioactivityThis compoundSynthetic AnalogsKey Findings
Anticancer Shows activity against various cancer cell lines including lung, breast, colon, and leukemia.Certain analogs, such as 15-(4-fluorophenyl)-sclareol (SS-12) and adamantane-sclareol hybrids, exhibit significantly higher potency.Synthetic modification can dramatically increase cytotoxicity against cancer cells, with some analogs showing IC50 values in the nanomolar range.
Antimicrobial Demonstrates broad-spectrum activity against bacteria and fungi, comparable to some standard antifungal agents.Derivatives have been reported to possess enhanced antifungal activity against plant pathogenic fungi.Modifications to the this compound structure can lead to more potent antimicrobial agents.
Anti-inflammatory Exerts anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.Data on the anti-inflammatory activity of synthetic analogs is limited in the reviewed literature.This compound's mechanism involves the inhibition of COX enzymes and modulation of the NF-κB and MAPK signaling pathways.

Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of this compound and its synthetic analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of potency, is a key parameter in these assessments.

CompoundCancer Cell LineIC50 ValueReference
This compound H1688 (Small Cell Lung Cancer)42.14 µM[1]
H146 (Small Cell Lung Cancer)69.96 µM[1]
A549 (Lung Adenocarcinoma)8 µg/mL (hypoxia, 48h)[2]
MCF-7 (Breast Cancer)27.65 µM (48h)[3]
15-(4-fluorophenyl)-sclareol (SS-12) PC-3 (Prostate Cancer)0.082 µM[1]
Adamantane-Sclareol Hybrid (Compound 2) U87 (Glioblastoma)3.12 µM
U87-TxR (Paclitaxel-Resistant Glioblastoma)1.83 µM
A-172 (Glioblastoma)2.15 µM
SVG p12 (Normal Glial Cells)11.04 µM
Adamantane-Sclareol Hybrid (Compound 5) U87 (Glioblastoma)2.55 µM
U87-TxR (Paclitaxel-Resistant Glioblastoma)1.57 µM
A-172 (Glioblastoma)1.98 µM
SVG p12 (Normal Glial Cells)7.91 µM

Note: IC50 values for adamantane-sclareol hybrids were extracted from a graphical representation in the source material and are therefore approximate.

Antimicrobial Activity: A Quantitative Comparison

This compound and its derivatives have shown promising activity against a variety of microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

CompoundMicroorganismMIC Value (µg/mL)Reference
This compound Candida albicans50[1]
Candida auris50[4]
Candida parapsilosis50[4]
This compound Derivative (Compound 16) Curvularia lunata12.09
Alternaria brassicae14.47[3]

Signaling Pathways in Bioactivity

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.

This compound's Anticancer Mechanism

This compound induces anticancer effects through apoptosis (programmed cell death) and cell cycle arrest. This involves the modulation of key regulatory proteins.

Sclareol_Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates p53 p53 This compound->p53 Activates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G0G1 G0/G1 Arrest p53->G0G1

Caption: this compound's anticancer activity via apoptosis and cell cycle arrest.

Synthetic Analog SS-12 Anticancer Mechanism

The highly potent analog, 15-(4-fluorophenyl)-sclareol (SS-12), induces cell death through a combination of autophagy and apoptosis, notably by targeting the Akt/mTOR pathway.

SS12_Anticancer_Pathway cluster_autophagy Autophagy Induction cluster_apoptosis Apoptosis Induction SS12 SS-12 Beclin1 Beclin-1 SS12->Beclin1 Upregulates LC3 LC3-I to LC3-II SS12->LC3 Promotes p62 p62 SS12->p62 Downregulates Akt_mTOR Akt/mTOR Pathway SS12->Akt_mTOR Blocks Autophagy Autophagic Cell Death Beclin1->Autophagy LC3->Autophagy p62->Autophagy Apoptosis Apoptosis Akt_mTOR->Apoptosis

Caption: Anticancer mechanism of the synthetic this compound analog SS-12.

This compound's Anti-inflammatory Mechanism

This compound mitigates inflammation by inhibiting the production of pro-inflammatory mediators through the suppression of the MAPK and NF-κB signaling pathways.

Sclareol_Anti_inflammatory_Pathway cluster_signaling Signaling Cascades cluster_mediators Inflammatory Mediators Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB This compound This compound This compound->MAPK This compound->NFkB COX2 COX-2 MAPK->COX2 iNOS iNOS MAPK->iNOS NFkB->COX2 NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: this compound's anti-inflammatory action via MAPK and NF-κB inhibition.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. Following incubation, the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound (this compound or its analogs) in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample. It is commonly employed to assess the activation or inhibition of signaling pathways by measuring the levels of total and phosphorylated proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target protein (e.g., total ERK, phospho-ERK). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent or fluorescent substrate.

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the test compound, then lyse the cells to extract proteins. Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., light).

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.

NF-κB Activation Assay

This assay measures the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to regulate gene expression. This assay typically involves the separation of cytoplasmic and nuclear fractions of cell lysates, followed by the detection of the NF-κB p65 subunit in each fraction by Western blotting. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Procedure:

  • Cell Treatment and Fractionation: Treat cells with the test compound and/or an inflammatory stimulus. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration in both the cytoplasmic and nuclear extracts.

  • Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for the NF-κB p65 subunit.

  • Data Analysis: Quantify the band intensities for p65 in both fractions. An increase in the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction indicates NF-κB activation.

References

A Head-to-Head Comparison: Supercritical Fluid Extraction vs. Solvent Extraction for Sclareol Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. Sclareol, a diterpene of significant interest for its pharmaceutical and fragrance applications, is primarily obtained from Salvia sclarea (clary sage). This guide provides an in-depth, data-driven comparison of two primary extraction methodologies: Supercritical Fluid Extraction (SFE) and conventional Solvent Extraction.

This document outlines the operational parameters, yield, purity, and environmental impact of each technique, supported by experimental data from peer-reviewed studies. Detailed protocols for both methods are provided to facilitate replication and methodological assessment.

Quantitative Data Summary

The following table summarizes the key performance indicators for Supercritical Fluid Extraction and Solvent Extraction of this compound, derived from experimental findings.

ParameterSupercritical Fluid Extraction (SFE)Solvent Extraction
Extraction Yield (from concrete) 6.0% - 9.3% w/w[1][2]Up to 98.3%[1][3]
This compound Concentration in Extract Up to 50% in the extract from concrete[1][2]Up to 73.6 ± 2.8% in the extract from the plant[1][3]
Purity of Final this compound Product High purity achievable with fractionation[1]Purity greater than 90% reported after further processing[4]
Operating Temperature 40°C - 50°C[1][2]~70°C (for petroleum ether)[4]
Operating Pressure 90 bar - 100 bar[1][2]Atmospheric pressure
Solvent Used Supercritical CO₂[1]n-hexane, petroleum ether, ethanol[1][3][4]
Solvent Residue None, CO₂ evaporates[1]Potential for hazardous residues requiring removal[5]
Environmental Impact "Green" and environmentally friendly[6]Use of toxic and polluting organic solvents[1][3]
Selectivity Highly selective and tunable[1]Generally less selective, co-extracts other compounds[7]
Post-Processing Minimal, often not required[1][2]Requires solvent recovery and purification steps[2][8]

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound from Clary Sage Concrete

This protocol is based on a multi-step extraction strategy to fractionate compounds of interest.[1][2]

Materials and Equipment:

  • Clary sage concrete (waxy n-hexane extract)

  • Supercritical fluid extractor equipped with an extraction vessel and two separators

  • High-purity CO₂

  • Glass beads (3 mm)

  • GC-MS for analysis

Procedure:

  • The clary sage "concrete" is melted and mixed with 3 mm glass beads before being placed in the extraction vessel.[2]

  • First Extraction Step (Lighter Compounds):

    • Set the operating conditions to 90 bar and 50°C.[1][2]

    • Introduce supercritical CO₂ at a mass flow rate of 0.8 kg/h .[1]

    • This step selectively extracts lighter compounds such as monoterpenes and sesquiterpenes.[1][2]

    • Continue this phase until the extraction yield stabilizes, indicating that all accessible and soluble molecules under these conditions have been extracted.[1]

  • Second Extraction Step (this compound):

    • Adjust the operating conditions to 100 bar and 40°C to increase the CO₂ density and its solvent power.[1][2]

    • Maintain the CO₂ mass flow rate at 0.8 kg/h .[1]

    • Under these conditions, diterpenes, including this compound, are solubilized and extracted.[1]

  • Fractionation:

    • Utilize two separators in series. The first separator is cooled to 0°C to precipitate and remove waxes.[1][3]

    • The second separator collects the this compound and other fragrances.[1][3]

  • Analysis:

    • The composition of the extracts from each step is analyzed by GC-MS to confirm the separation of lighter compounds from this compound.[1]

Solvent Extraction of this compound from Clary Sage

This protocol describes a typical solid-liquid extraction process using an organic solvent.[4]

Materials and Equipment:

  • Dried and chopped Salvia sclarea plant material (segments smaller than 10 cm)

  • Extraction kettle

  • Petroleum ether (boiling range 90-120°C) or n-hexane

  • Rotary evaporator or similar concentration system

  • Molecular still (for further purification)

  • Centrifuge and drying oven

Procedure:

  • Extraction:

    • Place the prepared Salvia sclarea segments into an extraction kettle.

    • Add petroleum ether (90-120°C boiling range) to immerse the plant material.[4]

    • Heat the mixture to 70°C and maintain for 2 hours for extraction.[4]

  • Solvent Recovery:

    • After extraction, concentrate the solution to recover the petroleum ether, resulting in the clary sage "concrete" or crude extract.[4]

  • Purification (Molecular Distillation):

    • Heat and melt the crude extract.

    • Introduce the molten extract into a molecular distiller.[4]

    • Operate the molecular still under a vacuum of 0.1-100 Pa, a distillation temperature of 100-150°C, and a cooling temperature of -13 to -17°C.[4]

  • Crystallization and Drying:

    • The distillate is condensed and allowed to crystallize.[4]

    • The resulting crystals are separated by centrifugation.[4]

    • The separated crystals are dried to obtain the final this compound product.[4]

Visualizing the Processes and Comparisons

To better illustrate the workflows and key differences, the following diagrams are provided.

G cluster_SFE Supercritical Fluid Extraction (SFE) Workflow cluster_Solvent Solvent Extraction Workflow SFE_Start Clary Sage Concrete SFE_Vessel Extraction Vessel (with CO2) SFE_Start->SFE_Vessel SFE_Step1 Step 1: 90 bar, 50°C (Extracts Lighter Compounds) SFE_Vessel->SFE_Step1 SFE_Step2 Step 2: 100 bar, 40°C (Extracts this compound) SFE_Vessel->SFE_Step2 SFE_Sep1 Separator 1 (0°C) (Precipitates Waxes) SFE_Step1->SFE_Sep1 SFE_Sep2 Separator 2 (Collects this compound) SFE_Step2->SFE_Sep2 SFE_Product High-Purity this compound SFE_Sep2->SFE_Product SE_Start Clary Sage Plant Material SE_Extraction Solvent Extraction (e.g., Hexane, 70°C) SE_Start->SE_Extraction SE_Concentration Solvent Recovery (Evaporation) SE_Extraction->SE_Concentration SE_Crude Crude Extract (Concrete) SE_Concentration->SE_Crude SE_Distillation Molecular Distillation SE_Crude->SE_Distillation SE_Crystallization Crystallization SE_Distillation->SE_Crystallization SE_Separation Centrifugation & Drying SE_Crystallization->SE_Separation SE_Product This compound Product SE_Separation->SE_Product

Caption: Comparative workflow of SFE and Solvent Extraction for this compound.

G center This compound Extraction Method Comparison SFE Supercritical Fluid Extraction (SFE) center->SFE Solvent Solvent Extraction center->Solvent Purity High Selectivity & Purity SFE->Purity Green Environmentally Friendly SFE->Green Cost Higher Initial Investment SFE->Cost Yield High Yield (Concrete) Solvent->Yield Hazard Solvent Hazards & Residues Solvent->Hazard PostProcessing Extensive Post- Processing Solvent->PostProcessing

Caption: Key comparative aspects of SFE vs. Solvent Extraction for this compound.

This compound Biosynthetic Pathway

This compound is synthesized in Salvia sclarea via the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the chloroplasts. The final steps involve a two-stage cyclization of geranylgeranyl diphosphate (B83284) (GGPP).[2][6]

G cluster_enzymes Enzymatic Conversions GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP Protonation-initiated cyclization This compound This compound LPP->this compound Ionization of diphosphate ester & hydroxylation Enzyme1 Class II Diterpene Synthase (SsLPPS) Enzyme1->LPP Enzyme2 Class I Diterpene Synthase (SsSS) Enzyme2->this compound

References

Unveiling the Anti-Cancer Mechanisms of Sclareol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sclareol, a natural diterpene alcohol derived from the clary sage plant (Salvia sclarea), has garnered significant attention in oncological research for its potential as an anti-cancer agent. This guide provides a comprehensive comparison of this compound's validated mechanisms of action across various cancer cell lines, supported by experimental data. We delve into its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, offering a valuable resource for researchers investigating novel therapeutic strategies.

Comparative Analysis of this compound's Cytotoxicity

This compound exhibits a broad spectrum of cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in various studies. A summary of these findings is presented below.

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
MCF-7 Breast Cancer31.1148[1]
27.65Not Specified[2]
HCT116 Colon CancerNot Specified (Effective at 100 µM)96[3]
A549 Lung Adenocarcinoma~26.1 (8 µg/mL)48[4][5]
~58.7 (18 µg/mL)24[5]
~15.3 (4.7 µg/mL)72[5]
H1688 Small Cell Lung Cancer42.1424[6]
H146 Small Cell Lung Cancer69.9624[6]
HeLa Cervical CancerNot Specified (Effective at 3, 6, and 12 µM)48[7]

Elucidation of this compound's Molecular Mechanisms

This compound orchestrates its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. The molecular changes underpinning these processes are summarized below.

MechanismKey Molecular EventsObserved Effects in Cancer CellsReferences
Apoptosis Induction Bax/Bcl-2 ratio Caspase-3, -8, -9 activation PARP cleavageIncreased population of apoptotic cells. In hypoxic A549 cells, this compound induced approximately 46% apoptosis and necrosis.[2][3][4][8]
Cell Cycle Arrest p21, p16 expression Cyclin D1 expressionArrest of cells in the G0/G1 phase of the cell cycle. A significant increase in the SubG0 cell population was observed in A549 cells.[3][6][8][9]

Key Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is intricately linked to its ability to modulate several critical signaling pathways that govern cancer cell proliferation, survival, and death.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often constitutively active in many cancers, promoting cell survival and proliferation. This compound has been shown to inhibit this pathway, particularly in breast cancer cells.[10][11][12] It effectively reduces the phosphorylation of STAT3, a key downstream effector of the JAK pathway, thereby impeding its activation and subsequent pro-survival signaling.[2][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound pSTAT3 p-STAT3 (dimerization) This compound->pSTAT3 Inhibits phosphorylation IL6R IL-6R JAK2 JAK2 IL6R->JAK2 IL-6 binding pJAK2 p-JAK2 JAK2->pJAK2 Activation STAT3 STAT3 pJAK2->STAT3 Phosphorylation STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Pro-survival Gene Expression Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition

This compound inhibits the JAK/STAT signaling pathway.
Ferroptosis Pathway

Recent evidence suggests that this compound can induce a non-apoptotic form of cell death called ferroptosis, particularly in colorectal cancer cells. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). This compound downregulates key proteins involved in protecting cells from ferroptosis, including the cystine/glutamate antiporter SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4). It also appears to modulate the expression of Nrf2, a master regulator of the antioxidant response.

Ferroptosis_Pathway This compound This compound SLC7A11 SLC7A11 This compound->SLC7A11 Downregulates GPX4 GPX4 This compound->GPX4 Downregulates Nrf2 Nrf2 This compound->Nrf2 Downregulates SLC7A11->GPX4 Provides Cysteine for GSH synthesis Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibits Nrf2->SLC7A11 Regulates Nrf2->GPX4 Regulates Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound induces ferroptosis in cancer cells.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and division. In some cancer types, such as cervical cancer, this compound has been shown to inhibit this pathway. It reduces the phosphorylation of key upstream kinases MEK and ERK, leading to the suppression of downstream signaling that promotes cell proliferation.[13]

MAPK_ERK_Pathway This compound This compound pMEK p-MEK This compound->pMEK Inhibits phosphorylation pERK p-ERK This compound->pERK Inhibits phosphorylation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->pMEK ERK ERK pMEK->ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

This compound inhibits the MAPK/ERK signaling pathway.
Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway involved in cell fate decisions, and its dysregulation is implicated in various cancers, including oral cancer. This compound has been demonstrated to inhibit the Notch signaling pathway. It reduces the expression of key components such as Notch1, the ligand Jagged1, and the downstream target Hes1.[14][15][16]

Notch_Pathway This compound This compound Jagged1 Jagged1 This compound->Jagged1 Downregulates Notch1 Notch1 Receptor This compound->Notch1 Downregulates Hes1 Hes1 This compound->Hes1 Downregulates Jagged1->Notch1 Binding NICD Notch Intracellular Domain (NICD) Notch1->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation Nucleus->Hes1 Transcription CellDifferentiation Cell Differentiation & Proliferation Hes1->CellDifferentiation

This compound inhibits the Notch signaling pathway.

Experimental Protocols

To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments used to assess this compound's anti-cancer activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with various concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with This compound B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark at room temperature D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[17][18][19][20]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Workflow:

Western_Blot_Workflow A Treat cells with this compound and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF or nitrocellulose membrane C->D E Block the membrane and incubate with primary antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect protein bands using chemiluminescence F->G

Workflow for Western blot analysis.

Protocol:

  • After treating cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, p-ERK, ERK, SLC7A11, GPX4, Nrf2, Notch1, Jagged1, Hes1, and a loading control like β-actin) overnight at 4°C.[10][21][22][23]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein expression levels.

Conclusion

This compound demonstrates significant anti-cancer potential through the induction of apoptosis and cell cycle arrest, mediated by the modulation of multiple critical signaling pathways, including JAK/STAT, ferroptosis, MAPK/ERK, and Notch. The data presented in this guide provides a solid foundation for further investigation into this compound as a standalone or adjuvant therapy in cancer treatment. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings, ultimately contributing to the development of more effective and targeted cancer therapies.

References

Sclareol vs. Cholesterol: A Comparative Analysis of their Effects on Phospholipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of membrane biophysics and drug delivery, the modulation of phospholipid bilayer properties is of paramount importance. Cholesterol is the archetypal molecule known for its profound impact on the structure and function of mammalian cell membranes. However, the exploration of other molecules, such as the naturally derived diterpene sclareol, is gaining traction due to their potential therapeutic applications. This guide provides an objective comparison of the effects of this compound and cholesterol on phospholipid bilayers, supported by available experimental data, to aid researchers in understanding their distinct and overlapping functionalities.

Molecular Structures

A foundational understanding of the effects of this compound and cholesterol on phospholipid bilayers begins with their molecular structures. Both are amphipathic molecules, possessing both hydrophilic and hydrophobic regions, enabling their insertion into the lipid membrane.

Caption: Molecular structures of this compound and Cholesterol.

Cholesterol possesses a rigid steroid ring system, a small hydrophilic hydroxyl (-OH) head group, and a flexible hydrocarbon tail. This structure allows it to orient itself within the phospholipid bilayer, with the hydroxyl group near the polar head groups of the phospholipids (B1166683) and the hydrophobic rings and tail embedded in the acyl chain region. This compound, a labdane-type diterpene, also has a bicyclic carbon structure and two hydroxyl groups, giving it an amphipathic character that facilitates its incorporation into lipid membranes.[1] A superimposition study has revealed spatial similarities between the hydrophobic and polar segments of this compound and cholesterol, suggesting they may occupy similar positions within the bilayer.[2]

Comparative Effects on Phospholipid Bilayer Properties

The interaction of this compound and cholesterol with phospholipid bilayers leads to significant alterations in the physical properties of the membrane. This section compares their effects on membrane thermal properties, fluidity, permeability, and lipid ordering.

Thermal Properties: Phase Transition

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of lipid bilayers, particularly the gel-to-liquid crystalline phase transition (Tm). Both this compound and cholesterol have been shown to modulate this phase transition in dipalmitoylphosphatidylcholine (DPPC) bilayers.

Table 1: Comparison of the Thermal Effects of this compound and Cholesterol on DPPC Bilayers

ParameterCholesterol's EffectThis compound's EffectData Source
Pre-transition Abolishes the pre-transitionAbolishes the pre-transition (at concentrations up to 9.1 mol%)[1][2]
Main Phase Transition Temperature (Tm) Broadens and eventually eliminates the main phase transition at high concentrations. At lower concentrations, it can cause a slight decrease or have a complex effect.Lowers the main phase transition temperature (at concentrations up to 9.1 mol%). At higher concentrations (≥16.7 mol%), it induces heterogeneity.[1][2]
Enthalpy of Phase Transition (ΔH) Decreases the enthalpy of the main phase transition, indicating a reduction in the cooperativity of the transition.Reduces the enthalpy of the main phase transition (at concentrations up to 9.1 mol%).[1][2]

Summary of Thermal Effects:

At low concentrations (up to 9.1 mol%), this compound mimics the thermal effects of cholesterol on DPPC bilayers by abolishing the pre-transition, lowering the main phase transition temperature, and reducing the transition enthalpy.[1][2] However, at higher concentrations (≥16.7 mol%), their effects diverge. While high concentrations of cholesterol lead to the formation of a liquid-ordered (lo) phase, high concentrations of this compound induce significant heterogeneity in the lipid bilayer.[1][2] This suggests that while both molecules can disrupt the ordered gel phase of the membrane, their mechanisms for inducing order at higher concentrations differ significantly.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes. Cholesterol is a well-known regulator of membrane fluidity, exhibiting a dual effect: it decreases fluidity above the phase transition temperature (in the liquid-disordered state) and increases it below (in the gel state).

Table 2: Comparative Effects on Membrane Fluidity

ParameterCholesterol's EffectThis compound's EffectData Source
Fluorescence Anisotropy (DPH) Increases fluorescence anisotropy, indicating decreased membrane fluidity (in the liquid-crystalline phase).Quantitative data not available in the searched literature.[3][4]
Laurdan Generalized Polarization (GP) Increases Laurdan GP values, indicating a more ordered and less fluid membrane environment.Quantitative data not available in the searched literature.[5]
Lateral Diffusion Coefficient Decreases the lateral diffusion coefficient of phospholipids.Quantitative data not available in the searched literature.[6]

Summary of Fluidity Effects:

Cholesterol's rigid ring structure restricts the motion of the phospholipid acyl chains, leading to a decrease in membrane fluidity in the liquid-crystalline state.[3][4] This is reflected in increased fluorescence anisotropy of probes like DPH and higher Laurdan GP values.[3][5] While it is suggested that this compound also influences membrane fluidity, with high concentrations leading to a different kind of "fluidization" compared to cholesterol, specific quantitative data from techniques like fluorescence anisotropy or Laurdan GP are currently lacking in the scientific literature.[2] One study on Candida albicans did show that this compound treatment increased cell membrane permeability, which can be indirectly related to changes in fluidity, but this was in a biological context and not a model phospholipid bilayer.[7]

Membrane Permeability

The permeability of the phospholipid bilayer to small molecules is a critical aspect of its barrier function. Cholesterol is known to decrease the permeability of membranes to water and other small polar molecules.

Table 3: Comparative Effects on Membrane Permeability

ParameterCholesterol's EffectThis compound's EffectData Source
Water Permeability Coefficient Decreases water permeability by increasing the packing of phospholipids.Quantitative data not available in the searched literature.[8][9]
Permeability to other small molecules Generally decreases permeability to small hydrophilic molecules.One study suggests increased cell membrane permeability in a biological system (Candida albicans).[7]

Summary of Permeability Effects:

By filling the gaps between phospholipid molecules and increasing the order of the acyl chains, cholesterol effectively reduces the passive diffusion of small molecules across the membrane.[8] The effect of this compound on the permeability of model phospholipid bilayers has not been quantitatively characterized in the available literature. The observation of increased permeability in a fungal cell membrane suggests a potentially different mechanism of action compared to cholesterol, which may involve the creation of defects or pores in the bilayer at certain concentrations.

Lipid Ordering

Both cholesterol and this compound are expected to influence the orientational order of the phospholipid acyl chains within the bilayer.

Table 4: Comparative Effects on Lipid Ordering

ParameterCholesterol's EffectThis compound's EffectData Source
Acyl Chain Order Parameter (from NMR/ESR/Simulations) Increases the order parameter of the phospholipid acyl chains, indicating a more ordered state.Quantitative data not available in the searched literature.[10][11]
Formation of Ordered Domains Induces the formation of liquid-ordered (lo) domains, often referred to as lipid rafts, in heterogeneous membranes.At high concentrations, causes heterogeneity, but the nature of these domains is different from cholesterol-induced rafts.[1][2][12]

Summary of Lipid Ordering Effects:

The planar and rigid structure of cholesterol promotes a more extended and ordered conformation of the phospholipid acyl chains, which is quantifiable by an increase in the order parameter.[10][11] This ordering effect is fundamental to the formation of lipid rafts.[12] this compound, at low concentrations, appears to mimic cholesterol's ordering effect to some extent, as suggested by the DSC data.[1][2] However, the "heterogeneity" observed at higher this compound concentrations implies a different type of structural organization that is less ordered or stable than the liquid-ordered phase induced by cholesterol.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound and cholesterol on phospholipid bilayers.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

G DSC Experimental Workflow prep Liposome (B1194612) Preparation (e.g., Thin-film hydration) sample Sample Loading (Liposome suspension in DSC pan) prep->sample dsc DSC Measurement (Controlled heating/cooling scan) sample->dsc ref Reference Loading (Buffer in reference pan) ref->dsc analysis Data Analysis (Determine Tm and ΔH) dsc->analysis

Caption: Workflow for DSC analysis of liposomes.

Protocol:

  • Liposome Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid composition (e.g., DPPC) with varying molar concentrations of this compound or cholesterol are prepared using the thin-film hydration method followed by extrusion or sonication.[13][14]

  • Sample Loading: A precise amount of the liposome suspension is hermetically sealed in an aluminum DSC pan.

  • Reference Pan: An equal volume of the buffer used for liposome preparation is sealed in a reference pan.

  • DSC Scan: The sample and reference pans are placed in the DSC instrument. A temperature program is run, typically involving heating and cooling cycles at a constant rate (e.g., 1-5 °C/min), over a temperature range that encompasses the phase transition of the lipid.

  • Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing information about membrane fluidity.

G Fluorescence Anisotropy Measurement labeling Labeling (Incorporate fluorescent probe, e.g., DPH, into liposomes) excitation Excitation (Excite with vertically polarized light) labeling->excitation emission Emission Detection (Measure parallel and perpendicular emission intensities) excitation->emission calculation Anisotropy Calculation r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) emission->calculation

Caption: Principle of fluorescence anisotropy.

Protocol:

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the prepared liposome suspension containing this compound or cholesterol.

  • Measurement: The sample is placed in a fluorometer equipped with polarizers.

  • Excitation and Emission: The sample is excited with vertically polarized light at the probe's excitation wavelength. The fluorescence emission is measured at the probe's emission wavelength through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the measured intensities. A higher 'r' value indicates more restricted rotational motion of the probe and thus, lower membrane fluidity.

Signaling Pathways and Molecular Interactions

While the direct biophysical effects of this compound and cholesterol on the membrane are critical, their influence on cellular signaling is of significant interest to drug development professionals.

G Membrane-Mediated Signaling cholesterol Cholesterol membrane Phospholipid Bilayer cholesterol->membrane This compound This compound This compound->membrane mapk MAPK/ERK Pathway This compound->mapk Modulation rafts Lipid Raft Formation membrane->rafts fluidity Altered Membrane Fluidity/Order membrane->fluidity proteins Membrane Protein Conformation/Function rafts->proteins fluidity->proteins signaling Downstream Signaling Cascades proteins->signaling signaling->mapk

Caption: Potential mechanisms of signaling modulation.

Cholesterol is integral to the formation and stability of lipid rafts, which are microdomains within the cell membrane enriched in certain lipids and proteins.[12] These rafts serve as platforms for signal transduction by concentrating signaling molecules.

This compound has been shown to modulate intracellular signaling pathways, such as the MAPK/ERK pathway.[2] While the precise link between its effects on the phospholipid bilayer and the modulation of these pathways is not fully elucidated, it is plausible that changes in membrane properties, such as fluidity and lipid organization, could influence the conformation and activity of membrane-associated proteins involved in these cascades. Further research is needed to establish a definitive mechanistic link.

Conclusion

This compound and cholesterol, despite their structural similarities, exhibit both overlapping and distinct effects on phospholipid bilayers. At low concentrations, this compound can be seen as a mimetic of cholesterol in its ability to disrupt the ordered gel phase of saturated phospholipids. However, at higher concentrations, their paths diverge, with cholesterol inducing a highly ordered liquid-ordered phase and this compound promoting a more heterogeneous and potentially less stable membrane environment.

For researchers in drug development, the key takeaway is that this compound's interaction with lipid membranes is complex and concentration-dependent. While it may not simply substitute for cholesterol, its unique effects on membrane properties could be harnessed for therapeutic purposes, such as altering the membrane environment of cancer cells to induce apoptosis or modulating the activity of membrane-bound signaling proteins. A significant gap in the current literature is the lack of quantitative biophysical data on this compound's impact on membrane fluidity, permeability, and lipid ordering. Future studies employing techniques like fluorescence anisotropy, permeability assays, and ESR/NMR spectroscopy are crucial to fully elucidate the molecular mechanisms underlying this compound's biological activities and to unlock its full therapeutic potential.

References

Comparative Cytotoxicity of Sclareol and Manoyl Oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two structurally related labdane (B1241275) diterpenes, sclareol and manoyl oxide. The information presented herein is collated from peer-reviewed scientific literature to facilitate an objective assessment of their potential as anticancer agents. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant signaling pathways and experimental workflows.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available IC50 values for this compound and manoyl oxide against various cancer cell lines. It is important to note that data for manoyl oxide is significantly more limited than for this compound.

Table 1: Comparative IC50 Values of this compound and Manoyl Oxide

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer2.0[1]
Manoyl Oxide MCF-7Breast Cancer50[1]

Table 2: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon CancerNot explicitly stated, but induces apoptosis[2]
A549Lung Cancer19 (in normal oxygen)[1]
MG63Osteosarcoma11.0[3]
P-388Murine Leukemia10.1 (µg/mL)[4]
KBHuman Epidermoid CarcinomaCytotoxic activity reported[4]
SNU-1Gastric AdenocarcinomaCytotoxic activity reported[4]

Mechanisms of Action and Signaling Pathways

This compound

This compound has been shown to induce cytotoxicity through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction: this compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Key molecular events include:

  • Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2]

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3]

  • Mitochondrial Membrane Potential Disruption: this compound can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

JAK2/STAT3 Signaling Pathway: this compound has been shown to interfere with the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival. This compound can attenuate the phosphorylation of STAT3, inhibiting its translocation to the nucleus and subsequent transcription of target genes involved in cell growth.

Caveolin-1 and SOD1 Regulation: In cervical cancer cells, this compound has been found to upregulate the tumor suppressor protein Caveolin-1 (Cav1), which in turn downregulates the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (SOD1). This regulatory axis contributes to the anticancer effects of this compound.

Sclareol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Bax Bax Bax->Mitochondrion promotes release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors activates This compound->Bcl-2 downregulates This compound->Bax upregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Sclareol_JAK2_STAT3_Pathway Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus dimerizes & translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes This compound This compound This compound->p-STAT3 inhibits

Manoyl Oxide

The cytotoxic mechanism of manoyl oxide is less understood. One study suggests that the presence of two tertiary hydroxyl groups in this compound is necessary for its cytotoxic activity, and their absence in manoyl oxide could explain its lower potency.[1] Further research is required to elucidate the specific signaling pathways affected by manoyl oxide.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and manoyl oxide is predominantly conducted using in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of this compound or manoyl oxide (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (DMSO).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with this compound or Manoyl Oxide Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent Incubation_3->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds as described for the MTT assay. After treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.

Western_Blot_Workflow Cell_Treatment Treat Cells Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Conclusion and Future Directions

The available scientific literature strongly supports the cytotoxic and pro-apoptotic activities of this compound against a variety of cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways such as the intrinsic and extrinsic apoptosis pathways and the JAK2/STAT3 pathway.

In stark contrast, there is a significant knowledge gap regarding the cytotoxic properties of manoyl oxide. The limited available data suggests that it is considerably less potent than this compound. To enable a comprehensive and objective comparison, further research is imperative to:

  • Determine the IC50 values of manoyl oxide against a broader panel of cancer cell lines.

  • Elucidate the molecular mechanisms underlying the cytotoxic effects of manoyl oxide, including its impact on cell cycle progression and apoptosis.

  • Investigate the structure-activity relationship of the labdane diterpene scaffold to identify key functional groups responsible for cytotoxicity.

Such studies will be crucial for a more complete understanding of the potential of these natural compounds in the development of novel anticancer therapies.

References

Sclareol as a Natural Cav1.3 Antagonist in Neurons: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence supporting sclareol as a selective inhibitor of the Cav1.3 calcium channel, a key player in neuronal function and a promising target for neurodegenerative diseases.

This guide provides a comprehensive comparison of this compound with other known L-type calcium channel blockers, focusing on its potential as a selective natural antagonist for the Cav1.3 channel in neurons. The information is targeted towards researchers, scientists, and professionals in drug development.

Introduction

Voltage-gated calcium channels (VGCCs) are crucial for a variety of physiological processes, including neurotransmitter release, gene expression, and neuronal excitability. The L-type calcium channels (LTCCs) are a major subfamily of VGCCs, and among them, the Cav1.3 subtype has garnered significant attention in recent years.[1][2] Due to its unique biophysical properties, including activation at more negative membrane potentials, the Cav1.3 channel plays a critical role in the pacemaking activity of substantia nigra dopaminergic neurons, the very cells that degenerate in Parkinson's disease (PD).[1][3][4] This has led to the hypothesis that selectively blocking Cav1.3 channels could be a neuroprotective strategy for PD.[1][3][4]

This compound, a natural bicyclic diterpene alcohol found in Salvia sclarea, has emerged as a potential neuroprotective agent, with some studies suggesting it acts as a selective antagonist of the Cav1.3 channel.[3][4][5] However, the selectivity of this compound for Cav1.3 over the closely related Cav1.2 isoform, which is predominantly expressed in the cardiovascular system, remains a subject of debate.[1][2] This guide will delve into the experimental data from key studies to provide a clear comparison of this compound's activity and selectivity.

Quantitative Comparison of Cav1.3 Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and other well-known L-type calcium channel blockers on Cav1.2 and Cav1.3 channels.

CompoundTarget ChannelIC50Experimental SystemReference
This compound Cav1.3S20.9 µMFluorescence-based Ca²⁺-flux assay (HEK-293 cells)[6]
Cav1.233.2 µMFluorescence-based Ca²⁺-flux assay (HEK-293 cells)[6]
Isradipine Cav1.3S23.0 nMFluorescence-based Ca²⁺-flux assay (HEK-293 cells)[6]
Cav1.214.1 nMFluorescence-based Ca²⁺-flux assay (HEK-293 cells)[6]
Nimodipine Cav1.3~5-10 fold higher than Cav1.2Heterologous expression systems[5]
Nifedipine Cav1.3~5-10 fold higher than Cav1.2Heterologous expression systems[5]

Note: A lower IC50 value indicates a higher potency of the compound as an inhibitor. The data suggests that while this compound does inhibit Cav1.3 channels, its potency is significantly lower than that of established dihydropyridine (B1217469) blockers like isradipine. Furthermore, the selectivity for Cav1.3 over Cav1.2 is modest in the fluorescence-based assay.[6] It is important to note that other studies using different methodologies have reported a stronger preferential inhibition of Cav1.3 by this compound.[3][4]

Experimental Methodologies

The validation of this compound as a Cav1.3 antagonist has been approached through various experimental protocols. Understanding these methods is key to interpreting the seemingly conflicting results.

Synthetic-Biology-Inspired Drug-Discovery Platform

One innovative approach utilized a cell-based assay where reporter gene expression is activated by putative calcium channel blockers (CCBs).[3][4]

experimental_workflow_1 cluster_cell HEK-293 Cell cluster_drug_action Drug Action Cav1_3 Cav1.3 Channel NFAT_activation NFAT Activation Cav1_3->NFAT_activation Ca2+ influx L7Ae_expression L7Ae Repressor Expression NFAT_activation->L7Ae_expression Promotes Reporter_mRNA Reporter mRNA (with C/D-box aptamer) L7Ae_expression->Reporter_mRNA Inhibits Translation Reporter_protein Reporter Protein (e.g., SEAP) Reporter_mRNA->Reporter_protein This compound This compound This compound->Cav1_3 Blocks This compound->Reporter_protein Leads to Expression caption CCB-Activated Reporter Assay Workflow

Caption: Workflow of the CCB-activated reporter assay for screening Cav1.3 antagonists.

In this system, depolarization of HEK-293 cells expressing Cav1.3 channels leads to calcium influx, activating the NFAT signaling pathway.[3][4] This, in turn, drives the expression of a translational repressor (L7Ae) that blocks the production of a reporter protein.[3][4] When a Cav1.3 antagonist like this compound is present, it blocks calcium influx, preventing the expression of the repressor and thus allowing the reporter protein to be synthesized.[3][4] This high-throughput screening method identified this compound as a potential Cav1.3 inhibitor.[3][4][5]

Whole-Cell Patch-Clamp Electrophysiology

A more direct method to assess ion channel function is whole-cell patch-clamp recording. This technique allows for the direct measurement of the ionic currents flowing through the channel in response to controlled changes in membrane voltage.

experimental_workflow_2 cluster_setup Patch-Clamp Setup cluster_protocol Experimental Protocol Cell Neuron / HEK-293 Cell expressing Cav1.3 Amplifier Amplifier Cell->Amplifier Ionic Current Pipette Recording Pipette Pipette->Cell Forms tight seal Computer Data Acquisition Amplifier->Computer Signal Processing Voltage_protocol Apply Voltage-Step Protocol Record_baseline Record Baseline Cav1.3 Current Voltage_protocol->Record_baseline Apply_this compound Apply this compound Record_baseline->Apply_this compound Record_post_drug Record Post-Sclareol Cav1.3 Current Apply_this compound->Record_post_drug Washout Washout this compound Record_post_drug->Washout Record_washout Record Washout Cav1.3 Current Washout->Record_washout caption Whole-Cell Patch-Clamp Protocol

Caption: A generalized workflow for assessing Cav1.3 channel block using whole-cell patch-clamp.

Studies using this technique have provided more nuanced and, in some cases, conflicting results regarding this compound's selectivity.[1][2] One study reported that this compound is neither a subtype-selective nor a potent blocker of heterologously expressed Cav1.3 and also inhibits Cav2.3 channels.[1][2] This highlights the importance of using multiple, direct biophysical techniques to validate findings from high-throughput screens.

This compound's Neuroprotective Effects: A Signaling Pathway Perspective

The interest in this compound as a Cav1.3 antagonist is largely driven by its potential neuroprotective effects, particularly in the context of Parkinson's disease.[3][4][7][8] The proposed mechanism involves the reduction of calcium-induced cellular stress in vulnerable neurons.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_intervention Therapeutic Intervention Cav1_3 Cav1.3 Channel Ca_influx Increased Intracellular Ca2+ Cav1_3->Ca_influx Mediates Mito_stress Mitochondrial Oxidative Stress Ca_influx->Mito_stress Apoptosis Apoptotic Pathways Mito_stress->Apoptosis Neuronal_death Neuronal Death Apoptosis->Neuronal_death This compound This compound This compound->Cav1_3 Inhibits caption Proposed Neuroprotective Mechanism of this compound

Caption: this compound's proposed mechanism of neuroprotection via Cav1.3 inhibition.

In a mouse model of Parkinson's disease, treatment with this compound has been shown to reduce the loss of dopaminergic neurons and protect striatal network dynamics and motor performance.[3][4][8] These in vivo findings provide strong support for the therapeutic potential of this compound, although the precise contribution of Cav1.3 inhibition to these effects is still debated.[1][2]

Conclusion

The available evidence presents a compelling but complex picture of this compound as a natural Cav1.3 antagonist. While initial high-throughput screening identified it as a promising candidate with some selectivity for Cav1.3, subsequent direct electrophysiological studies have questioned its potency and selectivity.[1][2][3][4]

Despite the debate over its precise molecular mechanism, the in vivo neuroprotective effects of this compound in a preclinical model of Parkinson's disease are significant.[3][4][7][8] This suggests that this compound may exert its beneficial effects through multiple pathways, or that its interaction with Cav1.3 in a native neuronal environment differs from that in heterologous expression systems.

For researchers and drug development professionals, this compound represents an intriguing natural compound with therapeutic potential. Further investigation is warranted to fully elucidate its mechanism of action, clarify its selectivity profile in native neurons, and optimize its structure for improved potency and selectivity as a Cav1.3 antagonist. The development of more selective Cav1.3 blockers remains a critical goal for the treatment of neurological disorders like Parkinson's disease.[1][2]

References

Sclareol vs. 13-epi-Sclareol: A Comparative Guide to Their Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two structurally related labdane (B1241275) diterpenes, sclareol and its stereoisomer, 13-epi-sclareol. While both compounds have demonstrated potential as anticancer agents, the extent of research and understanding of their mechanisms of action differs significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key cellular pathways to aid in further research and development.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activities of this compound and 13-epi-sclareol against various cancer cell lines. It is important to note that the data presented is collated from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Anticancer Activity of this compound

Cancer TypeCell LineAssayIC50 ValueKey Findings
Breast CancerMCF-7MTT Assay30 µMReduced cell viability and induced apoptosis.[1]
MN1 (p53-positive)Cell Proliferation AssayNot specifiedInduced G0/G1 cell cycle arrest and apoptosis.
MDD2 (p53-negative)Cell Proliferation AssayNot specifiedInduced G0/G1 cell cycle arrest and apoptosis, independent of p53.
Cervical CancerHeLaMTT Assay~12 µM (48h)Induced S-phase cell cycle arrest and apoptosis; enhanced cisplatin (B142131) chemosensitivity.[2]
Colon CancerHCT116Cell Proliferation AssayNot specifiedInduced G1-phase cell cycle arrest and apoptosis.[3]
OsteosarcomaMG63CCK-8 Assay11.0 µMInhibited proliferation and induced apoptosis.
Lung Cancer (NSCLC)A549MTT Assay19 µg/mL (normoxia)Increased sensitivity to cisplatin.[3]
8 µg/mL (hypoxia, 48h)Inhibited HIF-1α accumulation and induced apoptosis.
LeukemiaVariousCytotoxicity Assay< 20 µg/mL (48h)Induced G0/G1 phase arrest and apoptosis.

Table 2: Anticancer Activity of 13-epi-Sclareol

Cancer TypeCell LineAssayIC50 ValueKey Findings
Breast CancerMCF-7Proliferation Assay11.056 µMAntiproliferative activity comparable to Tamoxifen; induced apoptosis.[4][5]
Uterine CancerNot specifiedProliferation AssayNot specifiedDemonstrated antiproliferative activity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of key experimental protocols frequently cited in the study of this compound and 13-epi-sclareol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or 13-epi-sclareol) and a vehicle control for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.

Sclareol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6 Receptor JAK2 JAK2 IL-6R->JAK2 Activates This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation MAPK/ERK MAPK/ERK Pathway This compound->MAPK/ERK Blocks Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates p53 p53 This compound->p53 Upregulates JAK2->STAT3 Phosphorylates p-STAT3 p-STAT3 (Phosphorylated) STAT3->p-STAT3 Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) p-STAT3->Gene_Expression Promotes Proliferation & Survival MAPK/ERK->Gene_Expression Regulates Proliferation & Differentiation Bcl-2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis p53->Bax Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Induces

Caption: this compound's multifaceted anticancer mechanism.

This compound's known mechanisms of action include:

  • Inhibition of the JAK2/STAT3 Pathway: this compound has been shown to interact with STAT3 and reduce its phosphorylation, a key step in a pathway often linked to cancer cell proliferation and survival.[1]

  • Modulation of Apoptotic Proteins: It upregulates the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[1]

  • Induction of Cell Cycle Arrest: this compound can arrest the cell cycle at the G0/G1 or S phase, depending on the cancer cell type, thereby inhibiting cell division.[2][3]

  • Blocking the MAPK/ERK Pathway: In some cancer cells, this compound has been found to block the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.[3]

13-epi-Sclareol

The precise signaling pathways modulated by 13-epi-sclareol in cancer cells are not as well-documented as those for this compound. The primary reported mechanism is the induction of apoptosis.

epi_Sclareol_Mechanism 13-epi-sclareol 13-epi-sclareol Cancer_Cell Breast/Uterine Cancer Cell 13-epi-sclareol->Cancer_Cell Acts on Apoptosis Apoptosis Cancer_Cell->Apoptosis Induces

Caption: Proposed mechanism of 13-epi-sclareol.

The primary mechanism of action for 13-epi-sclareol identified so far is the induction of apoptosis in breast and uterine cancer cells in a concentration-dependent manner.[4][5] Further research is required to elucidate the specific molecular targets and signaling pathways involved.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay, a method employed in the evaluation of both this compound and 13-epi-sclareol.

MTT_Assay_Workflow arrow arrow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (Allow cells to adhere) seed_cells->overnight_incubation add_compound Add Test Compound (Varying Concentrations) overnight_incubation->add_compound incubate_treatment Incubate for 24/48/72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound has been extensively studied and demonstrates broad-spectrum anticancer activity through multiple, well-defined mechanisms. In contrast, while 13-epi-sclareol shows promising antiproliferative effects, particularly against breast cancer cells with a potent IC50 value, the body of research is significantly smaller.

This guide highlights a clear need for further investigation into the anticancer properties of 13-epi-sclareol. Direct, head-to-head comparative studies of this compound and 13-epi-sclareol under identical experimental conditions are essential to accurately assess their relative potencies. Furthermore, elucidating the specific molecular targets and signaling pathways affected by 13-epi-sclareol will be crucial for its potential development as a therapeutic agent. The structural differences between these two stereoisomers likely influence their biological activity, and a deeper understanding of this structure-activity relationship could inform the design of more potent and selective anticancer drugs.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Sclareol and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of sclareol, a natural diterpene, with established anti-inflammatory drugs: the selective COX-2 inhibitor celecoxib (B62257), the non-selective NSAID ketoprofen (B1673614), and the corticosteroid dexamethasone (B1670325). This document summarizes key experimental data, details methodologies for crucial assays, and illustrates the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the inhibitory effects of this compound and the comparator drugs on key markers of inflammation.

CompoundAssayModel SystemConcentration / DoseEffect
This compound Carrageenan-Induced Paw EdemaMouse10 mg/kgReduced paw edema[1][2]
LPS-Induced InflammationRAW264.7 Macrophages10 µg/mLInhibition of NO, iNOS, and COX-2 expression[2]
LPS-Induced Acute Lung InjuryMouse10 mg/kgInhibition of TNF-α, IL-1β, and IL-6 release[3]
Celecoxib COX-2 InhibitionIn vitroIC50: 40 nMSelective inhibition of COX-2[4]
Carrageenan-Induced Paw EdemaRat10 mg/kg21.6% reduction in paw edema[5]
LPS-Induced InflammationHuman Non-Small Cell Lung Carcinoma-Suppressed NF-κB activation[4]
Ketoprofen COX-1 InhibitionIn vitroIC50: 1.9 nMPotent inhibition of COX-1[6]
COX-2 InhibitionIn vitroIC50: 27 nMPotent inhibition of COX-2[6]
Carrageenan-Induced Paw EdemaRat-Inhibition of paw edema[7]
LPS-Induced InflammationHuman Dental Pulp Cells-Inhibited IL-1β and TNF-α production[8]
Dexamethasone LPS-Induced IL-6 ProductionHuman Polymorphonuclear Leukocytes10⁻⁸ M to 10⁻⁶ MDose-dependent inhibition[6]
LPS-Induced TNF-α SecretionRAW264.7 Macrophages-Inhibition of TNF-α secretion[9][10][11]
NF-κB ActivationLymphoblastic CCRF-CEM cells1 µMPrevents IL-1β-induced NF-κB activation

Signaling Pathways

The anti-inflammatory effects of this compound and the compared drugs are mediated through the modulation of key inflammatory signaling pathways.

Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention LPS/Cytokines LPS/Cytokines TLR4 TLR4 LPS/Cytokines->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases COX2_pathway Arachidonic Acid -> Prostaglandins COX2 COX-2 COX2->COX2_pathway Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Gene_Expression Induces Gene_Expression->COX2 This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_n Inhibits Translocation NSAIDs Celecoxib Ketoprofen NSAIDs->COX2 Inhibits

Caption: Overview of key inflammatory signaling pathways and points of intervention for this compound and comparator drugs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Random Grouping (Control, this compound, Comparators) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline_Measurement Drug_Administration Drug Administration (Oral or IP) Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Injection of 1% Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, this compound-treated, and comparator drug-treated groups.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: Test compounds (this compound, celecoxib, ketoprofen, dexamethasone) or vehicle (control) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Stimulated Macrophage Assay for Cytokine Production

This in vitro assay is used to assess the effect of compounds on the production of pro-inflammatory cytokines.

LPS_Macrophage_Assay_Workflow Cell_Culture Culture RAW264.7 Macrophages Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Pre_treatment Pre-treat with this compound or Comparator Drugs (1h) Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24h) Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Cell Culture Supernatants LPS_Stimulation->Supernatant_Collection Cytokine_Measurement Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Supernatant_Collection->Cytokine_Measurement Data_Analysis Calculate % Inhibition of Cytokine Production Cytokine_Measurement->Data_Analysis

Caption: Experimental workflow for LPS-stimulated macrophage cytokine assay.

Protocol:

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded into 24-well plates at a density of approximately 2 x 10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or comparator drugs for 1 hour.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

NF-κB Activation Assay

This assay determines the effect of compounds on the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages or other suitable cell lines) are cultured and treated with the test compounds and an inflammatory stimulus (e.g., LPS or TNF-α) as described in the cytokine production assay.

  • Nuclear and Cytoplasmic Extraction: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit.

  • Western Blot Analysis: The protein concentration of each fraction is determined. Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The density of the p65 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1) to determine the extent of NF-κB translocation.

Conclusion

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokine production and inhibition of COX-2 and iNOS expression.[1][2][3] Its effects are comparable to those of established anti-inflammatory drugs in various experimental models. The data presented in this guide provide a basis for further investigation into the therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed experimental protocols offer a framework for researchers to conduct their own comparative studies.

References

A Cross-Species Comparative Guide to Sclareol Production in Salvia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of sclareol production within the Salvia genus, offering a comparative look at the biosynthetic pathways, key enzymatic players, and quantitative data on this compound and related diterpene accumulation. This information is intended to support research and development efforts in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to this compound and its Significance

This compound is a bicyclic diterpene alcohol of significant commercial value, primarily used as a key precursor in the semi-synthesis of Ambrox®, a highly prized fragrance ingredient with a characteristic ambergris scent. Beyond its role in the fragrance industry, this compound has garnered attention for its potential pharmacological activities. The primary natural source of this compound is clary sage (Salvia sclarea), where it accumulates in the glandular trichomes of the inflorescences. However, the production of this compound and related diterpenes varies significantly across the diverse Salvia genus, presenting an opportunity for comparative analysis to understand the underlying genetic and biochemical determinants.

Comparative Analysis of Diterpene Production in Salvia Species

The diterpenoid profile of Salvia species is diverse, with some species primarily producing this compound, others accumulating its structural isomer manool (B191784), and some producing entirely different classes of diterpenes. This variation is largely attributed to the divergence of diterpene synthase (diTPS) enzymes.

Quantitative Comparison of this compound and Manool Content

The following table summarizes the quantitative data on this compound and manool content in various Salvia species, compiled from multiple studies. It is important to note that the chemical profile of essential oils can be influenced by factors such as geographical origin, harvest time, and extraction method.

SpeciesPlant PartThis compound ContentManool ContentDominant Diterpene(s)Reference(s)
Salvia sclareaInflorescences2.93 - 41.8% of essential oilMinor amountsThis compound[1][2]
Aerial Parts (wild)8.7% of essential oilNot reportedThis compound[3]
Aerial Parts (cultivated)9.3% of essential oilNot reportedThis compound[3]
Salvia tingitanaInflorescences1241 ppm (mg/kg)Not detectedThis compound[4]
Leaves14 ppm (mg/kg)2 ppm (mg/kg)This compound[4]
Roots18 ppm (mg/kg)26 ppm (mg/kg)Manool[4]
Salvia argenteaAerial Parts40.01% of essential oilNot reportedThis compound[2]
Aerial PartsNot a major componentHigh abundanceManool[5]
Salvia oligophyllaNot specifiedNot a major componentHigh abundanceManool[5]
Salvia verbenacaLeavesNot a major component11.0% of essential oilepi-13-Manool, Manool[6]
Salvia officinalisNot specifiedNot a major componentPresentManool[2]
Salvia tomentosaNot specifiedNot a major componentPresentManool[7]
Salvia apianaAerial PartsNot reportedNot reportedAbietane-type diterpenoids[8]
Salvia miltiorrhizaRootsNot reportedNot reportedAbietane-type diterpenoids (Tanshinones)[9]

Biosynthetic Pathways and Genetic Divergence

The biosynthesis of this compound and manool originates from the general terpenoid pathway, specifically from the precursor geranylgeranyl diphosphate (B83284) (GGPP). The divergence in the final product is determined by the specificity of the diterpene synthases involved.

This compound Biosynthesis Pathway in Salvia sclarea

In S. sclarea, this compound is synthesized in a two-step process catalyzed by two distinct monofunctional diTPSs located in the chloroplasts.[10]

  • Step 1: A class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP) as the major product. A minor amount of copalyl diphosphate (CPP) is also produced.

  • Step 2: A class I diTPS, this compound synthase (SsSS), then converts LPP into this compound. SsSS can also convert the minor product CPP into manool.[10]

This compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) CPP Copalyl Diphosphate (CPP) GGPP->CPP SsLPPS (minor product) This compound This compound LPP->this compound SsSS (Class I diTPS) Manool Manool CPP->Manool SsSS

This compound Biosynthesis Pathway in Salvia sclarea.

Divergence to Manool Production in Other Salvia Species

In Salvia species that predominantly produce manool, such as S. oligophylla and S. argentea, it is hypothesized that the diTPSs have evolved differently.[5] The class II diTPS in these species likely produces CPP as the major product instead of LPP. A subsequent class I diTPS then converts CPP to manool. This highlights a key point of divergence in the metabolic pathway, leading to different major diterpene products.

Comparative Diterpene Biosynthesis cluster_sclarea S. sclarea (this compound Producer) cluster_manool Manool-Producing Salvia spp. GGPP1 GGPP LPP LPP (major) GGPP1->LPP SsLPPS This compound This compound LPP->this compound SsSS GGPP2 GGPP CPP CPP (major) GGPP2->CPP diTPS (Class II) Manool Manool CPP->Manool diTPS (Class I)

Hypothesized Divergence in Diterpene Biosynthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used for the cross-species analysis of this compound production.

Extraction and Quantification of this compound and Manool by GC-MS

This protocol outlines a general procedure for the extraction and analysis of diterpenes from Salvia plant material.

1. Plant Material Preparation:

  • Harvest fresh plant material (e.g., inflorescences, leaves).

  • Air-dry the material in a well-ventilated area at room temperature until constant weight.

  • Grind the dried material to a fine powder.

2. Extraction:

  • Perform hydrodistillation of the powdered plant material for 3 hours using a Clevenger-type apparatus to extract the essential oil.

  • Alternatively, for a more targeted extraction of less volatile compounds like this compound, perform a solvent extraction by macerating the plant powder in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at room temperature for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

3. GC-MS Analysis:

  • Dilute the essential oil or the concentrated extract in a suitable solvent (e.g., hexane).

  • Inject an aliquot of the diluted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, ramp up to 240 °C at a rate of 3 °C/min, and hold for 10 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

  • Quantification: Identify this compound and manool by comparing their retention times and mass spectra with those of authentic standards. Quantify the compounds by creating a calibration curve with known concentrations of the standards.

Gene Expression Analysis of Diterpene Synthases by qRT-PCR

This protocol describes the relative quantification of diTPS gene expression in different Salvia species or tissues.

1. RNA Extraction and cDNA Synthesis:

  • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

  • Design gene-specific primers for the target diTPS genes (e.g., SsLPPS and SsSS in S. sclarea) and a reference gene (e.g., actin or ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp.

3. qRT-PCR Reaction:

  • Perform the qRT-PCR using a SYBR Green-based master mix.

  • Reaction Components (Example):

    • SYBR Green Master Mix

    • Forward and Reverse Primers

    • cDNA template

    • Nuclease-free water

  • Cycling Conditions (Example):

    • Initial denaturation at 95 °C for 10 min.

    • 40 cycles of: 95 °C for 15 s, 60 °C for 30 s, and 72 °C for 30 s.

    • Followed by a melt curve analysis to ensure primer specificity.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis PlantMaterial Salvia Plant Material (Different Species/Tissues) Extraction Extraction (Hydrodistillation/Solvent) PlantMaterial->Extraction RNA_Extraction Total RNA Extraction PlantMaterial->RNA_Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification of This compound & Manool GCMS->Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Expression_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qRT_PCR->Expression_Analysis

General Experimental Workflow for Cross-Species Analysis.

Conclusion and Future Directions

This comparative guide highlights the significant diversity in this compound and manool production across the Salvia genus, which is rooted in the functional divergence of diterpene synthase genes. While S. sclarea remains the primary commercial source of this compound, species like S. argentea show potential as alternative sources. Further research, including the sequencing and functional characterization of diTPS genes from a wider range of Salvia species, will be crucial for a deeper understanding of the evolutionary mechanisms driving this chemical diversity. Such knowledge will undoubtedly pave the way for targeted breeding programs and synthetic biology approaches to enhance the production of these valuable diterpenes for the fragrance and pharmaceutical industries.

References

Safety Operating Guide

Proper Disposal Procedures for Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of sclareol, a diterpene alcohol commonly used in fragrance and research applications. While not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), this compound is recognized for its potential persistence and bioaccumulation in the environment, necessitating its disposal as a regulated chemical waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety & Handling

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with side shields or goggles.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of its dust.[1][3]

  • Handling Precautions: Avoid contact with skin and eyes.[2] Minimize dust generation during handling.[1][2] Wash hands thoroughly after processing the material.[1]

Core Disposal Principle: Treat as Regulated Chemical Waste

Due to its environmental properties, this compound must not be disposed of in standard trash or down the drain.[3][4] All this compound waste, including the pure compound, contaminated materials, and solutions, must be collected and managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[5]

Step-by-Step Disposal Protocol

Step 1: Waste Characterization & Segregation Identify the type of this compound waste generated (e.g., unused solid, contaminated labware, solvent mixtures). Keep this compound waste streams separate from other chemical wastes to prevent unintended reactions and to facilitate proper disposal.[6] this compound is incompatible with strong oxidizing agents and strong acids.[2]

Step 2: Proper Containerization Transfer this compound waste into a suitable, dedicated waste container.

  • Container Type: Use a container made of chemically compatible material that can be securely sealed.[7] The original product container is often the best option for unused this compound.[5]

  • Condition: Ensure the container is in good condition, free from leaks, and has a tight-fitting, screw-type lid.[5] Makeshift lids like foil or plastic wrap are not acceptable.[5]

  • Filling: Fill liquid waste containers to no more than 90% capacity to allow for expansion.

Step 3: Accurate Labeling Properly label the waste container immediately upon starting accumulation. The label must be clear, legible, and permanently affixed.

  • Required Information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (no formulas or abbreviations)

    • A list of all chemical constituents if it is a mixture

    • The date when waste was first added to the container

    • Contact information for the principal investigator or laboratory manager

Step 4: Safe Interim Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Secondary Containment: Store the container within a larger, leak-proof tub or bin to contain any potential spills.[5]

  • Segregation: Keep the this compound waste container physically separated from incompatible materials.[5][6]

Step 5: Arrange for Collection Do not allow waste to accumulate. Once a container is full or is no longer being used, arrange for its removal by your institution's EHS department.[8]

  • Request Pickup: Submit a chemical waste collection request form as required by your institution.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas or between buildings.[5]

Quantitative Data for Waste Management

For general laboratory chemical waste, specific regulatory limits apply. Always confirm your institution's specific policies.

ParameterGuideline / LimitCitation
Maximum Waste Accumulation Volume 55 gallons of hazardous waste per Satellite Accumulation Area[8]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid) of P-listed waste[8]
Empty Container Rinsing Triple rinse with a solvent volume equal to ~5% of the container's capacity.[5]
Storage Time Limit Varies by regulation; may be up to 90 or 180 days. Full containers should be removed promptly.[7]

Spill & Decontamination Procedures

Accidental Spills: In the event of a this compound spill, prevent further spread and clean it up immediately.

  • Ensure proper PPE is worn.

  • For solid this compound, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1][2][3] Avoid creating dust.[2][3]

  • Absorb solutions containing this compound with an inert material and place it in the waste container.[1]

  • All materials used for cleanup must also be disposed of as hazardous waste.[5]

Disposal of Empty Containers: A container that has held this compound can be disposed of as regular trash only after it has been properly decontaminated.

  • Remove all residual this compound.[5]

  • Triple rinse the container with a suitable solvent (e.g., ethanol, acetone) that can dissolve this compound. The volume of each rinse should be approximately 5% of the container's volume.[5]

  • Crucially, collect all rinsate and dispose of it as hazardous chemical waste. [5]

  • Deface or remove the original chemical label and mark the container as "Empty."[5]

  • Dispose of the clean, de-labeled container in the appropriate recycling or trash receptacle.[5]

Mandatory Visualization: this compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste from the point of generation to its final collection.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management gen This compound Waste Generation (Unused chemical, contaminated labware, or solutions) char Step 1: Characterize & Segregate Waste gen->char spill Spill Occurs gen->spill cont Step 2: Select Compatible Waste Container char->cont label_node Step 3: Label Container with 'Hazardous Waste' & Contents cont->label_node store Step 4: Store in Designated SAA with Secondary Containment label_node->store pickup Step 5: Request Waste Pickup from EHS/OCRS store->pickup cleanup Spill Cleanup: Containerize all materials as hazardous waste spill->cleanup cleanup->store   Add to waste collect EHS Collects Waste pickup->collect

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Sclareol, ensuring the well-being of researchers and the integrity of experimental outcomes.

This compound, a naturally occurring diterpene, is a white crystalline powder utilized in various applications, including the synthesis of fragrance compounds and as a subject of scientific investigation. While not classified as a hazardous material for transport, it presents potential health risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2]

Immediate Safety Protocols

In the event of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration or oxygen and seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and immediately flush the affected area with running water for at least 15 minutes. If skin irritation develops, seek medical advice.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Persistent irritation requires medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Personal Protective Equipment (PPE) for this compound Handling

A thorough risk assessment should always precede the handling of this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE based on available safety data sheets.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a higher risk of splashing.[1]To prevent eye irritation or serious eye damage from dust particles or splashes.[1][3]
Hand Protection Wear chemically resistant gloves. The specific glove material should be selected based on the potential for exposure and the duration of the task.To prevent skin contact and potential skin irritation.[1]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1][3]To minimize the risk of skin exposure and contamination of personal clothing.
Respiratory Protection If handling in a poorly ventilated area or if dust generation is significant, a NIOSH- or CEN-certified respirator is recommended.[1][2]To protect against respiratory tract irritation that may be caused by inhaling this compound dust.[1]

Operational Plan for Handling and Disposal

Adherence to a standardized operational procedure is critical for minimizing risks associated with this compound.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Minimize the generation of dust when handling the solid powder.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible substances, such as strong oxidizing agents and strong acids.[4]

3. Spill Management:

  • In case of a spill, wear appropriate PPE and prevent further leakage if it is safe to do so.[1]

  • Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]

  • Do not allow the substance to enter drains or waterways.[1]

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • All waste disposal must be conducted in accordance with federal, state, and local regulations. It is the responsibility of the waste generator to correctly classify the waste.[1]

  • Do not reuse empty containers; they should be disposed of as unused product.[1]

This compound Handling and Disposal Workflow

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

Sclareol_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Well-Ventilated Area B->C D Handle this compound C->D E Wash Hands Thoroughly D->E F Is there a spill? D->F H Dispose of Waste E->H G Contain and Clean Spill F->G Yes F->H No G->H I Decontaminate Work Area H->I

Caption: Workflow for safe this compound handling.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。